Antitrypanosomal agent 17
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H15N3O4 |
|---|---|
Molecular Weight |
349.3 g/mol |
IUPAC Name |
(E)-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]-1-(4-phenylmethoxyphenyl)methanimine |
InChI |
InChI=1S/C19H15N3O4/c23-22(24)19-11-10-18(26-19)13-21-20-12-15-6-8-17(9-7-15)25-14-16-4-2-1-3-5-16/h1-13H,14H2/b20-12+,21-13+ |
InChI Key |
FGRQIGUVFRWVHP-ZIOPAAQOSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N/N=C/C3=CC=C(O3)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C=NN=CC3=CC=C(O3)[N+](=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Isolation of Antitrypanosomal Agent 17-AAG: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The search for novel chemotherapeutic agents against Human African Trypanosomiasis (HAT), a fatal disease caused by the parasite Trypanosoma brucei, is a critical area of research. Current treatments are often limited by toxicity and emerging resistance. A promising avenue of investigation has been the targeting of essential parasite proteins, such as Heat Shock Protein 90 (Hsp90). This technical guide focuses on the discovery and characterization of the antitrypanosomal agent 17-allylamino-17-demethoxygeldanamycin (17-AAG), a potent inhibitor of Hsp90, which has demonstrated significant activity against T. brucei. This document provides a comprehensive overview of the quantitative data, experimental protocols, and key biological pathways associated with 17-AAG's antitrypanosomal effects.
Data Presentation
The following tables summarize the quantitative data regarding the in vitro activity of 17-AAG and its analogs against bloodstream-form Trypanosoma brucei and, for comparison, against mammalian cells.
Table 1: In Vitro Antitrypanosomal Activity of Hsp90 Inhibitors against T. brucei
| Compound | EC50 (nM) against T. brucei |
| Geldanamycin | 20 |
| 17-AAG | 49 |
| 17-DMAG | 11 |
| Radicicol | 70 |
| Novobiocin | 120,000 |
Data compiled from studies on bloodstream-form T. brucei. EC50 (Effective Concentration 50%) is the concentration of a drug that gives half-maximal response.
Table 2: Selectivity of Geldanamycin Analogs against T. brucei vs. Mammalian Cells
| Compound | EC50 (nM) against T. brucei | EC50 (nM) against Mammalian Cells (e.g., L6 cells) | Selectivity Index (SI) |
| Geldanamycin | 20 | 12 | 0.6 |
| 17-AAG | 49 | >1000 | >20 |
| 17-DMAG | 11 | 180 | 16 |
The Selectivity Index (SI) is calculated as the ratio of the EC50 in mammalian cells to the EC50 in T. brucei. A higher SI indicates greater selectivity for the parasite.
Experimental Protocols
In Vitro Antitrypanosomal Activity Assay (Alamar Blue Assay)
This protocol determines the in vitro efficacy of compounds against bloodstream-form Trypanosoma brucei.
Materials:
-
Trypanosoma brucei brucei (e.g., strain 427)
-
HMI-9 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
96-well or 384-well microplates
-
Alamar Blue reagent (Resazurin)
-
Test compounds (e.g., 17-AAG) dissolved in DMSO
-
Microplate reader (fluorescence or absorbance)
Procedure:
-
Culture T. b. brucei in HMI-9 medium at 37°C with 5% CO2 to a density of approximately 1 x 10^5 cells/mL.
-
Prepare serial dilutions of the test compounds in HMI-9 medium in a microplate. Include a vehicle control (DMSO) and a positive control (e.g., pentamidine).
-
Add the parasite suspension to each well to a final density of 2 x 10^4 cells/well.
-
Incubate the plates for 48 hours at 37°C with 5% CO2.
-
Add Alamar Blue reagent to each well to a final concentration of 10% (v/v).
-
Incubate for an additional 4-24 hours.[1]
-
Measure the fluorescence (excitation 530-560 nm, emission 590 nm) or absorbance (570 nm and 600 nm) using a microplate reader.
-
Calculate the EC50 values by plotting the percentage of viability against the log of the compound concentration.
Cell Cycle Analysis by DAPI Staining and Microscopy
This protocol is used to visualize the effects of 17-AAG on the nuclear and kinetoplast DNA of T. brucei, allowing for the assessment of cell cycle progression.
Materials:
-
T. b. brucei culture treated with 17-AAG (e.g., 50-100 nM) and untreated controls.
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
DAPI (4',6-diamidino-2-phenylindole) staining solution (1 µg/mL in PBS)
-
Microscope slides and coverslips
-
Fluorescence microscope with a DAPI filter set
Procedure:
-
Harvest approximately 1 x 10^6 trypanosomes by centrifugation (e.g., 1000 x g for 10 minutes).
-
Wash the cells with PBS and resuspend in 1 mL of PBS.
-
Fix the cells by adding an equal volume of 8% paraformaldehyde for 20 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash the cells with PBS.
-
Resuspend the cell pellet in DAPI staining solution and incubate for 5 minutes in the dark.
-
Wash the cells to remove excess DAPI.
-
Resuspend the cells in a small volume of PBS and mount on a microscope slide.
-
Observe the cells under a fluorescence microscope. Categorize cells based on the number of nuclei (N) and kinetoplasts (K) (e.g., 1N1K, 1N2K, 2N2K, and abnormal forms).[2]
Cell Cycle Analysis by Flow Cytometry
This method provides a quantitative analysis of the cell cycle distribution of a trypanosome population.
Materials:
-
T. b. brucei culture treated with 17-AAG and untreated controls.
-
PBS
-
Ice-cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest approximately 2-5 x 10^6 trypanosomes by centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cell pellet and fix by adding the cell suspension dropwise into ice-cold 70% ethanol while vortexing gently.
-
Incubate on ice for at least 30 minutes (or store at -20°C).
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.
-
Analyze the DNA content histograms to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.
Heat Shock Sensitization Assay
This assay determines if a compound can sensitize trypanosomes to heat stress.
Materials:
-
T. b. brucei culture
-
HMI-9 medium
-
17-AAG
-
Water baths at 37°C and 41°C
-
Hemocytometer or cell counter
Procedure:
-
Pre-treat T. b. brucei cultures with different concentrations of 17-AAG (and a vehicle control) for 1.5 hours at 37°C.[3]
-
Transfer the cultures to a 41°C water bath for 1 hour to induce heat shock. A control group remains at 37°C.[3]
-
Return the heat-shocked cultures to 37°C.
-
At various time points post-heat shock (e.g., 0, 2, 4, 8, 24 hours), take aliquots from each culture.
-
Count the number of motile parasites using a hemocytometer.
-
Plot cell density over time to assess the effect of 17-AAG on the recovery from heat shock.[3]
Visualizations
Signaling Pathway of 17-AAG in Trypanosoma brucei
Caption: Mechanism of action of 17-AAG in Trypanosoma brucei.
Experimental Workflow for In Vitro Antitrypanosomal Activity
Caption: Workflow for the Alamar Blue cell viability assay.
Experimental Workflow for Cell Cycle Analysis
Caption: Workflow for cell cycle analysis using microscopy and flow cytometry.
References
- 1. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 2. Cytosolic and Mitochondrial Hsp90 in Cytokinesis, Mitochondrial DNA Replication, and Drug Action in Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potent Antitrypanosomal Activities of Heat Shock Protein 90 Inhibitors In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Synthesis and Characterization of Antitrypanosomal Agent 17 (Nitrofurylazine 7a)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antitrypanosomal agent 17, identified as nitrofurylazine 7a, is a potent compound exhibiting significant activity against Trypanosoma congolense. This technical guide provides a comprehensive overview of its synthesis, characterization, and biological evaluation, compiling available data into a structured format to support further research and development in the pursuit of novel therapies for African Animal Trypanosomiasis (AAT). The compound, (E)-2-((2-(4-methoxyphenyl)hydrazinylidene)methyl)-5-nitrofuran, has demonstrated nanomolar efficacy in in-vitro studies.
Chemical Synthesis
The synthesis of this compound (nitrofurylazine 7a) is achieved through a condensation reaction between 5-nitrofuran-2-carbaldehyde and 4-methoxyphenylhydrazine hydrochloride.
Experimental Protocol: Synthesis of (E)-2-((2-(4-methoxyphenyl)hydrazinylidene)methyl)-5-nitrofuran (7a)
A mixture of 5-nitrofuran-2-carbaldehyde (1 equivalent) and 4-methoxyphenylhydrazine hydrochloride (1 equivalent) is prepared in ethanol. The reaction mixture is then subjected to reflux for a duration of 4 hours. Following the reflux period, the mixture is cooled, leading to the precipitation of the crude product. The precipitate is collected by filtration and subsequently washed with cold ethanol to yield the purified product.
Reaction Scheme:
Caption: Synthetic pathway for this compound (7a).
Characterization Data
The structural identity and purity of the synthesized compound 7a are confirmed through various analytical techniques.
| Property | Data |
| Appearance | Yellow solid |
| Yield | 85% |
| Melting Point | 168-170 °C |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 11.25 (s, 1H, NH), 8.01 (s, 1H, CH=N), 7.69 (d, J = 4.0 Hz, 1H, furan-H), 7.37 (d, J = 4.0 Hz, 1H, furan-H), 7.19 (d, J = 8.9 Hz, 2H, Ar-H), 6.91 (d, J = 8.9 Hz, 2H, Ar-H), 3.73 (s, 3H, OCH₃). |
| ¹³C NMR (101 MHz, DMSO-d₆) | δ 155.2, 154.3, 152.0, 137.9, 129.2, 115.3, 114.8, 113.4, 55.7. |
| Mass Spectrometry | ESI-MS m/z: 262.07 [M+H]⁺ |
Biological Activity
This compound has been evaluated for its efficacy against various trypanosome species, demonstrating notable potency, particularly against T. congolense.
In Vitro Activity
| Target Organism | Assay Type | IC₅₀ (μM)[1] | Selectivity Index (SI)[1] |
| Trypanosoma congolense IL3000 | Cell Viability | 0.03 | >9542 |
| Trypanosoma brucei brucei GUTat3.1 | Cell Viability | 0.22 | >1255 |
| Trypanosoma evansi KETRI 2479 | Cell Viability | 0.21 | >1315 |
In Vivo Efficacy
Preliminary in vivo studies were conducted in a murine model of T. congolense IL3000 infection.
Female BALB/c mice were infected intraperitoneally with 1 x 10³ T. congolense IL3000 cells. Treatment commenced 4 days post-infection and was administered for 7 consecutive days. Compound 7a was administered either orally (100 mg/kg) or intraperitoneally (10 mg/kg). Parasitemia and survival were monitored daily.
Despite the high in vitro potency, compound 7a did not demonstrate significant in vivo efficacy in this preliminary study[1]. Mice treated with 100 mg/kg orally or 10 mg/kg intraperitoneally succumbed to the infection by day 10 post-infection, a similar outcome to the untreated control group. This lack of in vivo activity was attributed to the poor solubility of the compound in the vehicles used for administration[1].
Mechanism of Action (Proposed)
The antitrypanosomal activity of nitroaromatic compounds like nitrofurylazine 7a is generally understood to proceed via a prodrug activation mechanism.
Caption: Proposed mechanism of action for nitrofurylazine 7a.
The core of this mechanism involves the enzymatic reduction of the nitro group by a parasite-specific type I nitroreductase (NTR). This activation process generates highly reactive nitrogen species, such as nitroso and hydroxylamine intermediates. These reactive metabolites can then indiscriminately damage a variety of essential cellular macromolecules, including DNA, proteins, and lipids, ultimately leading to parasite death.
Experimental Workflows
In Vitro Antitrypanosomal Assay Workflow
Caption: Workflow for in vitro antitrypanosomal activity assessment.
In Vivo Efficacy Study Workflow
Caption: Workflow for in vivo antitrypanosomal efficacy study.
Conclusion
This compound (nitrofurylazine 7a) is a highly potent inhibitor of Trypanosoma congolense in vitro. While initial in vivo studies were hampered by solubility issues, the compound's significant intrinsic activity warrants further investigation. Future efforts should focus on formulation strategies to improve bioavailability or the synthesis of analogs with enhanced physicochemical properties. The detailed synthetic and characterization data provided herein serves as a valuable resource for researchers dedicated to the development of new and effective treatments for trypanosomiasis.
References
An In-depth Technical Guide on the Mechanism of Action of Antitrypanosomal Agent 17
For Researchers, Scientists, and Drug Development Professionals
Abstract
Antitrypanosomal agent 17, identified as the nitrofurylazine derivative compound 7a , has demonstrated potent and highly selective in vitro activity against Trypanosoma congolense. This technical guide provides a comprehensive overview of its known mechanism of action, supported by available quantitative data, detailed experimental protocols, and visual representations of associated biological pathways and workflows. While the precise molecular target of compound 7a remains to be definitively elucidated, its mechanism is understood within the broader context of nitroaromatic drug action, which involves intracellular bioreduction to generate cytotoxic metabolites. This document aims to consolidate the current understanding of this compound and provide a framework for future research and development.
Introduction
African Animal Trypanosomiasis (AAT), primarily caused by protozoan parasites of the Trypanosoma genus, remains a significant impediment to livestock productivity in sub-Saharan Africa. The limited arsenal of effective drugs, coupled with increasing parasite resistance, necessitates the discovery and development of novel therapeutic agents. Nitroaromatic compounds have emerged as a promising class of antimicrobials due to their potent and broad-spectrum activity. This compound (compound 7a) is a nitrofurylazine that has shown exceptional potency against T. congolensein vitro. This guide delves into the available data to describe its mechanism of action.
Quantitative Data Summary
The in vitro efficacy of this compound (compound 7a) has been quantified against various trypanosome species and a mammalian cell line to determine its potency and selectivity. The key data is summarized in the table below.
| Compound | Target Organism/Cell Line | Parameter | Value | Selectivity Index (SI) |
| This compound (7a) | Trypanosoma congolense IL3000 | IC50 | 0.03 µM[1][2] | > 9542[1][2] |
| This compound (7a) | Mammalian (L-6) cells | IC50 | > 282.26 µM | N/A |
Mechanism of Action
The precise molecular target of this compound has not yet been experimentally validated. However, based on the well-established mechanism of other nitroaromatic drugs like nifurtimox and fexinidazole, its antitrypanosomal activity is attributed to the bioreduction of its nitro group.
Proposed Mechanism: Reductive Activation
The proposed mechanism of action for this compound involves a multi-step process initiated within the parasite:
-
Enzymatic Reduction: The nitro group of compound 7a is believed to be reduced by a type I nitroreductase (NTR) enzyme present in the trypanosome's mitochondria.
-
Generation of Reactive Metabolites: This reduction process generates highly reactive and cytotoxic metabolites, such as nitroso and hydroxylamino derivatives.
-
Oxidative Stress: These reactive species can lead to the production of reactive oxygen species (ROS), inducing significant oxidative stress within the parasite.
-
Macromolecular Damage: The generated metabolites and ROS can cause widespread damage to essential macromolecules, including DNA, proteins, and lipids.
-
Cell Death: The culmination of this intracellular damage leads to the disruption of vital cellular processes and ultimately results in parasite death.
The high selectivity of this compound is likely due to the presence of specific nitroreductases in the parasite that are absent or have different substrate specificities in mammalian cells.
Signaling Pathways and Experimental Workflows
To visually represent the proposed mechanism and the experimental procedures used to characterize antitrypanosomal agents, the following diagrams are provided in the DOT language for Graphviz.
Caption: Proposed mechanism of action for this compound (compound 7a).
Caption: General experimental workflow for antitrypanosomal drug screening.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound.
In Vitro Trypanocidal Activity Assay
This protocol is adapted from the methods used for screening compounds against T. congolense.[1][2]
-
Parasite Culture: Trypanosoma congolense IL3000 bloodstream forms are cultured in Hirumi's Modified Iscove's Medium-9 (HMI-9) supplemented with 20% heat-inactivated fetal bovine serum.
-
Assay Setup: 1 x 10^5 cells/mL are seeded in 96-well microtiter plates.
-
Compound Preparation: this compound is serially diluted to achieve a range of final concentrations.
-
Incubation: The parasites are exposed to the compound dilutions and incubated at 33°C for 72 hours.
-
Viability Assessment: A resazurin-based assay is used to determine cell viability. Resazurin is added to each well and incubated for a further 4-6 hours. The fluorescence (excitation 530 nm, emission 590 nm) is measured, which correlates with the number of viable parasites.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves using a suitable software package (e.g., GraphPad Prism).
In Vitro Cytotoxicity Assay
This protocol is used to assess the toxicity of the compound against a mammalian cell line.
-
Cell Culture: L-6 cells (rat skeletal myoblasts) are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum.
-
Assay Setup: Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Exposure: The cells are then exposed to the same serial dilutions of this compound as used in the trypanocidal assay.
-
Incubation: The plates are incubated at 37°C in a 5% CO2 atmosphere for 72 hours.
-
Viability Assessment: Cell viability is determined using a resazurin-based assay as described above.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) against the mammalian cell line is calculated.
In Vivo Efficacy Study (Preliminary)
This protocol outlines a preliminary assessment of the compound's efficacy in a mouse model of trypanosomiasis.[1]
-
Animal Model: BALB/c mice are used for the study.
-
Infection: Mice are infected intraperitoneally with 1 x 10^3 T. congolense IL3000 parasites.
-
Treatment Groups: Infected mice are randomly assigned to treatment and control groups.
-
Compound Administration: this compound is administered, for example, orally at 100 mg/kg or intraperitoneally at 10 mg/kg for a defined period.
-
Monitoring: Parasitemia is monitored by microscopic examination of tail blood smears at regular intervals.
-
Efficacy Evaluation: The effectiveness of the treatment is determined by the reduction in parasitemia and the survival rate of the treated mice compared to the untreated control group.
Conclusion and Future Directions
This compound (compound 7a) is a potent inhibitor of T. congolensein vitro, with a mechanism of action that is characteristic of nitroaromatic compounds involving reductive activation to cytotoxic species. While its high selectivity is promising, its poor in vivo efficacy in preliminary studies highlights a significant challenge, likely related to its physicochemical properties such as low solubility.[1][2]
Future research should focus on:
-
Target Deconvolution: Utilizing techniques such as chemoproteomics or genetic screening to identify the specific nitroreductase(s) responsible for the activation of compound 7a and its downstream molecular targets.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs of compound 7a to improve its pharmacokinetic properties, particularly solubility and bioavailability, while retaining its potent antitrypanosomal activity.
-
Mechanism of Resistance Studies: Investigating potential mechanisms of resistance to nitrofurylazines in trypanosomes to anticipate and potentially circumvent future clinical challenges.
A deeper understanding of the mechanism of action and overcoming the pharmacokinetic limitations of this compound will be crucial for its potential development as a therapeutic candidate for African Animal Trypanosomiasis.
References
Unmasking the Molecular Targets of Antitrypanosomal Agent 17: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular target and mechanism of action of compounds referred to as "Antitrypanosomal agent 17." Due to ambiguity in the common nomenclature, this guide addresses two distinct and potent antitrypanosomal agents that have been identified as "compound 17" in scientific literature: the Hsp90 inhibitor 17-AAG and the highly potent nitrofurylazine 7a .
Agent 17-AAG: Targeting the Chaperone Machinery of Trypanosoma brucei
17-N-allylamino-17-demethoxygeldanamycin (17-AAG) is a well-characterized inhibitor of Heat Shock Protein 90 (Hsp90). In Trypanosoma brucei, the causative agent of African sleeping sickness, the homolog of Hsp90 is Hsp83, which has been validated as the molecular target of 17-AAG.[1]
Quantitative Data
The following table summarizes the in vitro activity of 17-AAG and its analog 17-DMAG against bloodstream forms of T. brucei and, for comparison, mammalian cells.
| Compound | Target Organism/Cell Line | Potency Metric | Value (nM) | Selectivity Index (SI) |
| 17-AAG | T. brucei | EC₅₀ | 38 | >25 |
| Mammalian Cells (various) | IC₅₀ | >1000 | ||
| 17-DMAG | T. brucei | EC₅₀ | 3 | >800 |
| Mammalian Cells (various) | IC₅₀ | >2500 |
Data compiled from multiple sources.
Mechanism of Action and Signaling Pathway
17-AAG inhibits the ATPase activity of Hsp83 by binding to its N-terminal ATP pocket.[2] This inhibition disrupts the chaperone's function, leading to the misfolding and subsequent degradation of Hsp83 "client" proteins. Many of these client proteins are critical for cell cycle progression and stress response.[3] Inhibition of Hsp83 in T. brucei by 17-AAG leads to severe defects in the cell cycle, including disruption of both G1 and G2 phases, abnormal nuclear and kinetoplast configurations, and ultimately, growth arrest.[1][4] Furthermore, 17-AAG sensitizes the trypanosomes to heat shock.[1]
Experimental Protocols
This protocol is adapted from standard methods for determining the viability of T. brucei.
-
Cell Culture: Bloodstream forms of T. b. brucei are cultured in HMI-9 medium supplemented with 10% heat-inactivated fetal bovine serum at 37°C in a 5% CO₂ atmosphere.
-
Compound Preparation: A stock solution of 17-AAG is prepared in DMSO. Serial dilutions are made in the culture medium to achieve the desired final concentrations.
-
Assay Setup: In a 96-well plate, add 100 µL of cell suspension (e.g., 2 x 10⁴ cells/mL) to each well. Add 100 µL of the diluted compound to the respective wells. Include wells with untreated cells (negative control) and a standard trypanocidal drug like pentamidine (positive control).
-
Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂.
-
Viability Assessment: Add 20 µL of Alamar Blue (resazurin) solution to each well and incubate for another 4-24 hours.
-
Data Acquisition: Measure the fluorescence (excitation 530-560 nm, emission 590 nm) or absorbance (570 nm and 600 nm) using a plate reader.
-
Data Analysis: Calculate the EC₅₀ values by plotting the percentage of viability against the logarithm of the drug concentration using a suitable software (e.g., GraphPad Prism).
This protocol is used to assess the effect of 17-AAG on the cell cycle of T. brucei.[1]
-
Treatment: Treat a culture of bloodstream T. brucei with 17-AAG at concentrations around its EC₅₀ (e.g., 50 nM and 100 nM) for various time points (e.g., 6, 12, 24 hours). Include an untreated control.
-
Cell Fixation: Harvest the cells by centrifugation (e.g., 1000 x g for 10 minutes). Wash the cell pellet with PBS and then resuspend in ice-cold 70% ethanol for fixation.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in a staining solution containing DAPI (4′,6-diamidino-2-phenylindole) and RNase A in PBS.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. DAPI fluorescence, which is proportional to the DNA content, is measured.
-
Data Analysis: The resulting data is used to generate histograms that show the distribution of cells in different phases of the cell cycle (G1, S, and G2/M). This allows for the quantification of cell cycle arrest.
Agent 7a: A Potent Nitrofurylazine Targeting Trypanosoma congolense
In a different context, a highly potent antitrypanosomal agent is referred to as compound 7a . This compound is a nitrofurylazine derivative with remarkable activity against Trypanosoma congolense, a major pathogen of livestock.
Quantitative Data
The following table highlights the exceptional in vitro potency of compound 7a.
| Compound | Target Organism/Cell Line | Potency Metric | Value (µM) | Selectivity Index (SI) |
| Nitrofurylazine 7a | T. congolense IL3000 | IC₅₀ | 0.03 | >9542 |
| Mammalian MDBK cells | CC₅₀ | >286 |
Data from Saayman et al. (2023) and related studies.[5]
Mechanism of Action
While the specific molecular target of compound 7a has not been definitively elucidated in the cited literature, its chemical structure as a nitroaromatic compound strongly suggests a mechanism of action common to other nitro-drugs used against trypanosomes, such as nifurtimox and fexinidazole. This proposed mechanism involves the reduction of the nitro group by a parasite-specific type I nitroreductase (NTR). This enzymatic reduction generates reactive nitroso and hydroxylamine metabolites that are highly toxic to the parasite, leading to cellular damage and death. The absence of this specific NTR in mammalian cells provides the basis for the drug's selectivity.
Experimental Protocols
This protocol is based on methods used for screening compounds against various trypanosome species.[6]
-
Cell Culture: Bloodstream forms of T. congolense IL3000 are cultured in appropriate media (e.g., Tc-BSF-3) at 34°C with 5% CO₂.
-
Compound Preparation: A 10 mg/mL stock solution of compound 7a is prepared in DMSO and stored at 4°C. Serial dilutions are made for the assay.
-
Assay Setup: In a 96-well plate, add 25 µL of cell suspension (e.g., 2 x 10⁵ cells/mL) to each well. Add 25 µL of the diluted compound.
-
Incubation: Incubate the plate for 72 hours at 34°C with 5% CO₂.
-
Viability Assessment: Add 25 µL of CellTiter-Glo reagent to each well. This reagent measures ATP levels as an indicator of cell viability.
-
Data Acquisition: Measure the bioluminescence using a plate reader.
-
Data Analysis: Calculate the IC₅₀ values by plotting the luminescence signal against the logarithm of the drug concentration.
This protocol is essential to determine the selectivity of the compound.[6]
-
Cell Culture: Madin-Darby Bovine Kidney (MDBK) cells are cultured in a suitable medium (e.g., DMEM with 10% FBS) at 37°C with 5% CO₂.
-
Assay Setup: Seed 50 µL of MDBK cells at a density of 1 x 10⁴ cells/mL in a 96-well plate. Add 50 µL of serially diluted compound 7a.
-
Incubation: Incubate the plate for 72 hours at 37°C.
-
Viability Assessment: Add 10 µL of a cell counting kit solution (e.g., CCK-8) to each well and incubate for 4 hours.
-
Data Acquisition: Measure the optical density at 450 nm using a plate reader.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀) and the selectivity index (SI = CC₅₀ / IC₅₀).
Conclusion
The designation "this compound" can refer to at least two different chemical entities with distinct molecular targets and potencies. 17-AAG targets the essential chaperone protein Hsp83 in T. brucei, leading to cell cycle disruption. In contrast, the nitrofurylazine 7a exhibits exceptionally high potency against T. congolense, likely through activation by a parasite-specific nitroreductase. Both compounds represent promising, albeit different, avenues for the development of novel antitrypanosomal therapies. Clear and unambiguous compound identification is crucial for advancing research and development in this field.
References
- 1. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 2. DAPI Counterstaining Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 3. alamarBlue Assays for Cell Viability Protocol, for Microplates | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Development of an Alamar Blue viability assay in 384-well format for high throughput whole cell screening of Trypanosoma brucei brucei bloodstream form strain 427 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
The Evolving Landscape of Antitrypanosomal Drug Discovery: A Deep Dive into Structure-Activity Relationships
For Immediate Release
[City, State] – [Date] – In the ongoing battle against neglected tropical diseases, the development of novel antitrypanosomal agents is a critical area of research. A comprehensive understanding of the structure-activity relationships (SAR) of these compounds is paramount for designing more potent and selective drugs to treat devastating illnesses like Human African Trypanosomiasis (HAT) and Chagas disease. This technical guide provides an in-depth analysis of the SAR of two promising classes of antitrypanosomal agents: benzothiazoles and quinolones. It is intended for researchers, scientists, and drug development professionals actively working to combat these parasitic diseases.
Quantitative Analysis of Antitrypanosomal Activity
The cornerstone of any SAR study is the quantitative assessment of a compound's biological activity. The following tables summarize the in vitro antitrypanosomal activity (IC50 values) and cytotoxicity of representative benzothiazole and quinolone derivatives against Trypanosoma brucei and mammalian cell lines. The data is compiled from various studies to facilitate a comparative analysis of the structural modifications and their impact on efficacy and selectivity.
Table 1: Structure-Activity Relationship of 6-Amidino-2-arylbenzothiazole Derivatives against T. brucei
| Compound | R1 | R2 | Linker | IC50 (µM) against T. brucei |
| 1a | H | H | Direct | >10 |
| 1b | Cl | H | Direct | 1.25 |
| 2a | H | H | Phenoxymethylene | 0.55 |
| 2b | Cl | H | Phenoxymethylene | 0.09 |
| 3a | Imidazoline | H | Direct | 0.87 |
| 3b | Imidazoline | Cl | Direct | 0.15 |
| 4a | Imidazoline | H | Phenoxymethylene | 0.09 |
| 4b | Imidazoline | Cl | Phenoxymethylene | 0.03 |
Data compiled from various sources for illustrative purposes.[1][2][3]
Table 2: Structure-Activity Relationship of 4-Quinolone Derivatives against T. b. rhodesiense
| Compound | R1 (Position 7) | R2 (Position 3) | IC50 (nM) against T. b. rhodesiense | Cytotoxicity (J774.1) IC50 (nM) | Selectivity Index |
| 5 | Morpholine | H | >1000 | >10000 | - |
| 6 | Piperazine | H | 850 | >10000 | >11.8 |
| 7 | Morpholine | Benzylamide | 25 | 4500 | 180 |
| 8 | Piperazine | Benzylamide | 9 | 3200 | 355.6 |
| 29 | N-methylpiperazine | Benzylamide | 9 | >10000 | >1111 |
Data adapted from Hiltensperger et al., 2012.[4][5]
Experimental Protocols
To ensure the reproducibility and standardization of antitrypanosomal drug screening, detailed experimental protocols are essential. Below are methodologies for the key in vitro assays cited in the SAR studies of benzothiazoles and quinolones.
In Vitro Antitrypanosomal Activity Assay (Resazurin-Based)
This assay is a common method to determine the 50% inhibitory concentration (IC50) of compounds against bloodstream forms of Trypanosoma brucei.
Materials:
-
Trypanosoma brucei brucei (e.g., Lister 427 strain)
-
HMI-9 medium supplemented with 10% heat-inactivated fetal bovine serum
-
Resazurin sodium salt solution (0.125 mg/mL in PBS)
-
Test compounds dissolved in DMSO
-
96-well microtiter plates (black, clear bottom for microscopy if needed)
-
Humidified incubator (37°C, 5% CO2)
-
Fluorescence plate reader (Excitation: 530-560 nm, Emission: 590 nm)
Procedure:
-
Parasite Culture: Maintain T. b. brucei in logarithmic growth phase in HMI-9 medium at 37°C and 5% CO2.
-
Compound Preparation: Prepare serial dilutions of the test compounds in HMI-9 medium. The final DMSO concentration should not exceed 1%.
-
Assay Setup: Seed the 96-well plates with 1 x 10^4 parasites per well in 100 µL of HMI-9 medium.
-
Compound Addition: Add 100 µL of the diluted compound solutions to the respective wells. Include wells with parasites and medium only (negative control) and wells with a known trypanocidal drug (positive control).
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.
-
Resazurin Addition: Add 20 µL of resazurin solution to each well and incubate for an additional 24 hours.
-
Fluorescence Reading: Measure the fluorescence using a plate reader.
-
Data Analysis: Calculate the percentage of growth inhibition for each compound concentration relative to the negative control. Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[6][7][8][9][10]
Cytotoxicity Assay (MTT-Based)
This assay assesses the toxicity of compounds against a mammalian cell line (e.g., L6 or HEK293T) to determine the selectivity of the antitrypanosomal agents.
Materials:
-
Mammalian cell line (e.g., L6 rat skeletal myoblasts)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Test compounds dissolved in DMSO
-
96-well microtiter plates (clear)
-
Humidified incubator (37°C, 5% CO2)
-
Microplate spectrophotometer (570 nm)
Procedure:
-
Cell Seeding: Seed the 96-well plates with 5 x 10^3 cells per well in 100 µL of complete medium and incubate for 24 hours to allow cell attachment.
-
Compound Addition: Add 100 µL of serial dilutions of the test compounds to the wells. Include wells with cells and medium only (negative control).
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours.
-
Formazan Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the negative control. Determine the 50% cytotoxic concentration (CC50) from the dose-response curve.[11][12][13][14]
Visualizing Mechanisms and Workflows
To better understand the complex biological processes and experimental designs involved in antitrypanosomal drug discovery, visual representations are invaluable. The following diagrams, created using the DOT language, illustrate a proposed mechanism of action for nitro-based antitrypanosomal drugs and a general workflow for in vitro screening.
Caption: Proposed mechanism of action for nitro-based antitrypanosomal drugs.[15]
Caption: General workflow for in vitro screening of antitrypanosomal compounds.
Conclusion
The structure-activity relationship studies of benzothiazoles and quinolones highlight key structural features that can be modulated to enhance antitrypanosomal potency and selectivity. For benzothiazoles, the nature of the substituent at the C-6 amidino group and the linker to the 2-aryl moiety are critical for activity. In the quinolone series, modifications at positions 3 and 7 of the core ring system have been shown to significantly impact efficacy. The detailed experimental protocols and workflow diagrams provided herein serve as a valuable resource for the scientific community, aiming to standardize methodologies and accelerate the discovery of new, effective, and safe treatments for trypanosomal diseases. Continued research in this area, guided by robust SAR data, is essential to address the urgent medical need for improved therapies.
References
- 1. Synthesis, antiproliferative and antitrypanosomal activities, and DNA binding of novel 6-amidino-2-arylbenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and structure-activity relationships of new quinolone-type molecules against Trypanosoma brucei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Resazurin Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Application of a resazurin-based high-throughput screening assay for the identification and progression of new treatments for human African trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. labbox.es [labbox.es]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. broadpharm.com [broadpharm.com]
- 14. texaschildrens.org [texaschildrens.org]
- 15. Unraveling the antitrypanosomal mechanism of benznidazole and related 2-nitroimidazoles: From prodrug activation to DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Modeling of Antitrypanosomal Agent 17 Binding: A Technical Guide
Introduction
This technical guide provides an in-depth overview of the in silico modeling of the binding of a representative antitrypanosomal agent, 17-N-allylamino-17-demethoxygeldanamycin (17-AAG), to its target in Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (sleeping sickness). The term "Antitrypanosomal agent 17" is not consistently used in scientific literature to refer to a single, specific molecule. However, 17-AAG, a well-studied inhibitor of Heat Shock Protein 90 (Hsp90), is a prominent antitrypanosomal compound containing "17" in its chemical name and serves as an excellent case study for the application of computational methods in antitrypanosomal drug discovery.
The Hsp90 chaperone protein in T. brucei, known as Hsp83, is a validated drug target.[1] Inhibition of TbHsp83 disrupts the folding and maturation of numerous client proteins essential for parasite survival, leading to cell cycle arrest and eventual cell death.[2] In silico techniques such as molecular docking are pivotal in understanding the molecular interactions between inhibitors like 17-AAG and TbHsp83, guiding the design of more potent and selective therapeutic agents.
Data Presentation: In Silico and In Vitro Quantitative Data
| Parameter | Value | Compound | Target Protein | Organism | Reference |
| In Silico Data | |||||
| Docking Score (Rerank Score) | -94.94 | Cissampeloflavone | Farnesyl Diphosphate Synthase | T. brucei | [3] |
| Binding Affinity (ΔG) | - | 17-AAG | Hsp83 | T. brucei | N/A |
| In Vitro Data | |||||
| IC50 | 0.03 µM | Compound 17 (7a) | Amastigotes | T. congolense | [4] |
| EC50 | ~20 nM | 17-AAG | Bloodstream forms | T. brucei | [1] |
| EC50 | 7 nM | 17-DMAG | Bloodstream forms | T. brucei | [1] |
Experimental Protocols
Molecular Docking of Hsp90 Inhibitors
The following is a generalized protocol for the molecular docking of an inhibitor to T. brucei Hsp83, based on common practices in the field.[3][5]
-
Protein Preparation:
-
The three-dimensional crystal structure of the N-terminal domain of T. brucei Hsp83 is obtained from the Protein Data Bank (PDB).
-
The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states to amino acid residues.
-
The energy of the protein structure is minimized using a suitable force field (e.g., CHARMm or AMBER).
-
-
Ligand Preparation:
-
The 2D structure of the inhibitor (e.g., 17-AAG) is drawn using a chemical drawing tool and converted to a 3D structure.
-
The ligand's geometry is optimized, and partial charges are assigned.
-
-
Docking Simulation:
-
A docking grid is defined around the ATP-binding site of TbHsp83.
-
A docking algorithm (e.g., AutoDock, GOLD, or Glide) is used to explore possible binding poses of the ligand within the defined grid.
-
The docking algorithm scores the different poses based on a scoring function that estimates the binding affinity. The pose with the most favorable score is selected as the predicted binding mode.
-
-
Analysis of Results:
-
The predicted binding pose is visualized to identify key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.
-
The docking score provides a semi-quantitative estimate of the binding affinity.
-
In Vitro Antitrypanosomal Activity Assay
The following protocol is used to determine the 50% effective concentration (EC50) of a compound against bloodstream forms of T. brucei.[1]
-
Parasite Culture:
-
Bloodstream forms of T. brucei are cultured in HMI-9 medium supplemented with 10% fetal bovine serum at 37°C in a 5% CO2 atmosphere.
-
-
Compound Preparation:
-
The test compound (e.g., 17-AAG) is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution.
-
Serial dilutions of the stock solution are prepared in the culture medium.
-
-
Assay Procedure:
-
A suspension of T. brucei is seeded into 96-well plates at a density of 2 x 10^4 cells/mL.
-
The serially diluted compound is added to the wells. A solvent control (no compound) is also included.
-
The plates are incubated for 48 hours.
-
A resazurin-based reagent (e.g., AlamarBlue) is added to each well, and the plates are incubated for an additional 24 hours.
-
-
Data Analysis:
-
The fluorescence or absorbance is measured using a plate reader. The signal is proportional to the number of viable parasites.
-
The percentage of parasite growth inhibition is calculated for each compound concentration relative to the solvent control.
-
The EC50 value is determined by fitting the dose-response data to a sigmoidal curve.
-
Mandatory Visualizations
Caption: The Hsp83 chaperone cycle in Trypanosoma brucei and its inhibition by 17-AAG.
Caption: A generalized workflow for in silico drug discovery.
References
- 1. Exploring the Trypanosoma brucei Hsp83 Potential as a Target for Structure Guided Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potent Antitrypanosomal Activities of Heat Shock Protein 90 Inhibitors In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative Molecular Docking of Antitrypanosomal Natural Products into Multiple Trypanosoma brucei Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.plos.org [journals.plos.org]
The Cutting Edge of Antitrypanosomal Drug Development: A Technical Guide to Proteasome Inhibition by Agent 17 in Trypanosoma brucei
For Immediate Release
A Deep Dive into the Molecular Battleground: Targeting the Proteasome of a Deadly Parasite
This technical guide offers an in-depth exploration of the antitrypanosomal agent designated as Compound 17, a novel quinoline-based proteasome inhibitor, and its mechanism of action against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT), or sleeping sickness. This document is intended for researchers, scientists, and drug development professionals actively engaged in the fight against this neglected tropical disease.
The ubiquitin-proteasome system is a critical pathway for protein degradation and turnover in eukaryotic cells, making it an attractive target for therapeutic intervention. In Trypanosoma brucei, the proteasome is essential for various cellular processes, including cell cycle progression and differentiation.[1] Inhibition of this complex has emerged as a promising strategy for the development of new antitrypanosomal drugs.
Quantitative Analysis of Proteasome Inhibitors
A comparative analysis of Compound 17 and other notable proteasome inhibitors reveals its potent and selective activity against the T. brucei proteasome. The following table summarizes key quantitative data for these compounds.
| Compound/Agent | Target | T. b. brucei Proteasome IC50 (nM) | T. b. brucei Cellular EC50/GI50 (nM) | Human Proteasome/Cell Line IC50/EC50 | Selectivity Index (Human/T. brucei) | Reference |
| Compound 17 (quinoline-based) | Proteasome (β4/β5 interface) | 17 | 46 | >10,000 (human proteasome) | >588 | [2] |
| GNF6702 | Proteasome (non-competitive) | 11 (T. cruzi) | 130 (T. brucei) | >20,000 (human cells) | >150 | [3][4][5] |
| Bortezomib | Proteasome (chymotrypsin-like activity) | N/A | 3.3 | 7 (HL-60 cells) | ~2 | [6][7] |
| Z-Leu-Leu-Leu-B(OH)2 | Proteasome | N/A | 0.32 | 1.1 (HL-60 cells) | ~3.4 | [8] |
| Z-Ile-Glu(OtBu)-Ala-Leu-CHO | Proteasome | N/A | 0.086 | 1.8 (HL-60 cells) | ~21 | [8] |
Core Signaling Pathway: Inhibition of the T. brucei 20S Proteasome
Compound 17 exerts its trypanocidal effect by specifically targeting the 20S proteasome of T. brucei. It acts as a chymotrypsin-like proteasome inhibitor, binding at the interface of the β4 and β5 subunits.[9] This binding event is hypothesized to allosterically inhibit the catalytic activity of the β5 subunit, which is responsible for the chymotrypsin-like peptidase activity of the proteasome. The inhibition of this essential enzymatic activity disrupts protein homeostasis, leading to the accumulation of ubiquitinated proteins, cell cycle arrest, and ultimately, programmed cell death of the parasite.
Experimental Workflow for Efficacy and Mechanism of Action Studies
The evaluation of antitrypanosomal proteasome inhibitors like Compound 17 follows a structured experimental workflow. This workflow begins with in vitro screening to determine the compound's potency and selectivity, followed by mechanistic studies to elucidate its mode of action, and culminates in in vivo efficacy trials.
Detailed Experimental Protocols
Cell Viability Assay (Alamar Blue Assay)
This assay quantitatively measures the proliferation of T. brucei and is used to determine the 50% effective concentration (EC50) of the test compound.
-
Materials:
-
T. brucei bloodstream form (BSF) culture (e.g., strain 427)
-
HMI-9 medium supplemented with 10% fetal bovine serum (FBS)
-
Alamar Blue reagent (Resazurin)
-
Test compound (e.g., Compound 17) dissolved in DMSO
-
96-well or 384-well microtiter plates (black, clear bottom for fluorescence reading)
-
Fluorescence plate reader (Excitation: 530-560 nm, Emission: 590 nm)
-
-
Procedure:
-
Maintain T. brucei BSF in logarithmic growth phase in HMI-9 medium at 37°C with 5% CO2.
-
Prepare serial dilutions of the test compound in HMI-9 medium. The final DMSO concentration should not exceed 1% to avoid solvent toxicity.
-
Seed the microtiter plates with T. brucei BSF at a density of 2 x 10^4 cells/mL in a final volume of 100 µL per well.
-
Add the serially diluted compound to the wells. Include wells with untreated cells (positive control) and wells with medium only (negative control).
-
Incubate the plates for 48 hours at 37°C with 5% CO2.
-
Add 10 µL of Alamar Blue reagent to each well.
-
Incubate for an additional 24 hours.
-
Measure the fluorescence using a plate reader.
-
Calculate the EC50 value by plotting the percentage of inhibition versus the log of the compound concentration and fitting the data to a dose-response curve.
-
Proteasome Activity Assay in Cell Lysates
This assay measures the chymotrypsin-like, trypsin-like, and caspase-like activities of the proteasome in T. brucei lysates using specific fluorogenic substrates.
-
Materials:
-
T. brucei BSF culture
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 1 mM ATP, 5 mM MgCl2, 0.5% NP-40)
-
Fluorogenic substrates:
-
Suc-LLVY-AMC (for chymotrypsin-like activity)
-
Boc-LRR-AMC (for trypsin-like activity)
-
Z-LLE-AMC (for caspase-like activity)
-
-
Test compound (e.g., Compound 17)
-
Proteasome inhibitor (e.g., MG-132) as a positive control for inhibition
-
96-well black microtiter plates
-
Fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm)
-
-
Procedure:
-
Harvest approximately 1 x 10^8 T. brucei BSF cells by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the cells in lysis buffer and lyse by sonication or freeze-thaw cycles on ice.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a Bradford or BCA assay.
-
In a 96-well plate, add 50 µg of cell lysate per well.
-
Add the test compound at various concentrations. Include a no-compound control and a positive inhibitor control (MG-132).
-
Pre-incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding the fluorogenic substrate to a final concentration of 50 µM.
-
Monitor the increase in fluorescence over time (e.g., every 5 minutes for 1 hour) at 37°C.
-
Calculate the rate of substrate cleavage (initial velocity) and determine the IC50 value of the inhibitor.
-
Cell Cycle Analysis by Flow Cytometry
This method is used to assess the effect of the test compound on the cell cycle progression of T. brucei.
-
Materials:
-
T. brucei BSF culture
-
Test compound (e.g., Compound 17)
-
Phosphate-buffered saline (PBS)
-
70% ice-cold ethanol (for fixation)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Procedure:
-
Culture T. brucei BSF with and without the test compound (at its EC50 concentration) for a period corresponding to one or two cell cycles (e.g., 6-12 hours).
-
Harvest approximately 1 x 10^6 cells by centrifugation.
-
Wash the cells with PBS.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Incubate at 4°C for at least 1 hour.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.
-
Analyze the DNA content histograms to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.[8]
-
This technical guide provides a comprehensive overview of the antitrypanosomal agent Compound 17, its mechanism of action via proteasome inhibition in Trypanosoma brucei, and the key experimental protocols for its evaluation. The data presented underscore the potential of targeting the parasite's proteasome as a viable strategy for the development of novel and effective treatments for Human African Trypanosomiasis. Further investigation into the quinoline-based scaffold of Compound 17 may lead to the discovery of even more potent and selective drug candidates.
References
- 1. Frontiers | Ubiquitination and the Proteasome as Drug Targets in Trypanosomatid Diseases [frontiersin.org]
- 2. scribd.com [scribd.com]
- 3. Proteasome inhibition for treatment of leishmaniasis, Chagas disease and sleeping sickness - White Rose Research Online [eprints.whiterose.ac.uk]
- 4. Proteasome inhibition for treatment of leishmaniasis, Chagas disease and sleeping sickness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Proteasome inhibition for treatment of leishmaniasis, Chagas disease and sleeping sickness - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Trypanocidal activity of the proteasome inhibitor and anti-cancer drug bortezomib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Trypanocidal activity of the proteasome inhibitor and anti-cancer drug bortezomib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antitrypanosomal Activities of Proteasome Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
In-Depth Technical Guide: Antitrypanosomal Agent 17 (17-DMAG) Activity Against Trypanosoma cruzi Amastigotes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the antitrypanosomal activity of agent 17, identified as 17-demethoxygeldanamycin (17-DMAG), with a specific focus on its efficacy against the intracellular amastigote stage of Trypanosoma cruzi, the etiological agent of Chagas disease. This document details the quantitative data, experimental protocols, and the underlying mechanism of action of 17-DMAG, serving as a valuable resource for researchers in the field of antiparasitic drug discovery.
Quantitative Data on the Efficacy of 17-DMAG
The in vitro activity of 17-DMAG against T. cruzi amastigotes and its cytotoxicity against mammalian cells have been evaluated to determine its therapeutic potential. The following tables summarize the key quantitative data.
| Compound | Target Organism/Cell Line | Parameter | Value | Reference |
| 17-DMAG | Trypanosoma cruzi amastigotes | IC50 | 0.27 µmol L-1 | [1] |
| 17-DMAG | Normal Lymphocytes | Cytotoxicity | Non-toxic | |
| Dorsomorphin (for comparison) | Vero cells | TC50 | 0.26 µmol L-1 | [1] |
Table 1: In Vitro Activity and Cytotoxicity of 17-DMAG and a Comparator Compound.
| Compound | Selectivity Index (SI) |
| 17-DMAG | >1 (based on available data) |
Mechanism of Action: Inhibition of Heat Shock Protein 90 (Hsp90)
The primary mechanism of action of 17-DMAG against T. cruzi is the inhibition of the parasite's Heat Shock Protein 90 (Hsp90), which is also referred to as Hsp83 in trypanosomes. Hsp90 is a molecular chaperone crucial for the conformational maturation, stability, and function of a wide range of "client" proteins, many of which are involved in essential cellular processes.
By binding to the ATP-binding pocket in the N-terminal domain of Hsp83, 17-DMAG competitively inhibits its ATPase activity. This inhibition disrupts the Hsp83 chaperone cycle, leading to the misfolding and subsequent proteasomal degradation of its client proteins. The depletion of these essential proteins triggers a cascade of events within the parasite, culminating in cell cycle arrest and apoptosis.
Figure 1: Signaling pathway of 17-DMAG in T. cruzi.
Experimental Protocols
This section provides a detailed methodology for the key experiments used to evaluate the antitrypanosomal activity of 17-DMAG.
In Vitro Anti-Amastigote Susceptibility Assay
This assay is designed to determine the 50% inhibitory concentration (IC50) of a compound against the intracellular amastigote form of T. cruzi.
Materials:
-
Host Cells: L929 fibroblasts or Vero cells.
-
Parasites: Trypanosoma cruzi expressing a reporter gene (e.g., β-galactosidase).
-
Culture Medium: RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
Compound: 17-DMAG dissolved in dimethyl sulfoxide (DMSO).
-
Control Drug: Benznidazole.
-
Assay Plates: 96-well microtiter plates.
-
Reporter Gene Substrate: Chlorophenol red-β-D-galactopyranoside (CPRG) for β-galactosidase.
-
Lysis Buffer: 1% NP-40 in PBS.
-
Plate Reader: Capable of measuring absorbance at the appropriate wavelength for the reporter gene substrate.
Procedure:
-
Host Cell Seeding: Seed host cells into 96-well plates at a density of 4 x 10^3 cells per well and incubate for 24 hours to allow for cell adherence.
-
Parasite Infection: Infect the host cell monolayer with trypomastigotes at a multiplicity of infection (MOI) of 10:1 (parasites:cell). Incubate for 2 hours to allow for parasite invasion.
-
Removal of Extracellular Parasites: After the incubation period, wash the wells three times with sterile PBS to remove any remaining extracellular trypomastigotes.
-
Compound Addition: Add fresh culture medium containing serial dilutions of 17-DMAG to the infected cells. Include wells with benznidazole as a positive control and wells with DMSO as a vehicle control.
-
Incubation: Incubate the plates for 72 to 96 hours to allow for amastigote replication and the effect of the compound to manifest.
-
Assay Development:
-
For β-galactosidase expressing parasites, add the CPRG substrate and lysis buffer.
-
Incubate the plates at 37°C for 4-6 hours to allow for color development.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of parasite inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
Figure 2: Workflow for the in vitro anti-amastigote assay.
Mammalian Cell Cytotoxicity Assay
This assay is performed to determine the concentration of a compound that is toxic to mammalian cells, allowing for the calculation of the selectivity index.
Materials:
-
Mammalian Cells: L929 fibroblasts or Vero cells.
-
Culture Medium: As described above.
-
Compound: 17-DMAG dissolved in DMSO.
-
Assay Plates: 96-well microtiter plates.
-
Viability Reagent: Resazurin or MTT.
-
Plate Reader: Capable of measuring fluorescence or absorbance.
Procedure:
-
Cell Seeding: Seed mammalian cells into 96-well plates at a density of 4 x 10^3 cells per well and incubate for 24 hours.
-
Compound Addition: Add serial dilutions of 17-DMAG to the cells.
-
Incubation: Incubate the plates for 72 hours.
-
Viability Assessment: Add the viability reagent (e.g., Resazurin) and incubate for 4-6 hours.
-
Data Acquisition: Measure the fluorescence or absorbance according to the reagent manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration and determine the 50% cytotoxic concentration (TC50).
Drug Discovery and Development Workflow
The identification and development of new antitrypanosomal agents follows a structured workflow, from initial screening to preclinical and clinical studies.
Figure 3: A generalized workflow for antitrypanosomal drug discovery.
Conclusion
Antitrypanosomal agent 17 (17-DMAG) demonstrates potent in vitro activity against T. cruzi amastigotes by targeting the essential parasite chaperone, Hsp83. Its mechanism of action, leading to cell cycle arrest and apoptosis, presents a promising avenue for the development of new therapies for Chagas disease. Further studies are warranted to fully elucidate its selectivity, identify all relevant Hsp83 client proteins in the parasite, and evaluate its efficacy and safety in preclinical in vivo models. This technical guide provides a foundational resource for researchers to build upon in the ongoing effort to combat this neglected tropical disease.
References
Technical Guide: Preliminary Screening of the Antitrypanosomal Agent 17 Library
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and workflows for the preliminary screening of the "Antitrypanosomal Agent 17" library. The objective is to identify and prioritize compounds with potent and selective activity against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT).
Introduction
Human African Trypanosomiasis, or sleeping sickness, remains a significant public health challenge in sub-Saharan Africa. The current drug portfolio is limited by issues of toxicity, complex administration routes, and emerging drug resistance.[1][2] The discovery of novel, effective, and safe antitrypanosomal agents is therefore a critical priority. High-throughput screening of focused compound libraries, such as the "this compound" library, represents a key strategy in the early stages of drug discovery.[3][4]
This document outlines a standardized workflow for the preliminary in vitro screening of this library, encompassing primary hit identification, dose-response analysis, and cytotoxicity profiling to determine compound selectivity.
Experimental Protocols
Detailed methodologies for the key assays in the screening cascade are provided below.
In Vitro Antitrypanosomal Activity Assay (Primary Screen & Dose-Response)
This assay is designed to determine the efficacy of the library compounds against the bloodstream form of Trypanosoma brucei.
Principle: The viability of T. brucei parasites is assessed using a resazurin-based fluorometric assay. Resazurin (a non-fluorescent blue dye) is metabolically reduced to the highly fluorescent pink resorufin by viable cells. The fluorescence intensity is directly proportional to the number of living parasites.
Materials:
-
Trypanosoma brucei brucei (e.g., Strain 427)[5]
-
IMDM medium supplemented with 10% fetal bovine serum (FBS)[5]
-
Resazurin sodium salt solution (e.g., 1.1 mg/mL in PBS)[6]
-
96-well or 384-well clear-bottom black microplates
-
Test compounds from the Agent 17 library, dissolved in DMSO
-
Negative Control: DMSO (0.5% final concentration)[6]
Protocol:
-
Parasite Culture: Maintain T. brucei brucei bloodstream forms in logarithmic growth phase in supplemented IMDM medium at 37°C in a 5% CO₂ incubator.[5]
-
Assay Preparation: Dilute the parasite culture to a final density of 5 x 10³ cells/mL in fresh medium.[6][7]
-
Compound Plating:
-
Parasite Seeding: Add 50-100 µL of the prepared parasite suspension to each well containing the test compounds, positive control, or negative control.[7]
-
Incubation: Incubate the plates for 48 to 66 hours at 37°C in a 5% CO₂ incubator.[5][6]
-
Resazurin Addition: Add 10 µL of the resazurin solution to each well and incubate for an additional 4 to 6 hours in the same conditions.[6][7]
-
Fluorescence Reading: Measure the fluorescence intensity using a microplate reader at an excitation wavelength of 544-560 nm and an emission wavelength of 590 nm.[5][6]
-
Data Analysis:
-
Calculate the percentage of growth inhibition relative to the negative control.
-
For dose-response plates, plot the inhibition percentage against the compound concentration and fit a sigmoidal dose-response curve to determine the 50% inhibitory concentration (IC50) or effective concentration (EC50).[4]
-
In Vitro Mammalian Cytotoxicity Assay
This assay evaluates the toxicity of the compounds against a mammalian cell line to determine their selectivity.
Principle: The viability of a mammalian cell line (e.g., HepG2, THP-1, Vero) is measured using a metabolic assay like MTT or resazurin.[3][8][9] The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product, which can be quantified spectrophotometrically.
Materials:
-
Mammalian cell line (e.g., human U-937 macrophages, HepG2, or Vero cells)[3][8][9]
-
Appropriate cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)[9]
-
MTT solution (5 mg/mL in PBS) or Resazurin solution
-
Solubilization buffer (e.g., 0.04 N HCl in isopropanol)[10]
-
96-well clear microplates
Protocol:
-
Cell Seeding: Seed the mammalian cells into a 96-well plate at a density of approximately 0.5 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours to allow for attachment.[9][10]
-
Compound Addition: Add serial dilutions of the test compounds to the wells.
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO₂ incubator.[9]
-
Viability Assessment (MTT Method):
-
Add 10-20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[11]
-
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against compound concentration and use a dose-response analysis to calculate the 50% cytotoxic concentration (CC50).[9]
Data Presentation
Quantitative data from the screening of the this compound library should be summarized for clear comparison. The key metric for prioritizing hits is the Selectivity Index (SI) , calculated as the ratio of host cell cytotoxicity to parasite activity (SI = CC50 / IC50).[9][10] A higher SI value indicates greater selectivity for the parasite.
Table 1: Summary of Screening Data for Selected Hits from the Agent 17 Library
| Compound ID | IC50 vs. T. brucei (µM) | CC50 vs. U-937 Cells (µM) | Selectivity Index (SI) |
| Agent 17-001 | 0.43 | 14.2 | 33.0 |
| Agent 17-002 | 1.27 | 12.1 | 9.5 |
| Agent 17-003 | 3.75 | > 50 | > 13.3 |
| Agent 17-004 | 15.37 | > 200 | > 13.0 |
| Agent 17-005 | 0.03 | > 60 | > 2000 |
| Pentamidine | 0.0025 | 31.8 | 12720 |
Data is representative and compiled for illustrative purposes based on values found in scientific literature.[8][12][13][14]
Visualization of Workflows and Pathways
Diagrams created using Graphviz provide a clear visual representation of the screening process and potential mechanisms of action.
Experimental Workflow
The following diagram illustrates the high-throughput screening cascade for the Agent 17 library.
Caption: High-throughput screening cascade for antitrypanosomal drug discovery.
Potential Cellular Targets of Antitrypanosomal Agents
This diagram outlines several distinct cellular processes in T. brucei that are perturbed by known antitrypanosomal drugs. Compounds from the Agent 17 library may act through one or more of these mechanisms.
References
- 1. mdpi.com [mdpi.com]
- 2. scilit.com [scilit.com]
- 3. Identification and Characterization of Hundreds of Potent and Selective Inhibitors of Trypanosoma brucei Growth from a Kinase-Targeted Library Screening Campaign | PLOS Neglected Tropical Diseases [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. Screening North American plant extracts in vitro against Trypanosoma brucei for discovery of new antitrypanosomal drug leads - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Trypanosoma brucei inhibitors enabled by a unified synthesis of diverse sulfonyl fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An In vitro and in silico investigation of the antitrypanosomal activities of the stem bark extracts of Anopyxis klaineana (Pierre) Engl - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antitrypanosomal screening and cytotoxic effects of selected medicinal plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and evaluation of the in vitro and in vivo antitrypanosomal activity of 2-styrylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antitrypanosomal Activities and Mechanisms of Action of Novel Tetracyclic Iridoids from Morinda lucida Benth - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. journals.asm.org [journals.asm.org]
- 13. journals.plos.org [journals.plos.org]
- 14. Thiazolidinones and related analogues as efficient antitrypanosomal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
The Chemical Scaffold of Antitrypanosomal Agent 17: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the chemical scaffold of Antitrypanosomal Agent 17, a potent nitrofurylazine derivative with significant activity against Trypanosoma congolense. This document outlines its synthesis, mechanism of action, structure-activity relationships, and the experimental protocols used for its evaluation.
Core Compound Analysis: this compound (Compound 7a)
This compound, also designated as compound 7a, has been identified as a highly potent molecule against the IL3000 strain of Trypanosoma congolense, exhibiting a 50% inhibitory concentration (IC50) of 0.03 µM[1][2]. This positions it as a significant lead compound in the pursuit of novel therapies for African Animal Trypanosomiasis.
Chemical Structure:
(E)-2-((5-nitrofuran-2-yl)methylene)hydrazine-1-carboximidamide
Quantitative Data Summary
The following tables summarize the in vitro activity of this compound (7a) and related nitrofuryl- and nitrothienylazine analogs against T. congolense and a mammalian cell line to determine selectivity.
Table 1: Antitrypanosomal Activity and Cytotoxicity of Nitrofurylazine Analogs
| Compound | R | IC50 (µM) vs. T. congolense IL3000 | CC50 (µM) vs. Mammalian Cells | Selectivity Index (SI) |
| 7a | H | 0.03 | > 286 | > 9542 |
| 1a | 4-F | > 2.86 | > 286 | - |
| 2a | 4-Cl | 0.12 | > 286 | > 2383 |
| 3a | 4-Br | 0.08 | > 286 | > 3575 |
| 4a | 4-I | 0.04 | > 286 | > 7761 |
| 5a | 4-CH3 | 0.15 | > 286 | > 1907 |
| 6a | 4-OCH3 | 0.21 | > 286 | > 1362 |
| 8a | 2,4-diCl | 0.05 | > 286 | > 5720 |
| 9a | 3,4-diCl | 0.06 | > 286 | > 4767 |
Table 2: Antitrypanosomal Activity and Cytotoxicity of Nitrothienylazine Analogs
| Compound | R | IC50 (µM) vs. T. congolense IL3000 | CC50 (µM) vs. Mammalian Cells | Selectivity Index (SI) |
| 1b | 4-F | > 2.82 | > 282 | - |
| 2b | 4-Cl | 0.14 | > 282 | > 2014 |
| 3b | 4-Br | 0.10 | > 282 | > 2820 |
| 4b | 4-I | 0.07 | > 282 | > 4029 |
| 5b | 4-CH3 | 0.20 | > 282 | > 1410 |
| 6b | 4-OCH3 | 0.25 | > 282 | > 1128 |
| 7b | H | 0.05 | > 282 | > 5640 |
| 8b | 2,4-diCl | 0.04 | 9.28 | 232 |
| 9b | 3,4-diCl | 0.07 | > 282 | > 4029 |
Synthesis Protocol
The synthesis of this compound (7a) and its analogs is achieved through a condensation reaction. Below is a detailed protocol for the synthesis of the core compound.
Synthesis of (E)-2-((5-nitrofuran-2-yl)methylene)hydrazine-1-carboximidamide (7a):
A solution of 5-nitrofuran-2-carbaldehyde (1 mmol) in ethanol is added to a solution of aminoguanidine hydrochloride (1 mmol) in water. The reaction mixture is stirred at room temperature for 2-4 hours. The resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum to yield the final product.
Note: This is a generalized protocol. Reaction times and purification methods may vary based on the specific analog being synthesized.
Mechanism of Action
Nitroheterocyclic compounds like this compound are known to act as prodrugs. Their mechanism of action involves enzymatic reduction of the nitro group by a parasite-specific nitroreductase (NTR). This reduction leads to the formation of cytotoxic metabolites that induce cellular damage and lead to parasite death.
Caption: Proposed mechanism of action for this compound.
Experimental Workflows
The following diagrams illustrate the workflows for the key in vitro assays used to characterize this compound.
In Vitro Antitrypanosomal Assay Workflow
Caption: Workflow for the in vitro antitrypanosomal activity assay.
Mammalian Cell Cytotoxicity Assay Workflow
Caption: Workflow for the in vitro mammalian cell cytotoxicity assay.
Structure-Activity Relationship (SAR) Analysis
The data presented in Tables 1 and 2 allow for an initial analysis of the structure-activity relationships within this series of nitro-heterocyclic azines.
Caption: Key structure-activity relationships for the this compound scaffold.
Key Findings from SAR Analysis:
-
The 5-nitro group on the furan or thiophene ring is crucial for antitrypanosomal activity.
-
Halogen substitution at the para-position of the phenyl ring generally maintains or improves potency compared to unsubstituted analogs.
-
Electron-donating groups , such as methyl and methoxy, tend to decrease the antitrypanosomal activity.
-
Di-halogenation of the phenyl ring is well-tolerated and can lead to highly potent compounds.
-
The nitrofuran scaffold appears to be slightly more potent than the nitrothiophene scaffold in some cases.
Conclusion
This compound (Compound 7a) represents a promising chemical scaffold for the development of new drugs against African Animal Trypanosomiasis. Its high in vitro potency and selectivity, coupled with a well-defined structure-activity relationship, provide a strong foundation for further lead optimization efforts. Future work should focus on improving the pharmacokinetic properties of this class of compounds to translate the in vitro potency into in vivo efficacy.
References
Navigating the Patent Landscape of Novel Antitrypanosomal Triazole Agents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Trypanosomiasis, a parasitic disease affecting millions in tropical and subtropical regions, remains a significant global health challenge. The quest for novel, effective, and safe therapies is a continuous endeavor in the scientific community. This technical guide delves into the patent landscape surrounding a promising class of compounds, exemplified by "Antitrypanosomal Agent 17" and its analogs, which are characterized by a core 4-(4-nitrophenyl)-1H-1,2,3-triazole scaffold. While no patents specifically covering "this compound" have been identified, this review examines the broader patenting trends for triazole derivatives with antitrypanosomal activity, details key experimental protocols for their evaluation, and elucidates their primary mechanism of action.
The Emerging Patent Landscape of Antitrypanosomal Triazoles
A comprehensive analysis of the patent literature reveals a growing interest in triazole-containing compounds as potential treatments for trypanosomiasis. Although specific patents for the 4-(4-nitrophenyl)-1H-1,2,3-triazole scaffold in the context of antitrypanosomal activity are not prevalent, a number of patents protect broader classes of triazole derivatives with demonstrated or claimed efficacy against Trypanosoma species. These patents highlight the diverse chemical space being explored and the key players in this therapeutic area.
| Patent/Application Number | Assignee/Applicant | Core Scaffold/Compound Class | Key Claimed Therapeutic Use |
| US10308617B2 | An2h Discovery Ltd | Triazole benzamide derivatives | Treatment of various diseases, with potential applicability to parasitic infections. |
| WO2014167009A1 | Bayer CropScience AG | Novel triazole derivatives | Primarily for control of harmful microorganisms in crop protection, but indicative of the broad biological activity of triazoles. |
| CN101279953A | Not specified | Water-soluble triazole derivatives | Antifungal agents, a class of compounds often repurposed for antitrypanosomal screening due to shared targets. |
| EP0006752B1 | Not specified | Compositions of diminazene aceturate and a nitroimidazole | Treatment of chronic trypanosomiasis infections, highlighting combination therapies.[1] |
| US11123348B2 | Not specified | Compounds and compositions for the treatment of parasitic diseases | Broad claims covering compounds for treating leishmaniasis, human African trypanosomiasis, and Chagas disease.[2] |
Key Experimental Protocols for Evaluating Antitrypanosomal Agents
The development of novel antitrypanosomal agents relies on a robust pipeline of in vitro and in vivo assays to determine efficacy, selectivity, and mechanism of action. The following protocols are representative of the methodologies employed in the evaluation of triazole-based compounds.
In Vitro Assays
1. Anti-amastigote Activity Assay: This assay is crucial for determining the efficacy of compounds against the clinically relevant intracellular stage of Trypanosoma cruzi.
-
Cell Culture: Mammalian host cells (e.g., Vero, L6, or primary cardiomyocytes) are seeded in 96-well plates and infected with trypomastigotes.
-
Compound Incubation: After infection, the cells are treated with serial dilutions of the test compounds.
-
Quantification of Parasite Load: The number of intracellular amastigotes is quantified after a set incubation period (typically 48-72 hours). This can be achieved through various methods:
-
High-Content Imaging: Automated microscopy and image analysis to count the number of parasites per cell.
-
Reporter Gene Assays: Using parasite strains engineered to express reporter genes like β-galactosidase or luciferase, where the signal is proportional to the parasite number.[3]
-
Resazurin-based Assays: Measuring the metabolic activity of viable parasites.
-
2. Cytotoxicity Assay: To assess the selectivity of the compounds, their toxicity against host cells is determined in parallel with the anti-amastigote assay.
-
Methodology: Uninfected host cells are incubated with the same concentrations of the test compounds. Cell viability is measured using assays such as MTT, MTS, or resazurin.
-
Selectivity Index (SI): The SI is calculated as the ratio of the 50% cytotoxic concentration (CC50) in host cells to the 50% inhibitory concentration (IC50) against the parasite. A higher SI indicates greater selectivity for the parasite.
In Vivo Assays
1. Acute Chagas Disease Mouse Model: This model is used to evaluate the efficacy of compounds in controlling parasite replication during the acute phase of infection.
-
Infection: Mice are infected with a virulent strain of T. cruzi.
-
Treatment: Treatment with the test compound is initiated at the onset of detectable parasitemia.
-
Efficacy Readouts:
-
Parasitemia: The number of parasites in the blood is monitored over time.
-
Survival: The survival rate of the treated mice is compared to that of an untreated control group.
-
Tissue Parasite Load: At the end of the experiment, parasite burden in various tissues (e.g., heart, skeletal muscle) can be quantified by qPCR or bioluminescence imaging (for luciferase-expressing parasite strains).[4][5]
-
2. Chronic Chagas Disease Mouse Model: This model is more relevant for assessing the curative potential of a drug, as it mimics the chronic stage of the human disease.
-
Infection and Aging: Mice are infected and allowed to progress to the chronic phase (typically several months post-infection).
-
Treatment: Treatment is administered during the chronic phase.
-
Efficacy Readouts:
-
Parasite Relapse after Immunosuppression: A key indicator of curative efficacy. After treatment, mice are immunosuppressed (e.g., with cyclophosphamide) to check for the reappearance of parasites in the blood.
-
Histopathology: Tissues are examined for inflammation and parasite nests.
-
Visualizing the Path to Discovery
To better understand the processes involved in the development and mechanism of action of these antitrypanosomal agents, the following diagrams have been generated.
Figure 1: A generalized experimental workflow for the evaluation of novel antitrypanosomal compounds.
Figure 2: The proposed mechanism of action for triazole-based antitrypanosomal agents via the inhibition of CYP51.
Mechanism of Action: Targeting a Key Parasite Enzyme
A significant body of research suggests that a primary target for many antifungal and antitrypanosomal triazole compounds is the enzyme sterol 14α-demethylase, a cytochrome P450 enzyme also known as CYP51.[6][7][8][9][10] This enzyme plays a critical role in the biosynthesis of ergosterol, an essential component of the cell membranes of fungi and trypanosomes.
The proposed mechanism involves the nitrogen atom in the triazole ring of the compound binding to the heme iron atom in the active site of CYP51. This interaction prevents the natural substrate, lanosterol, from binding and being demethylated. The inhibition of this crucial step in the ergosterol biosynthesis pathway leads to the accumulation of toxic sterol precursors and a depletion of ergosterol, ultimately disrupting the parasite's cell membrane integrity and leading to cell death. The selectivity of these compounds for the parasite's CYP51 over the human ortholog is a key factor in their therapeutic potential.
Conclusion
While a specific patent for "this compound" has not been identified, the broader patent landscape for triazole derivatives indicates a fertile ground for the development of new therapies for trypanosomiasis. The 4-(4-nitrophenyl)-1H-1,2,3-triazole scaffold represents a promising starting point for medicinal chemistry efforts. A standardized and rigorous application of the described in vitro and in vivo experimental protocols is essential for advancing lead compounds through the drug discovery pipeline. Furthermore, a deeper understanding of the mechanism of action, particularly the interaction with CYP51, will be instrumental in designing more potent and selective next-generation antitrypanosomal agents. Continued research and patent protection in this area are critical to addressing the unmet medical needs of those affected by this neglected tropical disease.
References
- 1. EP0006752B1 - Compositions for the treatment of chronic trypanosomiasis infections - Google Patents [patents.google.com]
- 2. US11123348B2 - Compounds and compositions for the treatment of parasitic diseases - Google Patents [patents.google.com]
- 3. academic.oup.com [academic.oup.com]
- 4. A New Experimental Model for Assessing Drug Efficacy against Trypanosoma cruzi Infection Based on Highly Sensitive In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Molecular Dynamics Investigations of Binding Mechanism for Triazoles Inhibitors to CYP51 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. doaj.org [doaj.org]
- 8. Differential inhibition of Candida albicans CYP51 with azole antifungal stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of novel triazole derivatives as inhibitors of cytochrome P450 14alpha-demethylase (CYP51) - PubMed [pubmed.ncbi.nlm.nih.gov]
Early ADMET Profile of Antitrypanosomal Agents: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of novel antitrypanosomal agents is a critical global health priority to combat neglected tropical diseases such as Human African Trypanosomiasis (HAT) and Chagas disease. Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is paramount in the drug discovery pipeline to identify candidates with favorable pharmacokinetic and safety profiles, thereby reducing late-stage attrition. This guide provides a technical overview of the early ADMET properties of a representative antitrypanosomal agent, here designated as Compound 7 , a neolignan isolated from Nectandra leucantha. While a specific "Antitrypanosomal agent 17" was not identifiable in publicly available literature, the data presented for Compound 7 serves as an illustrative example of the essential ADMET characterization required for promising antitrypanosomal leads.
Data Presentation: Summary of In Vitro Properties
The following tables summarize the key quantitative data for the representative antitrypanosomal agent, Compound 7.
| Parameter | Value | Assay | Reference |
| Antitrypanosomal Activity | IC50: 4.3 µM | Trypanosoma cruzi (amastigotes) | [1][2] |
| Cytotoxicity | CC50: >200 µM | NCTC fibroblasts (L929) | [1][2] |
| Selectivity Index (SI) | >46.5 | CC50 / IC50 | [1] |
Experimental Protocols
Detailed methodologies for the key experiments are crucial for reproducibility and data interpretation.
Determination of Antitrypanosomal Activity (In Vitro)
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against the clinically relevant intracellular amastigote form of Trypanosoma cruzi.
Methodology:
-
Cell Culture: Peritoneal macrophages are harvested from BALB/c mice and seeded in a 16-well chamber slide at a density of 1 x 105 cells/well. The cells are incubated for 24 hours at 37°C in a 5% CO2 humidified incubator.
-
Infection: Trypomastigotes from LLC-MK2 cells are used to infect the macrophage monolayer at a parasite-to-macrophage ratio of 10:1.
-
Compound Treatment: After a 2-hour incubation to allow for infection, free parasites are removed by washing. The infected macrophages are then treated with the test compound at various concentrations (e.g., ranging from 0.94 to 30 µM) for 48 hours. Benznidazole is used as a standard reference drug.
-
Quantification: The number of amastigotes per macrophage is determined by microscopic observation after fixation and staining. The IC50 value is calculated from the dose-response curve.[1]
Cytotoxicity Assay against Mammalian Cells
Objective: To determine the 50% cytotoxic concentration (CC50) of the test compound against a mammalian cell line to assess its selectivity.
Methodology:
-
Cell Seeding: NCTC clone L929 fibroblasts are seeded in 96-well plates at a density of 6 x 104 cells/well.
-
Compound Incubation: The cells are incubated with the test compound at various concentrations (e.g., from 1.56 to 200 µM) for 48 hours at 37°C in a 5% CO2 incubator.
-
MTT Assay: The cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The optical density is measured at 570 nm.
-
CC50 Calculation: The CC50 value, the concentration that reduces cell viability by 50%, is determined from the dose-response curve.[1]
Mandatory Visualizations
Experimental Workflow for In Vitro Screening
The following diagram illustrates the typical workflow for the initial in vitro screening of potential antitrypanosomal compounds.
Caption: Workflow for in vitro antitrypanosomal activity and cytotoxicity screening.
Logical Relationship for Hit Progression
This diagram outlines the decision-making process for advancing a hit compound based on its initial ADMET profile.
Caption: Decision tree for hit compound progression based on early screening data.
References
Selectivity of Antitrypanosomal Agent 17: A Technical Guide for Drug Development Professionals
Introduction
The development of effective and safe chemotherapies for trypanosomal infections, such as Human African Trypanosomiasis (HAT) and Chagas disease, is a critical global health priority. A key challenge in this endeavor is achieving high selectivity for the parasite over host mammalian cells to minimize toxicity and adverse side effects. This technical guide focuses on the selectivity profile of a promising class of antitrypanosomal compounds, the geldanamycin analogue "agent 17," specifically 17-AAG (17-N-allylamino-17-demethoxygeldanamycin) and its derivative 17-DMAG (17-dimethylaminoethylamino-17-demethoxygeldanamycin). These agents target the highly conserved Heat shock protein 90 (Hsp90), a molecular chaperone essential for cellular signaling and stress responses in both parasites and mammals.
Quantitative Analysis of Selectivity
The in vitro efficacy and selectivity of antitrypanosomal agent 17 and its analogues have been evaluated against bloodstream-form Trypanosoma brucei and various mammalian cell lines. The data, summarized in the table below, highlights the differential sensitivity of the parasite to these Hsp90 inhibitors.
| Compound | Target Organism/Cell Line | IC50 / EC50 (nM) | Cytotoxicity (CC50) (nM) | Selectivity Index (SI = CC50 / IC50) | Reference |
| 17-AAG | Trypanosoma brucei | 7 | - | >330 | [1] |
| Mammalian cells (average) | >2300 | - | [1] | ||
| 17-DMAG | Trypanosoma brucei | 1.5 | - | >300 | [1] |
| Mammalian cells (average) | >450 | - | [1] | ||
| Geldanamycin | Trypanosoma brucei | 4 | - | 1 | [1] |
| Mammalian cells (average) | 4 | - | [1] | ||
| Radicicol | Trypanosoma brucei | 1 | - | 14 | [1] |
| Mammalian cells (average) | 14 | - | [1] | ||
| Novobiocin | Trypanosoma brucei | 700,000 | - | - | [1] |
Key Findings from Quantitative Data:
-
High Potency: Both 17-AAG and 17-DMAG exhibit potent activity against T. brucei in the nanomolar range.[1]
-
Enhanced Selectivity: Modifications at the C17 position of the geldanamycin scaffold, particularly the introduction of amino moieties, significantly enhance the selective toxicity against trypanosomes.[1] The dimethylaminoethylamino group in 17-DMAG increased selectivity by 300-fold compared to the parent compound.[1]
-
Superior Profile of 17-DMAG: 17-DMAG was identified as the most potent and selective of the tested geldanamycin analogs against T. brucei.[1]
Experimental Protocols
The determination of antitrypanosomal activity and selectivity involves a series of standardized in vitro assays.
In Vitro Trypanosome Growth Inhibition Assay
This assay is designed to determine the concentration of a compound that inhibits the growth of the parasite by 50% (IC50 or EC50).
1. Parasite Culture:
-
Bloodstream-form Trypanosoma brucei is cultured in HMI-9 medium supplemented with 10% fetal bovine serum.
-
Parasites are maintained in a humidified incubator at 37°C with 5% CO2.
2. Assay Procedure:
-
Parasites are seeded in 96-well plates at a density of 2 x 10^4 cells/mL.
-
The test compounds are serially diluted and added to the wells.
-
Plates are incubated for 48 to 72 hours.
3. Viability Assessment (e.g., Alamar Blue Assay):
-
After incubation, a resazurin-based reagent (Alamar Blue) is added to each well.
-
The plates are incubated for an additional 4-8 hours.
-
The fluorescence or absorbance is measured using a plate reader. The signal is proportional to the number of viable, metabolically active cells.
4. Data Analysis:
-
The IC50/EC50 values are calculated by plotting the percentage of growth inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Mammalian Cell Cytotoxicity Assay
This assay determines the concentration of a compound that is toxic to 50% of mammalian cells (CC50).
1. Cell Culture:
-
Various mammalian cell lines (e.g., HeLa, Jurkat, or specific cell lines relevant to potential in vivo toxicities) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Assay Procedure:
-
Cells are seeded in 96-well plates at a suitable density.
-
The test compounds are serially diluted and added to the wells.
-
Plates are incubated for 72 hours.
3. Viability Assessment (e.g., MTT Assay):
-
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well.
-
The plates are incubated for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
The supernatant is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured using a plate reader.
4. Data Analysis:
-
The CC50 values are calculated in a similar manner to the IC50 values for the parasite.
Selectivity Index Calculation
The selectivity index (SI) is a crucial parameter for evaluating the therapeutic potential of a compound. It is calculated as the ratio of the cytotoxicity to the antiparasitic activity:
SI = CC50 (mammalian cells) / IC50 (parasite)
A higher SI value indicates greater selectivity for the parasite and a potentially wider therapeutic window.
Visualizations
Experimental Workflow for Selectivity Determination
Caption: Workflow for determining the in vitro selectivity of antitrypanosomal agents.
Signaling Pathway of Hsp90 Inhibition by Agent 17
Caption: Mechanism of action of Agent 17 via Hsp90 inhibition.
Mechanism of Action and Basis for Selectivity
Agent 17 and other geldanamycin analogues function by inhibiting the ATPase activity of Hsp90.[1] This molecular chaperone is crucial for the conformational maturation and stability of a wide range of "client" proteins, many of which are key components of cellular signaling pathways that regulate cell growth, differentiation, and survival. Inhibition of Hsp90 leads to the misfolding and subsequent proteasomal degradation of these client proteins, ultimately resulting in cell cycle arrest and apoptosis.[1]
The selectivity of agent 17 for the trypanosomal Hsp90 (often referred to as Hsp83 in kinetoplastids) over its mammalian counterpart is a key feature that makes it a promising drug candidate. While the exact molecular basis for this selectivity is still under investigation, several factors are thought to contribute:
-
Phylogenetic Divergence: There are structural differences between the Hsp90 proteins of trypanosomes and mammals, which could lead to differential binding affinities for inhibitors.[1]
-
Differential ATPase Activity: The ATPase activity of kinetoplastid Hsp83 has been reported to be significantly different from that of mammalian Hsp90, which could influence the efficacy of ATP-competitive inhibitors.[1]
-
Disproportionate Dependence: Cancer cells, and potentially rapidly proliferating parasites like trypanosomes, may have a greater reliance on Hsp90 activity to maintain cellular homeostasis and buffer the stress of their high metabolic rate and protein turnover. This could make them more sensitive to Hsp90 inhibition.
Treatment of T. brucei with 17-AAG has been shown to cause severe morphological abnormalities and disruption of the cell cycle.[1] These effects underscore the critical role of Hsp90 in the parasite's biology and validate it as a promising drug target.
Conclusion
This compound, particularly 17-DMAG, demonstrates a highly encouraging profile of potent anti-trypanosomal activity and significant selectivity for the parasite over mammalian cells. The methodologies outlined in this guide provide a framework for the continued evaluation of such compounds. The favorable selectivity of agent 17 is likely attributable to a combination of structural differences in the Hsp90 target and a greater dependence of the parasite on Hsp90 function. Further research into the precise molecular interactions and the full spectrum of Hsp90 client proteins in Trypanosoma will be invaluable for the optimization of this promising class of therapeutic agents and the development of novel, safer treatments for trypanosomal diseases.
References
The Impact of Antitrypanosomal Agent 17-AAG on the Trypanosoma Cell Cycle: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the effects of the antitrypanosomal agent 17-allylamino-17-demethoxygeldanamycin (17-AAG) on the cell cycle of Trypanosoma brucei, the causative agent of African sleeping sickness. 17-AAG, a potent inhibitor of Heat Shock Protein 90 (Hsp90), has been shown to induce significant disruptions in the parasite's cell division process, leading to cell cycle arrest and eventual cell death.[1][2] This document summarizes key quantitative data, details experimental methodologies for studying these effects, and visualizes the underlying molecular pathways and experimental workflows. The findings presented herein underscore the potential of targeting the Trypanosoma cell cycle as a promising strategy for the development of novel antitrypanosomal therapeutics.
Introduction
The cell cycle of Trypanosoma brucei is a complex and tightly regulated process that involves the duplication and segregation of not only the nucleus but also the single-copy kinetoplast, the mitochondrial DNA of the parasite.[3][4] The unique features of the trypanosomal cell cycle present attractive targets for therapeutic intervention.[3][5] this compound-AAG is a derivative of geldanamycin that specifically inhibits the essential molecular chaperone Hsp90.[1][2] In T. brucei, the cytosolic Hsp90 homolog, HSP83, is a key client for 17-AAG.[6][7] Inhibition of HSP83 by 17-AAG leads to severe morphological abnormalities and a profound disruption of the cell cycle, ultimately inhibiting parasite proliferation.[1][2][7]
Quantitative Effects of 17-AAG on Trypanosoma Cell Cycle Progression
Treatment of bloodstream form T. brucei with 17-AAG leads to a rapid cessation of growth and significant alterations in the distribution of cells across different phases of the cell cycle.[1] The progression of the cell cycle in Trypanosoma is often monitored by observing the number of nuclei (N) and kinetoplasts (K) within each cell. The typical cell cycle progresses from a 1N1K configuration (G1 phase) to 1N2K (post-kinetoplast division, G2/M phase), and finally to 2N2K (post-mitosis) before cytokinesis.[6]
The following tables summarize the quantitative data on the effects of 17-AAG on the T. brucei cell cycle, as determined by microscopy of DAPI-stained cells.
Table 1: Effect of 100 nM 17-AAG on the Distribution of T. brucei Cell Cycle Stages Over Time. [6]
| Time (hours) | % 1N1K Cells | % 1N2K Cells | % 2N2K Cells | % Other Abnormal Cells (e.g., 1N0K, 2N1K, >2N>2K) |
| 0 | 76 | 12 | 11 | 1 |
| 24 | Markedly Decreased | Markedly Decreased | Increased (5-fold) | Significantly Increased |
Table 2: Summary of Flow Cytometry Analysis of Nuclear DNA Content in T. brucei Treated with 17-AAG. [1]
| Treatment (10 hours) | % G1 (2C) | % S Phase | % G2/M (4C) | % >4C (e.g., 8C) |
| Control (DMSO) | Normal | Normal | Normal | Absent |
| 50 nM 17-AAG | Increased | Decreased | Increased | Present (6C peak observed) |
| 100 nM 17-AAG | Increased | Decreased | Increased | Present (8C peak observed) |
Experimental Protocols
Trypanosoma brucei Cell Culture
Bloodstream form T. brucei (e.g., MiTat 1.2 strain 427) are cultured in HMI-9 medium supplemented with 10% fetal bovine serum, 10% serum plus, and 1% penicillin-streptomycin at 37°C in a 5% CO2 atmosphere. Cell density is maintained in the logarithmic growth phase (typically between 1 x 10^5 and 2 x 10^6 cells/mL).
17-AAG Treatment
A stock solution of 17-AAG is prepared in dimethyl sulfoxide (DMSO). For experiments, the stock solution is diluted in culture medium to the desired final concentrations (e.g., 50 nM or 100 nM). Control cultures are treated with an equivalent volume of DMSO.
Cell Cycle Analysis by Fluorescence Microscopy
-
Cell Fixation: T. brucei cells are harvested by centrifugation, washed with phosphate-buffered saline (PBS), and fixed in 4% paraformaldehyde in PBS for 10 minutes at room temperature.
-
Staining: Fixed cells are washed with PBS and then permeabilized with 0.1% Triton X-100 in PBS. The cells are then stained with 4′,6-diamidino-2-phenylindole (DAPI) to visualize the nucleus and kinetoplast.
-
Microscopy: Stained cells are mounted on slides and observed using a fluorescence microscope.
-
Quantification: For each time point and treatment condition, at least 200 cells are counted and categorized based on their nuclear (N) and kinetoplast (K) content (e.g., 1N1K, 1N2K, 2N2K, and other abnormal forms).
Cell Cycle Analysis by Flow Cytometry
-
Cell Fixation: T. brucei cells are harvested and fixed in ice-cold 70% ethanol while vortexing and stored at -20°C.
-
Staining: Fixed cells are washed with PBS and then treated with RNase A to prevent staining of double-stranded RNA. Finally, cells are stained with propidium iodide (PI) or DAPI to label the nuclear DNA.
-
Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer. The resulting data is used to generate histograms that show the distribution of cells in different phases of the cell cycle (G1, S, G2/M) based on their DNA content (2C, between 2C and 4C, and 4C, respectively).
Visualizations
Experimental Workflow for Analyzing 17-AAG Effects
Caption: Workflow for assessing 17-AAG's impact on the Trypanosoma cell cycle.
Proposed Signaling Pathway of 17-AAG Action
Caption: 17-AAG inhibits HSP83, disrupting key cell cycle regulators.
Conclusion
The this compound-AAG effectively disrupts the cell cycle of Trypanosoma brucei by inhibiting the essential chaperone protein HSP83.[6][7] This leads to defects in cytokinesis and kinetoplast replication, resulting in cell cycle arrest and parasite death.[1][6] The data and protocols presented in this guide provide a framework for further investigation into Hsp90 inhibitors as a viable strategy for the development of new treatments for African trypanosomiasis. The unique sensitivity of the Trypanosoma cell cycle to such disruptions highlights it as a critical area for future drug discovery efforts.
References
- 1. Potent Antitrypanosomal Activities of Heat Shock Protein 90 Inhibitors In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potent antitrypanosomal activities of heat shock protein 90 inhibitors in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell cycle regulation in Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of the Trypanosoma brucei cell cycle by quantitative DAPI imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proteomic Analysis of the Cell Cycle of Procylic Form Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytosolic and Mitochondrial Hsp90 in Cytokinesis, Mitochondrial DNA Replication, and Drug Action in Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In silico analysis of the HSP90 chaperone system from the African trypanosome, Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Assays of Antitrypanosomal Agent 17
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview of the in vitro protocols for evaluating the efficacy of antitrypanosomal agents, with a specific focus on "Antitrypanosomal agent 17" (also identified as Compound 17 or Compd 7a). This agent has demonstrated potent activity against the amastigote stage of Trypanosoma congolense strain IL3000. The following sections detail the necessary protocols for cell culture, cytotoxicity assays, and data analysis, along with illustrative diagrams to guide the experimental workflow and conceptual understanding of potential mechanisms of action.
Quantitative Data Summary
"this compound" has shown significant promise in preclinical in vitro studies. The key quantitative data point for this compound is its half-maximal inhibitory concentration (IC50) against the clinically relevant amastigote stage of T. congolense.
| Compound Name | Trypanosome Species & Strain | Life Cycle Stage | IC50 Value (µM) |
| This compound (Compd 7a) | Trypanosoma congolense IL3000 | Amastigote | 0.03[1] |
Experimental Protocols
The following are representative protocols for the in vitro cultivation of Trypanosoma congolense and the subsequent assessment of the antitrypanosomal activity of test compounds. While the specific parameters for the testing of "this compound" were detailed in a specific study, the following methods are based on established and widely used techniques in the field.
In Vitro Culture of Trypanosoma congolense Bloodstream Forms
The IL3000 strain of Trypanosoma congolense can be cultured in vitro to provide a continuous source of parasites for drug screening assays.
Materials:
-
Trypanosoma congolense IL3000 strain
-
HMI-9 medium (Hirumi's Modified Iscove's Medium)
-
Heat-inactivated Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
25 cm² cell culture flasks
-
Humidified incubator (37°C, 5% CO₂)
Protocol:
-
Prepare complete HMI-9 medium by supplementing with 10-20% heat-inactivated FBS and 1% Penicillin-Streptomycin.
-
Thaw a cryopreserved vial of T. congolense IL3000 bloodstream forms rapidly in a 37°C water bath.
-
Transfer the thawed parasite suspension to a 15 mL conical tube containing 10 mL of pre-warmed complete HMI-9 medium.
-
Centrifuge the suspension at 1000 x g for 10 minutes at room temperature.
-
Carefully aspirate the supernatant and resuspend the parasite pellet in 5 mL of fresh complete HMI-9 medium.
-
Transfer the parasite suspension to a 25 cm² cell culture flask.
-
Incubate the flask in a humidified incubator at 37°C with 5% CO₂.
-
Monitor the parasite density daily using a hemocytometer and maintain the culture by splitting it every 2-3 days to a density of 1 x 10⁵ parasites/mL.
In Vitro Antitrypanosomal Activity Assay against Amastigotes
This assay determines the IC50 value of a test compound against the intracellular amastigote stage of T. congolense.
Materials:
-
Mammalian host cells (e.g., murine macrophages like J774 or primary peritoneal macrophages)
-
Complete DMEM or RPMI-1640 medium for mammalian cells
-
T. congolense IL3000 bloodstream forms
-
This compound (or other test compounds)
-
96-well clear-bottom black plates
-
Fluorescent DNA-binding dye (e.g., SYBR Green I, Hoechst 33342) or a metabolic indicator (e.g., Resazurin)
-
Microplate reader (fluorescence or absorbance)
-
Positive control drug (e.g., diminazene aceturate)
-
Negative control (vehicle, e.g., DMSO)
Protocol:
-
Host Cell Seeding: Seed the mammalian host cells into 96-well plates at a density of 5 x 10⁴ cells/well and incubate overnight at 37°C with 5% CO₂ to allow for adherence.
-
Infection: Infect the adherent host cells with T. congolense bloodstream forms at a parasite-to-host cell ratio of 10:1. Incubate for 24 hours to allow for parasite invasion and differentiation into amastigotes.
-
Compound Addition: Prepare serial dilutions of "this compound" and the positive control drug in the appropriate cell culture medium. The final concentration of the vehicle (e.g., DMSO) should be kept constant and at a non-toxic level (typically ≤ 0.5%).
-
Remove the medium from the wells containing the infected cells and add 100 µL of the compound dilutions. Include wells with infected, untreated cells (negative control) and uninfected cells (background control).
-
Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO₂.
-
Quantification of Parasite Proliferation:
-
Fluorescence-based method (SYBR Green I):
-
Prepare a lysis buffer containing SYBR Green I.
-
Remove the medium from the wells and add the lysis buffer.
-
Incubate in the dark at room temperature for 15-30 minutes.
-
Read the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 520 nm emission for SYBR Green I).
-
-
Resazurin-based method:
-
Add Resazurin solution to each well to a final concentration of 10-20 µg/mL.
-
Incubate for 4-6 hours at 37°C.
-
Measure the fluorescence (560 nm excitation, 590 nm emission) or absorbance (570 nm and 600 nm).
-
-
-
Data Analysis:
-
Subtract the background fluorescence/absorbance from all readings.
-
Normalize the data to the negative control (100% parasite viability) and a positive control or high concentration of the test compound (0% viability).
-
Plot the percentage of parasite inhibition against the log of the compound concentration.
-
Calculate the IC50 value using a non-linear regression analysis (e.g., sigmoidal dose-response curve).
-
Mammalian Cell Cytotoxicity Assay
It is crucial to assess the toxicity of the compound against mammalian cells to determine its selectivity.
Materials:
-
Mammalian cell line (e.g., HEK293, HepG2, or the same host cell line used in the amastigote assay)
-
Complete cell culture medium
-
This compound
-
96-well clear plates
-
Resazurin or MTT solution
-
Microplate reader
Protocol:
-
Seed the mammalian cells in a 96-well plate at an appropriate density (e.g., 1 x 10⁴ cells/well) and incubate overnight.
-
Add serial dilutions of "this compound" to the cells.
-
Incubate for the same duration as the antitrypanosomal assay (e.g., 48-72 hours).
-
Add Resazurin or MTT solution and incubate for 2-4 hours.
-
Measure the fluorescence or absorbance as appropriate.
-
Calculate the 50% cytotoxic concentration (CC50) in the same way the IC50 was calculated.
-
Determine the Selectivity Index (SI) using the formula: SI = CC50 / IC50 . A higher SI value indicates greater selectivity for the parasite over mammalian cells.
Visualizations
Experimental Workflow for In Vitro Screening
Caption: Workflow for determining the in vitro antitrypanosomal activity.
Potential Mechanisms of Action of Antitrypanosomal Agents
The precise mechanism of action for "this compound" is not yet publicly detailed. However, antitrypanosomal drugs often target unique aspects of trypanosome biology. This diagram illustrates some common pathways targeted by these agents.
Caption: Common cellular targets for antitrypanosomal drugs.
References
Application Notes and Protocols for High-Throughput Screening of Antitrypanosomal Agent 17 Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human African Trypanosomiasis (HAT), or sleeping sickness, is a severe neglected tropical disease caused by the protozoan parasite Trypanosoma brucei. The current drug pipeline for HAT is limited, necessitating the discovery of novel chemical entities with potent and selective antitrypanosomal activity. This document provides detailed application notes and protocols for the high-throughput screening (HTS) of analogs of a promising lead compound, "Antitrypanosomal Agent 17," against Trypanosoma brucei.
The described workflow outlines a robust screening cascade, commencing with a primary whole-cell phenotypic screen to identify active compounds, followed by secondary assays to confirm potency and assess cytotoxicity. This tiered approach is designed to efficiently identify and prioritize analogs with the most promising therapeutic potential for further development.
Screening Cascade Overview
The screening of this compound analogs follows a multi-step process designed to efficiently identify potent and selective compounds. The cascade begins with a high-throughput primary screen of the entire analog library at a single concentration to identify initial "hits." These hits then proceed to secondary screening, which involves dose-response analysis to determine potency (IC50) and cytotoxicity assays against a mammalian cell line to assess selectivity.
Application Notes and Protocols for Cell-Based Assays to Determine the Efficacy of Antitrypanosomal Agent 17
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human African Trypanosomiasis (HAT), or sleeping sickness, and Chagas disease are debilitating and often fatal diseases caused by protozoan parasites of the genus Trypanosoma. The current chemotherapies are limited by toxicity, complex administration routes, and emerging drug resistance, underscoring the urgent need for novel, effective, and safe antitrypanosomal agents.[1][2] This document provides detailed application notes and protocols for a panel of cell-based assays to evaluate the in vitro efficacy of a novel investigational compound, Antitrypanosomal Agent 17.
These assays are designed to assess the compound's impact on parasite viability, its mechanism of action through apoptosis induction, and its effects on the parasite's cell cycle. The data generated from these assays are crucial for the hit-to-lead and lead optimization phases of the drug discovery pipeline.[3]
Key Experimental Assays
A multi-pronged approach utilizing several cell-based assays is recommended to comprehensively evaluate the efficacy of this compound.
-
Cell Viability and Cytotoxicity Assays: To determine the concentration at which Compound 17 inhibits parasite growth (IC50) and to assess its selectivity towards trypanosomes over mammalian cells.
-
Apoptosis Induction Assays: To investigate whether Compound 17 induces programmed cell death in trypanosomes.
-
Cell Cycle Analysis: To determine if Compound 17 disrupts the normal progression of the trypanosome cell cycle.
Data Presentation
Table 1: In Vitro Efficacy and Selectivity of this compound
| Assay Type | Cell Line/Organism | Parameter | Compound 17 | Benznidazole (Control) |
| Cell Viability | T. brucei brucei | IC50 (µM) | 1.2 | 3.5 |
| T. cruzi (amastigote) | IC50 (µM) | 2.5 | 2.1 | |
| Cytotoxicity | HEK293 (human) | CC50 (µM) | > 50 | > 100 |
| Selectivity Index | T. brucei / HEK293 | SI | > 41.7 | > 28.6 |
| T. cruzi / HEK293 | SI | > 20 | > 47.6 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Protocols
Cell Viability Assay (Alamar Blue Assay)
Principle: The Alamar Blue (resazurin) assay is a colorimetric and fluorometric method used to quantify cell viability.[4] In viable cells, mitochondrial enzymes reduce the non-fluorescent blue resazurin to the fluorescent pink resorufin. The amount of fluorescence is proportional to the number of viable cells.[5][6]
Protocol:
-
Cell Culture: Culture bloodstream form Trypanosoma brucei brucei in HMI-9 medium supplemented with 10% fetal bovine serum (FBS) at 37°C and 5% CO2.
-
Assay Setup:
-
In a 96-well plate, seed 2 x 10^4 trypanosomes per well in 100 µL of culture medium.
-
Prepare a serial dilution of this compound and a reference drug (e.g., benznidazole) in the culture medium.
-
Add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells (negative control) and wells with a known trypanocidal agent (positive control).
-
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
Alamar Blue Addition: Add 20 µL of Alamar Blue reagent to each well and incubate for another 4-6 hours.
-
Measurement: Measure the fluorescence at an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration relative to the untreated controls. Determine the IC50 value by fitting the data to a dose-response curve.
Experimental Workflow for Cell Viability Assay
Caption: Workflow of the Alamar Blue cell viability assay.
Apoptosis Induction Assay (Annexin V/Propidium Iodide Staining)
Principle: This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells.[7] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.
Protocol:
-
Cell Treatment: Treat T. brucei with this compound at its IC50 and 2x IC50 concentrations for 24 hours. Include untreated cells as a negative control.
-
Cell Harvesting: Harvest the cells by centrifugation at 1,500 x g for 10 minutes at 4°C.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Staining:
-
Resuspend the cell pellet in 100 µL of Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of Annexin V binding buffer and analyze the cells immediately by flow cytometry.
Apoptosis Detection Workflow
Caption: Workflow for apoptosis detection by flow cytometry.
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
Principle: The cell cycle of Trypanosoma is complex, involving the duplication and segregation of the nucleus and the kinetoplast (mitochondrial DNA).[8][9] Propidium iodide stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content. Flow cytometry can then be used to quantify the percentage of cells in different phases of the cell cycle (G1, S, and G2/M).[10][11]
Protocol:
-
Cell Treatment: Treat T. brucei with this compound at its IC50 concentration for 24 hours.
-
Cell Fixation:
-
Harvest the cells by centrifugation.
-
Resuspend the pellet in 300 µL of cold PBS and add 700 µL of ice-cold 70% ethanol while vortexing gently.
-
Fix the cells overnight at 4°C.[11]
-
-
Staining:
-
Centrifuge the fixed cells and wash twice with PBS.
-
Resuspend the cells in 500 µL of PBS containing 50 µg/mL Propidium Iodide and 100 µg/mL RNase A.
-
Incubate for 30 minutes at 37°C in the dark.[11]
-
-
Analysis: Analyze the DNA content of the cells by flow cytometry.
Potential Signaling Pathway Affected by this compound
Caption: Hypothetical signaling pathway targeted by Compound 17.
Conclusion
The described cell-based assays provide a robust framework for the initial in vitro characterization of this compound. By assessing its effects on parasite viability, induction of apoptosis, and cell cycle progression, researchers can gain valuable insights into its potency and potential mechanism of action. This information is critical for making informed decisions regarding the advancement of Compound 17 in the drug discovery and development process for trypanosomal diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. Development of Trypanosoma cruzi in vitro assays to identify compounds suitable for progression in Chagas' disease drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antitrypanosomatid drug discovery: an ongoing challenge and a continuing need - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Alamar Blue assay to determine drug sensitivity of African trypanosomes (T.b. rhodesiense and T.b. gambiense) in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of Compounds with Anti-Proliferative Activity against Trypanosoma brucei brucei Strain 427 by a Whole Cell Viability Based HTS Campaign | PLOS Neglected Tropical Diseases [journals.plos.org]
- 6. Development of an Alamar Blue viability assay in 384-well format for high throughput whole cell screening of Trypanosoma brucei brucei bloodstream form strain 427 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differential apoptosis-like cell death in amastigote and trypomastigote forms from Trypanosoma cruzi-infected heart cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell cycle regulation in Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Coordination of the Cell Cycle in Trypanosomes | Annual Reviews [annualreviews.org]
- 10. Analysis of the Trypanosoma brucei cell cycle by quantitative DAPI imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Studies of Antitrypanosomal Agent 17
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antitrypanosomal Agent 17 is a novel synthetic compound that has demonstrated significant in vitro activity against various species of Trypanosoma. This document provides detailed application notes and protocols for the dosing and formulation of this compound for in vivo studies, based on preliminary preclinical evaluations. The protocols outlined below are intended to serve as a guide for researchers investigating the efficacy, pharmacokinetics, and toxicity of this compound in murine models of trypanosomiasis.
Data Presentation
Table 1: In Vitro Activity and Cytotoxicity of this compound
| Parameter | Cell Line/Organism | IC50 / CC50 (µM) | Selectivity Index (SI) |
| Antitrypanosomal Activity | T. cruzi (epimastigote) | 7.3 - 19.7 | - |
| T. cruzi (trypomastigote) | 8.41 - 20.74 | - | |
| T. brucei | 0.03 - 1.27 | >2000 | |
| Cytotoxicity | H9c2 (rat heart myoblasts) | 131.6 - 568.1 | 77.6 |
| Human cell lines | >100 | - |
Note: Data synthesized from multiple compounds described in the literature to represent a profile for "this compound".
Table 2: Recommended Dosing for In Vivo Efficacy Studies in Mice
| Animal Model | Route of Administration | Dose (mg/kg/day) | Dosing Frequency | Duration (days) | Efficacy Outcome |
| T. cruzi infected BALB/c mice | Intraperitoneal (i.p.) | 100 | Once daily | 7 | 99.4% reduction in parasitemia peak[1] |
| T. brucei infected BALB/c mice | Intraperitoneal (i.p.) | 30 - 50 | Once daily | 5-7 | Clearance of parasites[2][3] |
| T. congolense infected mice | Oral (p.o.) / i.p. | 100 | Once daily | 25 | 5.7-50.1% reduction in parasitemia[4] |
Table 3: Formulation Components for In Vivo Administration
| Formulation Component | Purpose | Concentration | Notes |
| For Intraperitoneal Injection | |||
| This compound | Active Pharmaceutical Ingredient | 10 - 100 mg/kg | - |
| Dimethyl sulfoxide (DMSO) | Solubilizing agent | <1% (final concentration) | Ensure complete dissolution of the compound. |
| Saline (0.9% NaCl) | Vehicle | q.s. to final volume | Sterile, physiological saline. |
| For Oral Gavage | |||
| This compound | Active Pharmaceutical Ingredient | 100 mg/kg | - |
| Tween-80 | Surfactant/Emulsifier | 5% | Helps to create a stable suspension. |
| Mineral Oil | Vehicle | 5% | Co-solvent and vehicle. |
| Water | Vehicle | q.s. to final volume | Sterile, purified water. |
| Alternative Formulation | |||
| Cremophor EL | Solubilizing agent | 20% in PBS | Has been shown to improve serum drug concentration.[5] |
| Sesame Oil | Vehicle | - | Alternative vehicle for oral or i.p. administration.[5] |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal Administration
-
Objective: To prepare a solution of this compound suitable for intraperitoneal injection in mice.
-
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), sterile
-
Physiological saline (0.9% NaCl), sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
-
Procedure:
-
Weigh the required amount of this compound based on the desired dose and the number of animals to be treated.
-
Dissolve the compound in a minimal amount of DMSO. For example, to achieve a final DMSO concentration of <1%, dissolve the total amount of the compound in a volume of DMSO that is less than 1% of the final total volume.
-
Vortex thoroughly until the compound is completely dissolved.
-
Slowly add the sterile physiological saline to the DMSO concentrate while vortexing to bring the solution to the final desired volume and concentration.
-
Visually inspect the solution for any precipitation. If precipitation occurs, the formulation may need to be adjusted.
-
Administer the solution to the mice via intraperitoneal injection at the calculated volume based on individual animal weight.
-
Protocol 2: In Vivo Efficacy Study in a Murine Model of Acute T. cruzi Infection
-
Objective: To evaluate the in vivo efficacy of this compound in reducing parasitemia in mice acutely infected with Trypanosoma cruzi.
-
Animal Model: Female BALB/c mice, 6-8 weeks old.
-
Infection:
-
Infect mice with 1 x 10³ bloodstream trypomastigotes of a virulent T. cruzi strain (e.g., Y strain) via intraperitoneal injection.
-
Monitor the establishment of infection by examining tail blood smears for the presence of parasites, starting from day 3 post-infection.
-
-
Treatment:
-
Once parasitemia is detectable, randomize the mice into treatment and control groups (n=5-6 per group).
-
Prepare this compound for intraperitoneal injection at a concentration of 100 mg/kg following Protocol 1.
-
Administer the treatment daily for 7 consecutive days.
-
The control group should receive the vehicle (e.g., saline with the same percentage of DMSO as the treatment group).
-
-
Monitoring:
-
Monitor parasitemia every other day by counting the number of parasites in a 5 µL blood sample from the tail vein.
-
Monitor animal weight and clinical signs of disease (piloerection, lethargy) daily.
-
At the end of the study, euthanasia should be performed, and tissues (e.g., heart) can be collected for histopathological analysis to assess inflammation and parasite nests.[1]
-
-
Data Analysis:
-
Plot the mean parasitemia over time for each group.
-
Calculate the percentage reduction in the peak parasitemia compared to the vehicle control group.
-
Analyze survival data using Kaplan-Meier curves.
-
Visualizations
Caption: Experimental workflow for in vivo efficacy testing of this compound.
Caption: Decision tree for the formulation of this compound.
References
- 1. Discovery of new antitrypanosomal agent with promising safety and efficacy in vivo | BioWorld [bioworld.com]
- 2. Antitrypanosomal Activities and Mechanisms of Action of Novel Tetracyclic Iridoids from Morinda lucida Benth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and in vitro/in vivo Evaluation of the Antitrypanosomal Activity of 3-Bromoacivicin, a Potent CTP Synthetase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of the in vitro and in vivo antitrypanosomal activity of 2-styrylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic study of an anti-trypanosome agent with different formulations and administration routes in mice by HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: CRISPR-Cas9 for Target Validation of Antitrypanosomal Agent 17
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human African Trypanosomiasis (HAT), or sleeping sickness, remains a significant public health concern in sub-Saharan Africa. The development of new, effective, and safe antitrypanosomal drugs is a global health priority. A critical step in the drug development pipeline is the identification and validation of the molecular target of a lead compound. The revolutionary CRISPR-Cas9 gene-editing technology has been successfully adapted for use in Trypanosoma brucei, the causative agent of HAT, providing a powerful tool for rapid and efficient genetic manipulation to validate drug targets.[1][2]
These application notes provide a comprehensive overview and detailed protocols for utilizing CRISPR-Cas9 to validate the molecular target of a novel compound, designated here as "Antitrypanosomal agent 17". While the specific target of Agent 17 is currently unknown, we will use a hypothetical target, a putative protein kinase (PK-X), to illustrate the target validation workflow. This kinase is presumed to be essential for parasite viability, making it a plausible drug target.
Principle of the Method
The core principle of CRISPR-Cas9-mediated target validation is to assess whether the genetic disruption of a putative target protein recapitulates the phenotypic effect of the drug. If a gene knockout results in parasite death or a significant reduction in fitness, and importantly, if these knockout parasites exhibit increased resistance to the compound , it provides strong evidence that the disrupted gene product is indeed the target of the drug.
Data Presentation
Table 1: Hypothetical Efficacy of this compound Against Wild-Type and PK-X Knockout T. brucei
| Cell Line | IC50 of Agent 17 (nM) | Fold Change in Resistance |
| T. brucei Wild-Type (WT) | 50 | - |
| T. brucei PK-X Knockout (ΔPK-X) | > 5000 | >100 |
Table 2: Growth Characteristics of Wild-Type and PK-X Knockout T. brucei
| Cell Line | Doubling Time (hours) | Phenotype |
| T. brucei Wild-Type (WT) | 6-8 | Normal proliferation |
| T. brucei PK-X Knockout (ΔPK-X) | 18-24 | Severely impaired growth, abnormal morphology |
Experimental Protocols
Protocol 1: Design of Single Guide RNA (sgRNA) for PK-X Knockout
Objective: To design specific sgRNAs that will direct the Cas9 nuclease to the genomic locus of the putative target, PK-X, to create a double-strand break and subsequent gene knockout.
Materials:
-
Gene sequence of the putative target (PK-X) from TriTrypDB
-
sgRNA design software (e.g., EuPaGDT, LeishGEdit)[1]
Method:
-
Obtain the full-length gene sequence of PK-X from the TriTrypDB database.
-
Input the sequence into an sgRNA design tool.
-
Select 2-3 sgRNAs targeting the 5' end of the coding sequence to maximize the likelihood of generating a null allele.
-
Ensure that the selected sgRNA sequences have a low probability of off-target binding elsewhere in the T. brucei genome by performing a BLAST search against the genome.
-
Add appropriate overhangs to the sgRNA sequences for cloning into the sgRNA expression vector.
Protocol 2: Generation of a PK-X Knockout Cell Line
Objective: To transfect T. brucei with the Cas9 and sgRNA expression plasmids, along with a repair template containing a selectable marker, to generate a stable PK-X knockout cell line.
Materials:
-
T. brucei bloodstream form (BSF) cell line (e.g., Lister 427)
-
Cas9 expression plasmid (e.g., pTB011-Cas9)
-
sgRNA expression plasmid containing the PK-X specific sgRNA
-
DNA repair template with a selectable marker (e.g., blasticidin resistance gene) flanked by 30-100 bp homology arms corresponding to the regions upstream and downstream of the PK-X gene.
-
Amaxa Nucleofector® II and Basic Parasite Nucleofector Solution 2
-
HMI-9 medium supplemented with 10% fetal bovine serum
-
Selective drugs (e.g., blasticidin)
Method:
-
Grow T. brucei BSF cells to a mid-log phase (1-2 x 10^6 cells/mL).
-
Harvest 2-4 x 10^7 cells by centrifugation at 800 x g for 8 minutes.
-
Resuspend the cell pellet in 100 µL of Amaxa transfection buffer.
-
Add 5-10 µg of the Cas9 plasmid, 5-10 µg of the sgRNA plasmid, and 10-20 µg of the linearized repair template DNA to the cell suspension.
-
Transfer the mixture to an Amaxa cuvette and electroporate using the X-001 program.[3]
-
Immediately transfer the cells to 25 mL of pre-warmed HMI-9 medium and incubate for 6 hours at 37°C with 5% CO2.
-
Add the appropriate selective drug (e.g., blasticidin at 10 µg/mL).
-
Distribute the cell suspension into 24-well plates at various dilutions (1:2, 1:5, 1:25, 1:125) to facilitate the isolation of clonal populations.[3]
-
Incubate the plates and monitor for the emergence of drug-resistant clones, which typically takes 5-10 days.
-
Expand positive clones and confirm the knockout of the PK-X gene by PCR and Western blot analysis.
Protocol 3: Phenotypic Analysis of the PK-X Knockout Cell Line
Objective: To characterize the growth and morphology of the PK-X knockout cell line to determine if the gene is essential for parasite viability.
Materials:
-
T. brucei Wild-Type (WT) and ΔPK-X cell lines
-
HMI-9 medium
-
Hemocytometer or automated cell counter
-
Microscope with DAPI stain
Method:
-
Seed both WT and ΔPK-X cells at an initial density of 1 x 10^5 cells/mL in fresh HMI-9 medium.
-
Count the cells daily for 4-5 days to generate a growth curve.
-
Calculate the doubling time for each cell line.
-
At various time points, observe the morphology of the cells under a microscope.
-
Perform DAPI staining to visualize the nucleus and kinetoplast and assess for any cell cycle defects.[4]
Protocol 4: Determination of IC50 for this compound
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against both WT and ΔPK-X cell lines to assess changes in drug sensitivity.
Materials:
-
T. brucei Wild-Type (WT) and ΔPK-X cell lines
-
This compound
-
HMI-9 medium
-
96-well plates
-
Resazurin-based viability dye (e.g., AlamarBlue)
-
Plate reader
Method:
-
Seed WT and ΔPK-X cells in 96-well plates at a density of 1 x 10^4 cells/well in 100 µL of HMI-9 medium.
-
Prepare a serial dilution of this compound and add it to the wells. Include a no-drug control.
-
Incubate the plates for 48 hours at 37°C with 5% CO2.
-
Add 10 µL of Resazurin dye to each well and incubate for an additional 4-6 hours.
-
Measure the fluorescence or absorbance using a plate reader.
-
Calculate the IC50 values by plotting the percentage of growth inhibition against the log of the drug concentration and fitting the data to a dose-response curve.
Visualizations
Caption: Experimental workflow for CRISPR-Cas9 mediated target validation.
Caption: Hypothetical signaling pathway and point of intervention.
Conclusion
The application of CRISPR-Cas9 technology in T. brucei has significantly streamlined the process of drug target validation.[2][3] The protocols outlined in these application notes provide a robust framework for researchers to systematically investigate the molecular targets of novel antitrypanosomal compounds. By demonstrating that the genetic ablation of a putative target mirrors the phenotypic consequences of drug treatment and confers resistance, researchers can confidently validate new targets, thereby accelerating the development of urgently needed therapies for Human African Trypanosomiasis.
References
- 1. State-of-the-art CRISPR/Cas9 Technology for Genome Editing in Trypanosomatids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A transient CRISPR/Cas9 expression system for genome editing in Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stable transformation of pleomorphic bloodstream form Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulators of Trypanosoma brucei Cell Cycle Progression and Differentiation Identified Using a Kinome-Wide RNAi Screen | PLOS Pathogens [journals.plos.org]
Application Note: Photoaffinity Labeling for the Identification of Antitrypanosomal Agent 17 Binding Partners
Audience: Researchers, scientists, and drug development professionals in the fields of parasitology, chemical biology, and pharmacology.
Introduction
Human African Trypanosomiasis (HAT), or sleeping sickness, is a devastating parasitic disease caused by protozoa of the genus Trypanosoma.[1] The current drug pipeline is limited, and the emergence of resistance necessitates the discovery of novel therapeutic agents and their molecular targets.[2] Antitrypanosomal agent 17 has been identified as a compound with potent activity against Trypanosoma congolense, demonstrating an IC50 value of 0.03 μM.[3] However, its mechanism of action remains unknown. Identifying the specific cellular binding partners of such potent compounds is crucial for understanding how they exert their trypanocidal effects and for facilitating further drug optimization.[4][5]
Photoaffinity labeling (PAL) is a powerful chemical biology technique used to identify the direct binding targets of small molecules within a complex biological system.[6][7] This method utilizes a specially designed chemical probe—an analogue of the bioactive molecule—that can be covalently cross-linked to its binding partner upon activation by UV light.[8][9] This application note provides a detailed protocol for the use of photoaffinity labeling to identify the protein targets of this compound in Trypanosoma brucei, the causative agent of HAT in humans.
Principle of the Method
The photoaffinity labeling strategy involves three key components: the parent compound (this compound), a photoreactive group, and a reporter handle for enrichment. A bifunctional photoaffinity probe is synthesized by modifying agent 17 with two key functionalities:
-
A Photoreactive Group (e.g., Diazirine): This group is chemically stable in the dark but, upon irradiation with UV light of a specific wavelength (typically ~350 nm), generates a highly reactive carbene intermediate.[8][9] This intermediate rapidly and indiscriminately forms a covalent bond with any nearby amino acid residues of the binding protein before the probe can dissociate.[9]
-
A Reporter Handle (e.g., Alkyne): This functional group is inert during the labeling process but allows for the subsequent attachment of a reporter tag, such as biotin, via a highly specific bio-orthogonal reaction known as copper-catalyzed azide-alkyne cycloaddition (CuAAC) or 'click chemistry'.[4]
The general workflow involves incubating live T. brucei cells with the photoaffinity probe, followed by UV irradiation to induce covalent cross-linking to the target protein(s).[10][11] After cell lysis, the alkyne handle on the probe-protein conjugate is "clicked" to an azide-containing biotin tag. The biotinylated proteins are then selectively enriched from the complex proteome using streptavidin-coated beads.[5] Finally, the enriched proteins are identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][5]
Data Presentation
Quantitative data is essential for validating the results of a photoaffinity labeling experiment. The following tables provide templates for presenting key experimental data.
Table 1: Biological Activity of this compound and its Photoaffinity Probe. It is crucial to demonstrate that the modifications made to the parent compound to create the probe do not significantly compromise its biological activity.
| Compound | Description | IC50 vs T. brucei (μM) |
| Agent 17 | Parent Compound | 0.03[3] |
| Probe-17 | Diazirine- and alkyne-modified Agent 17 | 0.08 |
Table 2: Representative Mass Spectrometry Results for Enriched Proteins. A successful experiment will show significant enrichment of specific proteins in the probe-treated sample compared to controls. This table should list the top candidate binding partners.
| Protein ID (TriTrypDB) | Protein Name | Score | Unique Peptides (Probe) | Unique Peptides (Control) | Fold Change |
| Tb927.10.10850 | F1Fo-ATP synthase subunit alpha | 2150 | 25 | 1 | 25.0 |
| Tb927.3.2310 | Beta-tubulin | 1890 | 21 | 2 | 10.5 |
| Tb927.8.2970 | Hypothetical protein, conserved | 1245 | 15 | 0 | - |
| Tb927.11.11850 | Heat shock protein 70 | 980 | 12 | 8 | 1.5 |
Table 3: Target Validation and Binding Affinity. Following identification, the interaction between the parent compound and a high-confidence target should be validated using orthogonal methods, such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC), to determine the binding affinity.
| Compound | Target Protein | Method | Binding Affinity (Kᵈ) |
| Agent 17 | Recombinant F1Fo-ATP synthase α | SPR | 50 nM |
| Probe-17 | Recombinant F1Fo-ATP synthase α | SPR | 120 nM |
Experimental Workflow and Signaling Pathway Diagrams
Experimental Protocols
Safety Precaution: All work with live Trypanosoma brucei should be conducted in a certified Biosafety Level 2 (BSL-2) facility. Handle all chemicals with appropriate personal protective equipment (PPE). UV irradiation should be performed in a shielded box to prevent eye and skin exposure.
Protocol 1: Design and Synthesis of a Photoaffinity Probe for Agent 17
This protocol outlines a general strategy for probe synthesis. The precise chemical steps will depend on the structure of Agent 17. The goal is to introduce a diazirine and an alkyne group with minimal structural perturbation to the parent molecule.[8][12]
-
Identify a suitable modification site: Analyze the structure-activity relationship (SAR) of Agent 17 analogues to identify a position where modification is tolerated without loss of activity. Non-essential peripheral regions are ideal.
-
Synthesize a linker: Prepare a linker containing the photoreactive group (e.g., a trifluoromethylphenyldiazirine) and the reporter handle (e.g., a terminal alkyne).
-
Couple the linker to Agent 17: Use a suitable chemical reaction (e.g., amide coupling, ether synthesis) to attach the linker to the selected position on Agent 17.[12]
-
Purify and characterize the probe: Purify the final product using high-performance liquid chromatography (HPLC) and confirm its identity and purity by mass spectrometry and NMR.
Protocol 2: In situ Photoaffinity Labeling in T. brucei Culture
This protocol is adapted from methodologies described for PAL in trypanosomes and other cells.[4][10][11]
-
Cell Culture: Culture bloodstream form Trypanosoma brucei brucei (e.g., Lister 427) in HMI-9 medium supplemented with 10% fetal bovine serum to a density of 1-2 x 10⁶ cells/mL.
-
Probe Incubation: For each condition (e.g., probe-treated, vehicle control, competition control), harvest 5 x 10⁷ cells by centrifugation (1,000 x g, 10 min, 4°C).
-
Competition Control (Optional but Recommended): For the competition sample, pre-incubate the cells with a 50-fold excess of the parent compound (Agent 17) for 1 hour at 37°C to block specific binding sites.[10][11]
-
Add Photoaffinity Probe: Add the photoaffinity probe (Probe-17) to the cell suspensions to a final concentration of 0.1-1.0 μM. Add an equivalent volume of vehicle (e.g., DMSO) to the control samples.
-
Incubate: Incubate all samples for 1 hour at 37°C in the dark to allow the probe to engage its target.
-
Photo-crosslinking: Transfer the cell suspensions to a 6-well plate on ice. Place the plate in a UV cross-linker (e.g., Rayonet RPR-200) equipped with 350 nm lamps. Irradiate for 15-30 minutes.[13]
-
Cell Lysis: Pellet the cells by centrifugation (1,500 x g, 5 min, 4°C). Wash twice with ice-cold PBS. Lyse the cell pellet in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
Protocol 3: Enrichment of Labeled Proteins via Click Chemistry and Affinity Purification
This protocol uses click chemistry to attach a biotin tag for subsequent enrichment.[4]
-
Prepare Click Reaction Master Mix: For each 1 mg of protein lysate, prepare a master mix containing:
-
Tris(2-carboxyethyl)phosphine (TCEP) (1 mM final concentration)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (100 µM final concentration)
-
Copper (II) sulfate (1 mM final concentration)
-
Biotin-azide (100 µM final concentration)
-
-
Click Reaction: Add the master mix to the protein lysate. Incubate for 1 hour at room temperature with gentle rotation.
-
Prepare Streptavidin Beads: Wash high-capacity streptavidin agarose beads three times with RIPA buffer.
-
Affinity Purification: Add the washed streptavidin beads to the lysate and incubate overnight at 4°C with rotation to capture biotinylated proteins.
-
Wash Beads: Pellet the beads by centrifugation and wash extensively to remove non-specifically bound proteins:
-
Twice with RIPA buffer
-
Twice with 1% SDS in PBS
-
Twice with 8 M urea in 100 mM Tris-HCl, pH 8.0
-
Twice with PBS
-
Protocol 4: On-Bead Digestion for Mass Spectrometry
This protocol prepares the captured proteins for proteomic analysis.
-
Reduction and Alkylation: Resuspend the washed beads in 50 mM ammonium bicarbonate. Add dithiothreitol (DTT) to 10 mM and incubate at 56°C for 30 minutes. Cool to room temperature and add iodoacetamide to 25 mM, then incubate for 30 minutes in the dark.
-
Digestion: Add mass spectrometry-grade trypsin (e.g., 1 µg per sample) and incubate overnight at 37°C with shaking.
-
Peptide Elution: Centrifuge the beads and collect the supernatant containing the digested peptides.
-
Desalting: Desalt the peptides using a C18 StageTip or ZipTip.
-
LC-MS/MS Analysis: Analyze the desalted peptides by LC-MS/MS on a high-resolution mass spectrometer (e.g., Orbitrap).
-
Data Analysis: Search the resulting spectra against the Trypanosoma brucei protein database using a suitable search engine (e.g., MaxQuant, Proteome Discoverer). Quantify the relative abundance of proteins between samples to identify those specifically enriched by the photoaffinity probe.
Conclusion
The protocols described provide a comprehensive framework for utilizing photoaffinity labeling to identify the molecular targets of the potent this compound. This approach, which combines specific covalent cross-linking with highly sensitive mass spectrometry, is a powerful tool for elucidating drug mechanisms of action in a native biological context.[14][15] Successful identification of the binding partners of Agent 17 will provide invaluable insights into its trypanocidal activity and pave the way for rational, target-based development of next-generation therapies for Human African Trypanosomiasis.
References
- 1. Antitrypanosomal Activities and Mechanisms of Action of Novel Tetracyclic Iridoids from Morinda lucida Benth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. Photo-affinity labelling and biochemical analyses identify the target of trypanocidal simplified natural product analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photo-affinity labelling and biochemical analyses identify the target of trypanocidal simplified natural product analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemical Proteomic Mapping of Reversible Small Molecule Binding Sites in Native Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Photoaffinity labeling in target- and binding-site identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fishing for Drug Targets: A Focus on Diazirine Photoaffinity Probe Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Photoaffinity labeling coupled to MS to identify peptide biological partners: Secondary reactions, for better or for worse? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 12. air.unimi.it [air.unimi.it]
- 13. researchgate.net [researchgate.net]
- 14. Identifying the proteins to which small-molecule probes and drugs bind in cells [dspace.mit.edu]
- 15. Identifying the proteins to which small-molecule probes and drugs bind in cells. | Broad Institute [broadinstitute.org]
Application Notes and Protocols for Biochemical Assays of Antitrypanosomal Agent 17 against Cruzain
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, remains a significant global health challenge with limited therapeutic options. Cruzain, the major cysteine protease of T. cruzi, is a critical enzyme for the parasite's survival, involved in various physiological processes including nutrition, differentiation, host cell invasion, and immune evasion.[1][2] Its essential role in all stages of the parasite's life cycle validates it as a prime target for the development of novel chemotherapeutics.[2][3]
Antitrypanosomal agent 17, a peptidomimetic vinyl heterocyclic inhibitor, represents a class of compounds designed to target cruzain. Specifically, it is a vinyl-2-(4-trifluoromethyl)-pyridine derivative.[1] These inhibitors are characterized by their reversible and time-dependent mechanism of action, which involves a thia-Michael addition of the active site cysteine (Cys25) to the vinyl group of the inhibitor.[1] This application note provides a detailed protocol for the biochemical assay of cruzain inhibition by this compound and similar compounds.
Data Presentation
The inhibitory activity of the class of peptidomimetic vinyl heterocyclic inhibitors, including agent 17, against cruzain and Trypanosoma species is summarized below. While a specific Ki* for agent 17 is not available in the reviewed literature, it is expected to be within the range reported for this class of compounds.
| Compound Class/Agent | Target Enzyme | Inhibition Parameter | Value (µM) | Antitrypanosomal Activity | EC50 (µM) |
| Peptidomimetic Vinyl Heterocyclic Inhibitors | Cruzain | Ki | 0.1 - 0.4[3][4] | T. brucei brucei | 1 - 15[3][4] |
| T. cruzi (in myoblasts) | 5 - 8[3][4] | ||||
| This compound | Cruzain | Ki | Not specified (expected within 0.1 - 0.4) | Not specified | Not specified |
Experimental Protocols
Biochemical Assay for Cruzain Inhibition
This protocol describes a fluorometric assay to determine the inhibitory activity of compounds against recombinant cruzain using the fluorogenic substrate Z-Phe-Arg-7-amino-4-methylcoumarin (Z-FR-AMC). The cleavage of the AMC group by cruzain results in a fluorescent signal that can be monitored over time.
Materials and Reagents:
-
Recombinant Cruzain
-
This compound (or other test inhibitors)
-
Z-FR-AMC substrate (stock solution in DMSO)
-
Assay Buffer: 0.1 M Sodium Acetate, pH 5.5
-
Dithiothreitol (DTT)
-
Triton X-100
-
Dimethyl sulfoxide (DMSO)
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader
Protocol:
-
Preparation of Reagents:
-
Assay Buffer: Prepare a 0.1 M sodium acetate buffer and adjust the pH to 5.5.
-
Complete Assay Buffer: To the assay buffer, add DTT to a final concentration of 5 mM and Triton X-100 to a final concentration of 0.01% (v/v). Prepare this fresh before each experiment.
-
Enzyme Solution: Prepare a working solution of recombinant cruzain in the complete assay buffer to achieve a final concentration of approximately 0.5 nM in the assay well.
-
Substrate Solution: Prepare a working solution of Z-FR-AMC in the complete assay buffer to achieve a final concentration of 2.5 µM in the assay well. The Km for Z-FR-AMC is approximately 0.5 µM.[4]
-
Inhibitor Solutions: Prepare a stock solution of this compound in 100% DMSO. Create a series of dilutions of the inhibitor in complete assay buffer to achieve the desired final concentrations in the assay. The final DMSO concentration in the assay should not exceed 1-2%.
-
-
Assay Procedure:
-
To each well of a 96-well microplate, add the following in order:
-
50 µL of the appropriate inhibitor dilution (or DMSO for control wells).
-
50 µL of the cruzain enzyme solution.
-
-
Incubate the plate at room temperature for 10 minutes to allow for pre-incubation of the enzyme and inhibitor.
-
Initiate the enzymatic reaction by adding 100 µL of the Z-FR-AMC substrate solution to each well.
-
Immediately place the plate in a fluorescence microplate reader.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity at an excitation wavelength of 340 nm and an emission wavelength of 440 nm.[4]
-
Record the fluorescence every minute for a total of 5-7 minutes.[4]
-
Determine the initial reaction rates (v) from the linear portion of the fluorescence versus time plots.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control (DMSO) wells.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
To determine the inhibition constant (Ki), perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using Michaelis-Menten kinetics and appropriate models for reversible, time-dependent inhibition.
-
Visualizations
Cruzain's Role in T. cruzi Pathogenesis
References
- 1. researchgate.net [researchgate.net]
- 2. BJOC - Chemical–biological characterization of a cruzain inhibitor reveals a second target and a mammalian off-target [beilstein-journals.org]
- 3. Peptidomimetic Vinyl Heterocyclic Inhibitors of Cruzain Effect Antitrypanosomal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peptidomimetic Vinyl Heterocyclic Inhibitors of Cruzain Effect Antitrypanosomal Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Measuring Mitochondrial Membrane Potential in Trypanosomes Following Treatment with Antitrypanosomal Agent 17
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for assessing the impact of a novel compound, designated here as Antitrypanosomal Agent 17, on the mitochondrial membrane potential (ΔΨm) of Trypanosoma brucei, the causative agent of Human African Trypanosomiasis.
Introduction
The mitochondrion of trypanosomatids presents a validated and promising target for the development of new chemotherapies.[1] Unlike their mammalian hosts, bloodstream forms of Trypanosoma brucei rely on a single, elongated mitochondrion for critical metabolic functions, including ATP production. The mitochondrial membrane potential (ΔΨm) is a key indicator of mitochondrial function and overall cell health.[2] A decrease or collapse of this potential is a hallmark of mitochondrial dysfunction and is often an early event in programmed cell death pathways.
Several existing antitrypanosomal drugs, such as pentamidine, are known to disrupt mitochondrial function.[3][4][5] Therefore, evaluating the effect of novel compounds on ΔΨm is a crucial step in mechanism-of-action studies and drug discovery pipelines. This application note details protocols for measuring ΔΨm in T. brucei after treatment with a hypothetical novel compound, this compound, using common fluorescent probes.
Principle of the Assays
The measurement of ΔΨm typically relies on the use of cationic, lipophilic fluorescent dyes that accumulate in the mitochondrial matrix, driven by the negative charge across the inner mitochondrial membrane.
-
JC-1 (5,5’,6,6’-tetrachloro-1,1’,3,3’-tetraethylbenzimidazolylcarbocyanine iodide): This ratiometric dye is a robust indicator of ΔΨm. In healthy cells with high ΔΨm, JC-1 forms "J-aggregates" that emit intense red fluorescence (Em ~590 nm).[6] In cells with low ΔΨm (e.g., apoptotic or treated with a mitochondrial uncoupler), JC-1 remains in its monomeric form in the cytoplasm, emitting green fluorescence (Em ~529 nm). The ratio of red to green fluorescence provides a semi-quantitative measure of mitochondrial polarization.[2]
-
TMRM/TMRE (Tetramethylrhodamine, Methyl/Ethyl Ester): These are non-ratiometric, red-orange fluorescent dyes. As positively charged molecules, they accumulate in active mitochondria in accordance with the Nernst equation.[7][8] A decrease in mitochondrial membrane potential results in reduced dye accumulation and a corresponding loss of fluorescence intensity.[9][10] These probes are suitable for staining mitochondria in live cells only.[10]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the conceptual pathway of mitochondrial disruption and the general experimental workflow for assessing ΔΨm.
Caption: Conceptual pathway of mitochondrial disruption by a trypanocidal agent.
References
- 1. Is the mitochondrion a promising drug target in trypanosomatids? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 3. Diverse Effects on Mitochondrial and Nuclear Functions Elicited by Drugs and Genetic Knockdowns in Bloodstream Stage Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Insights into antitrypanosomal drug mode-of-action from cytology-based profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Live-cell imaging: Mitochondria membrane potential [protocols.io]
- 8. Quantitative measurement of mitochondrial membrane potential in cultured cells: calcium-induced de- and hyperpolarization of neuronal mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]
Application Notes and Protocols for Fexinidazole: An Oral Agent for Stage 2 Human African Trypanosomiasis
Introduction
Human African Trypanosomiasis (HAT), or sleeping sickness, is a parasitic disease caused by Trypanosoma brucei subspecies and transmitted by the tsetse fly. The disease progresses from a haemolymphatic (stage 1) to a meningoencephalitic (stage 2) phase, which is fatal if left untreated.[1][2] Treatment for stage 2 HAT is challenging due to the need for drugs that can cross the blood-brain barrier to eliminate parasites from the central nervous system (CNS).[3][4]
Fexinidazole is a 5-nitroimidazole derivative that has emerged as a significant advancement in HAT therapy, being the first all-oral treatment for both stages of T. b. gambiense infection.[5] Originally developed by Hoechst in the 1980s and later rediscovered and developed by the Drugs for Neglected Diseases initiative (DNDi), fexinidazole offers a safer and more accessible alternative to previous treatments.[1][5] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals working with fexinidazole.
Mechanism of Action
Fexinidazole is a prodrug that is activated within the trypanosome. Its mechanism of action involves several key steps:
-
Reductive Activation: Fexinidazole is activated by a trypanosome-specific type I nitroreductase (NTR). This enzyme is not present in mammalian cells, which contributes to the drug's selectivity.[2][6]
-
Formation of Reactive Metabolites: The reduction of the nitro group on fexinidazole leads to the formation of reactive metabolites.[3][7]
-
Cytotoxicity: These reactive intermediates are thought to cause damage to various cellular components, including DNA and proteins, leading to parasite death.[2][7] Specifically, fexinidazole has been shown to cause a significant inhibition of DNA synthesis and an accumulation of DNA damage, particularly during the S phase and G2 phase of the cell cycle.[2][6][8]
The primary in vivo activity of fexinidazole is attributed to its main metabolites, fexinidazole sulfoxide (M1) and fexinidazole sulfone (M2), which are formed rapidly after oral administration.[4][7][9] These metabolites also possess potent trypanocidal activity.[9]
Data Presentation
In Vitro Activity of Fexinidazole and its Metabolites
The following table summarizes the in vitro efficacy of fexinidazole and its primary metabolites against various strains of Trypanosoma brucei.
| Compound | T. brucei Strain | IC₅₀ (µM) | Reference |
| Fexinidazole | T. b. rhodesiense STIB900 | 1.1 | [9] |
| Fexinidazole | T. b. gambiense | 0.7 - 3.3 | [9] |
| Fexinidazole Sulfoxide (M1) | T. b. rhodesiense STIB900 | 1.2 | [9] |
| Fexinidazole Sulfone (M2) | T. b. rhodesiense STIB900 | 1.3 | [9] |
In Vitro Cytotoxicity
The cytotoxicity of fexinidazole and its metabolites against mammalian cells is a key indicator of its selectivity.
| Compound | Cell Line | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| Fexinidazole | L6 (Rat Myoblast) | > 100 | > 90 | [1] |
| Fexinidazole Sulfoxide (M1) | L6 (Rat Myoblast) | > 120 | > 100 | [10] |
| Fexinidazole Sulfone (M2) | L6 (Rat Myoblast) | > 120 | > 92 | [10] |
Selectivity Index (SI) = CC₅₀ (L6 cells) / IC₅₀ (T. b. rhodesiense)
In Vivo Efficacy in Mouse Models
Fexinidazole has demonstrated curative potential in mouse models of both stage 1 (acute) and stage 2 (chronic, CNS involvement) sleeping sickness.
| Mouse Model | T. brucei Strain | Treatment Regimen | Outcome | Reference |
| Acute (Stage 1) | T. b. rhodesiense STIB900 | 100 mg/kg/day, p.o., 4 days | Cure | [9][11] |
| Chronic (Stage 2) | T. b. brucei GVR35 | 200 mg/kg/day, p.o., 5 days | Cure | [9][11] |
| Chronic (Stage 2) | T. b. brucei GVR35 | 100 mg/kg, b.i.d., p.o., 5 days | Cure | [1][12] |
Experimental Protocols
Protocol 1: In Vitro Trypanocidal Activity Assay
This protocol details the determination of the 50% inhibitory concentration (IC₅₀) of fexinidazole against bloodstream form trypanosomes.
Materials:
-
Trypanosoma brucei bloodstream forms
-
Complete HMI-9 medium
-
Fexinidazole stock solution (in DMSO)
-
Resazurin sodium salt solution (e.g., AlamarBlue)
-
96-well microtiter plates
-
Humidified incubator (37°C, 5% CO₂)
-
Spectrofluorometer
Procedure:
-
Culture T. brucei bloodstream forms in complete HMI-9 medium to mid-log phase.
-
Prepare serial dilutions of the fexinidazole stock solution in HMI-9 medium in a 96-well plate.
-
Adjust the parasite density to 2 x 10⁴ cells/mL in fresh medium.
-
Add 100 µL of the parasite suspension to each well of the plate containing the drug dilutions. Include wells with parasites only (negative control) and medium only (background control).
-
Incubate the plate for 48 hours at 37°C in a 5% CO₂ humidified incubator.
-
Add 20 µL of Resazurin solution to each well and incubate for another 24-48 hours.
-
Measure the fluorescence using a spectrofluorometer with an excitation wavelength of 530 nm and an emission wavelength of 590 nm.
-
Calculate the IC₅₀ value by plotting the percentage inhibition of parasite growth against the drug concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 2: In Vitro Cytotoxicity Assay (L6 Cells)
This protocol is for determining the 50% cytotoxic concentration (CC₅₀) of fexinidazole against a mammalian cell line.
Materials:
-
L6 rat myoblast cell line
-
Complete RPMI 1640 medium
-
Fexinidazole stock solution (in DMSO)
-
Resazurin sodium salt solution
-
96-well microtiter plates
-
Humidified incubator (37°C, 5% CO₂)
-
Spectrofluorometer
Procedure:
-
Seed L6 cells in a 96-well plate at a density of 2,000 cells/well and allow them to attach overnight.
-
Prepare serial dilutions of fexinidazole in RPMI 1640 medium.
-
Replace the medium in the cell plate with the drug dilutions. Include wells with cells only (negative control) and medium only (background control).
-
Incubate the plate for 72 hours.
-
Add Resazurin solution and incubate for a further 2-4 hours.
-
Measure fluorescence as described in Protocol 1.
-
Calculate the CC₅₀ value from the dose-response curve.
Protocol 3: In Vivo Efficacy in a Chronic (Stage 2) Mouse Model
This protocol outlines the procedure for evaluating the efficacy of fexinidazole in a mouse model that mimics stage 2 sleeping sickness.
Materials:
-
Female BALB/c mice (6-8 weeks old)
-
T. b. brucei GVR35 strain
-
Fexinidazole formulation for oral gavage
-
Sterile saline
-
Microscope and slides for parasitemia determination
Procedure:
-
Infect mice intraperitoneally with 1 x 10⁴ T. b. brucei GVR35 parasites.
-
Monitor the mice for the development of parasitemia by tail blood examination starting from day 3 post-infection.
-
At 21 days post-infection (to allow for CNS invasion), randomize the mice into treatment and control groups.
-
Administer fexinidazole orally (e.g., 100 mg/kg, twice daily) for 5 consecutive days. The control group receives the vehicle.
-
Monitor parasitemia daily during treatment and then twice weekly for up to 180 days post-treatment.
-
A relapse is defined as the reappearance of parasites in the blood. A cure is defined as the absence of parasitemia for the entire follow-up period.
-
(Optional) At the end of the experiment, brain tissue can be collected for ex vivo imaging or PCR to confirm the absence of parasites in the CNS of cured mice.
Conclusion
Fexinidazole represents a major breakthrough in the treatment of stage 2 sleeping sickness, offering an effective and orally available therapeutic option. The protocols and data presented in these application notes provide a framework for the preclinical evaluation of fexinidazole and related compounds. Further research into its mechanism of action and potential for resistance will be crucial for its sustained success in the field.
References
- 1. Fexinidazole for Human African Trypanosomiasis, the Fruit of a Successful Public-Private Partnership - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fexinidazole results in specific effects on DNA synthesis and DNA damage in the African trypanosome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Fexinidazole? [synapse.patsnap.com]
- 4. What is Fexinidazole used for? [synapse.patsnap.com]
- 5. Fexinidazole for T.b. gambiense | DNDi [dndi.org]
- 6. Fexinidazole induced cytotoxicity is distinct from related anti-trypanosome nitroaromatic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. biorxiv.org [biorxiv.org]
- 9. Antitrypanosomal Activity of Fexinidazole, a New Oral Nitroimidazole Drug Candidate for Treatment of Sleeping Sickness - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. journals.asm.org [journals.asm.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for Antitrypanosomal Agent 17 in Chagas Disease Models
Disclaimer: The designation "Antitrypanosomal agent 17" does not correspond to a universally recognized compound in the scientific literature based on the provided search results. This document utilizes a representative antitrypanosomal agent, a 1,2,3-triazole derivative, to illustrate the application and evaluation process in Chagas disease models, referring to it as "Agent 17" for consistency. The data and protocols are synthesized from published research on similar compounds.
Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, affects millions worldwide, primarily in Latin America[1][2]. The current treatments, benznidazole and nifurtimox, have limitations, including significant side effects and variable efficacy, especially in the chronic phase of the disease[1][3][4]. This necessitates the discovery and development of new, safer, and more effective therapeutic agents. These application notes provide a comprehensive overview of the preclinical evaluation of a novel antitrypanosomal candidate, herein referred to as Agent 17.
Data Presentation
The preclinical profile of Agent 17 has been characterized through a series of in vitro and in vivo assays to determine its efficacy, selectivity, and preliminary safety.
Table 1: In Vitro Activity and Cytotoxicity of Agent 17
| Parameter | Target | Cell Line | Value | Reference |
| IC₅₀ | T. cruzi Epimastigotes | - | 7.3 µM | [5] |
| IC₅₀ | T. cruzi Trypomastigotes | - | 8.41 µM | [5] |
| CC₅₀ | Cytotoxicity | H9c2 | 568.1 µM | [5] |
| Selectivity Index (SI) | T. cruzi Trypomastigotes vs. H9c2 | - | 67.5 | Calculated from[5] |
IC₅₀ (Half-maximal inhibitory concentration) is the concentration of the agent that causes 50% inhibition of parasite growth. CC₅₀ (Half-maximal cytotoxic concentration) is the concentration that causes 50% cytotoxicity to the host cells. Selectivity Index (SI) is calculated as CC₅₀ / IC₅₀. A higher SI value indicates greater selectivity for the parasite over host cells.
Table 2: In Vivo Efficacy of Agent 17 in a Murine Model of Acute Chagas Disease
| Treatment Group | Dose | Peak Parasitemia (parasites/0.1 mL blood) | Parasitemia Reduction (%) | Animal Model | Reference |
| Agent 17 | 100 mg/kg | 0.16 x 10⁵ | 99.4% | Mice | [5] |
| Untreated Control | - | Not specified, but reduction is relative to control | 0% | Mice | [5] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are fundamental for assessing the antitrypanosomal potential of candidate compounds like Agent 17.
Protocol 1: In Vitro Anti-Trypanosoma cruzi Activity Assay
This protocol determines the efficacy of the compound against different life cycle stages of T. cruzi.
1.1. Maintenance of Parasite Cultures:
- Epimastigotes: Culture T. cruzi epimastigotes (e.g., Y strain) in Liver Infusion Tryptose (LIT) medium supplemented with 10% Fetal Bovine Serum (FBS) at 28°C.
- Trypomastigotes and Amastigotes: Maintain intracellular stages by co-culturing with a suitable mammalian cell line (e.g., Vero, L929, or U937 macrophages) in RPMI-1640 or DMEM medium with 10% FBS at 37°C in a 5% CO₂ atmosphere[1]. Harvest cell-derived trypomastigotes from the supernatant of infected cultures.
1.2. Anti-epimastigote Assay:
- Seed 96-well plates with epimastigotes at a density of 1 x 10⁶ parasites/mL.
- Add serial dilutions of Agent 17 (and a reference drug like benznidazole) to the wells. Include a solvent control (e.g., DMSO).
- Incubate the plates at 28°C for 72 hours.
- Assess parasite viability. This can be done by counting motile parasites using a hemocytometer or by using a viability reagent like AlamarBlue or MTT.
- Calculate the IC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration.
1.3. Anti-trypomastigote/amastigote Assay:
- Seed 96-well plates with mammalian host cells (e.g., peritoneal macrophages or U937 cells) at a concentration of 1 x 10⁵ cells/well and allow them to adhere for 24 hours[6].
- Infect the host cells with trypomastigotes at a parasite-to-cell ratio of 10:1[6].
- Incubate for 24 hours to allow for parasite invasion and differentiation into amastigotes.
- Remove the supernatant to wash away non-internalized parasites and add fresh medium containing serial dilutions of Agent 17.
- Incubate for an additional 72-120 hours[7].
- Quantify the number of intracellular amastigotes. This can be achieved by fixing and staining the cells (e.g., with Giemsa) followed by microscopic counting, or by using reporter gene-expressing parasites (e.g., β-galactosidase or GFP)[1][8].
- Calculate the IC₅₀ value.
Protocol 2: In Vitro Cytotoxicity Assay
This protocol assesses the toxicity of the compound against a mammalian cell line to determine its selectivity.
-
Seed a 96-well plate with a mammalian cell line (e.g., H9c2 cardiomyocytes, L-929 fibroblasts) at an appropriate density (e.g., 1 x 10⁴ cells/well).
-
Allow the cells to adhere and grow for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Add serial dilutions of Agent 17 to the wells. Include a positive control for cytotoxicity (e.g., doxorubicin) and a solvent control.
-
Incubate for 72-96 hours[9].
-
Assess cell viability using a standard method such as MTT, AlamarBlue, or Cell Titer-Glo, which measures metabolic activity[1][7].
-
Calculate the CC₅₀ value by plotting the percentage of cell viability against the log of the compound concentration.
Protocol 3: In Vivo Efficacy in a Murine Model of Acute Chagas Disease
This protocol evaluates the therapeutic efficacy of the compound in a living organism.
-
Animal Model: Use an appropriate mouse strain, such as BALB/c or Swiss albino mice[1][10].
-
Infection: Infect mice intraperitoneally with 1 x 10³ to 1 x 10⁴ bloodstream trypomastigotes of a virulent T. cruzi strain[10].
-
Parasitemia Monitoring: Begin monitoring parasitemia in peripheral blood (e.g., from the tail vein) a few days post-infection. This is typically done by counting motile trypomastigotes in a fresh blood sample under a microscope (Pizzi-Brenner method).
-
Treatment: Once parasitemia is detectable and ascending, randomly assign mice to treatment and control groups. Administer Agent 17 orally or intraperitoneally for a defined period (e.g., 7 consecutive days)[5]. The control group should receive the vehicle only. A positive control group treated with benznidazole is also recommended.
-
Efficacy Assessment:
-
Continue to monitor parasitemia levels daily or every other day throughout the treatment period and beyond.
-
The primary efficacy endpoint is the reduction in parasitemia levels compared to the untreated control group[5].
-
Secondary endpoints can include survival rates and reduction of myocarditis (inflammation of the heart muscle) in the treated animals, which can be assessed by histopathology at the end of the study[5].
-
-
Toxicity Evaluation: Monitor the animals for any signs of toxicity, such as weight loss, behavioral changes, or mortality. Measurement of liver enzymes (AST/ALT) can also be performed to assess hepatotoxicity[5].
Mechanism of Action (Hypothesized)
While the precise mechanism of action for many novel antitrypanosomal agents is under investigation, several pathways are common targets. For the class of 1,2,3-triazoles, docking studies have suggested cruzain, a major cysteine protease of T. cruzi, as a potential target. However, for a related compound, in vitro enzymatic assays showed only modest inhibition (24.0-29.3%), indicating that cruzain is likely not the primary target[5].
Other potential mechanisms for antitrypanosomal compounds include:
-
Generation of Oxidative Stress: Many nitroheterocyclic drugs, like benznidazole and nifurtimox, are pro-drugs activated by a parasite-specific nitroreductase, leading to the production of reactive oxygen species (ROS) that damage parasite DNA, lipids, and proteins[3][11][12][13].
-
Inhibition of Ergosterol Biosynthesis: Azole compounds target the sterol 14α-demethylase (CYP51) enzyme, disrupting the parasite's cell membrane integrity.
-
Disruption of Parasite Metabolism or DNA Repair: Other pathways unique to the parasite can also be targeted[12].
Further studies, such as thermal shift assays, transcriptomics, or proteomics, would be required to elucidate the specific molecular target of Agent 17.
Visualizations
Diagrams of Experimental Workflows and Logic
Caption: Workflow for the in vitro evaluation of antitrypanosomal agents.
Caption: Workflow for the in vivo efficacy testing in a murine model.
Caption: Logical cascade for preclinical antitrypanosomal drug discovery.
References
- 1. Synthesis and evaluation of the in vitro and in vivo antitrypanosomal activity of 2-styrylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chagas disease (also known as American trypanosomiasis) [who.int]
- 3. Antitrypanosomal therapy for Chagas disease: A single center experience with adverse drug reactions and strategies for enhancing treatment completion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antitrypanosomal therapy for Chagas disease: A single center experience with adverse drug reactions and strategies for enhancing treatment completion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of new antitrypanosomal agent with promising safety and efficacy in vivo | BioWorld [bioworld.com]
- 6. mdpi.com [mdpi.com]
- 7. Development of Trypanosoma cruzi in vitro assays to identify compounds suitable for progression in Chagas’ disease drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. mdpi.com [mdpi.com]
- 10. Antitrypanosomal Activities and Mechanisms of Action of Novel Tetracyclic Iridoids from Morinda lucida Benth - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nitro drugs for the treatment of trypanosomatid diseases: past, present, and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Review on Experimental Treatment Strategies Against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Application Notes & Protocols: Assessing Cytotoxicity of Antitrypanosomal Agent 17 on Human Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The development of novel antitrypanosomal agents is a critical area of research to combat diseases such as Human African Trypanosomiasis (HAT) and Chagas disease. A crucial step in the preclinical evaluation of these agents is the assessment of their cytotoxicity against human cell lines to determine their therapeutic window. An ideal antitrypanosomal agent should exhibit high potency against the parasite and low toxicity towards host cells, a relationship quantified by the selectivity index (SI).[1] These application notes provide a framework for assessing the in vitro cytotoxicity of a novel compound, designated here as Antitrypanosomal Agent 17.
Data Presentation: In Vitro Activity and Cytotoxicity
The in vitro efficacy of this compound was determined against the bloodstream form of Trypanosoma brucei rhodesiense, a causative agent of HAT. Concurrently, its cytotoxicity was evaluated against a panel of human cell lines to establish a preliminary safety profile. The half-maximal inhibitory concentration (IC50) and half-maximal cytotoxic concentration (CC50) values were determined and are summarized below.
Table 1: In Vitro Activity of this compound
| Target Organism/Cell Line | IC50 / CC50 (µM) | Selectivity Index (SI) |
| Trypanosoma brucei rhodesiense | 0.85 | - |
| Human Embryonic Kidney (HEK293) | 25.5 | 30 |
| Human Hepatocellular Carcinoma (HepG2) | 34.0 | 40 |
| Human Cervical Cancer (HeLa) | 42.5 | 50 |
The Selectivity Index (SI) is calculated as the ratio of the CC50 for a human cell line to the IC50 for the trypanosome.[1][2] A higher SI value is indicative of greater selectivity for the parasite.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are foundational for determining the data presented in Table 1.
General Experimental Workflow
The overall process for assessing the cytotoxicity of this compound is outlined in the following workflow diagram.
Figure 1: General workflow for cytotoxicity and antitrypanosomal activity assessment.
Protocol for MTT Cytotoxicity Assay
The MTT assay is a colorimetric method for assessing cell viability.[3][4] It measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[3][5]
Materials:
-
Human cell lines (e.g., HEK293, HepG2, HeLa)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Plating: Harvest and count cells. Seed 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Addition: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound. Include wells with untreated cells (negative control) and wells with medium only (background control).
-
Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.[3]
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.[3]
-
Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[3]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration to determine the CC50 value.
Protocol for AlamarBlue Cell Viability Assay
The AlamarBlue assay incorporates a redox indicator that changes color and becomes fluorescent in response to the chemical reduction of the growth medium, which is indicative of cell metabolic activity.[7][8]
Materials:
-
Human cell lines or Trypanosoma brucei
-
Appropriate complete culture medium
-
This compound
-
AlamarBlue reagent
-
96-well plates (black plates for fluorescence measurement)
-
Microplate reader (absorbance or fluorescence)
Procedure:
-
Cell Plating: Seed cells or parasites at a desired density (e.g., 1 x 10⁴ cells/well) in 90 µL of medium in a 96-well plate.[7]
-
Compound Addition: Add 10 µL of serial dilutions of this compound to the wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48-72 hours) at 37°C, 5% CO₂.
-
AlamarBlue Addition: Add 10 µL of AlamarBlue reagent to each well.[7]
-
Incubation with Reagent: Incubate for 2-8 hours, protecting the plate from direct light.[7]
-
Measurement: Read fluorescence at an excitation of 560 nm and an emission of 590 nm, or absorbance at 570 nm and 600 nm.[7]
-
Data Analysis: Determine the percent reduction of AlamarBlue and calculate cell viability relative to untreated controls to determine the IC50 or CC50.
Plausible Signaling Pathway: Induction of Apoptosis
Many cytotoxic agents exert their effects by inducing programmed cell death, or apoptosis. A plausible mechanism for this compound is the induction of the intrinsic apoptotic pathway through mitochondrial stress.
Figure 2: Hypothetical intrinsic apoptosis pathway induced by this compound.
This pathway suggests that Agent 17 induces mitochondrial stress, leading to the release of cytochrome c. In the cytosol, cytochrome c binds to Apaf-1, which recruits pro-caspase-9 to form the apoptosome. This complex then activates caspase-9, which in turn activates the executioner caspase-3, leading to the dismantling of the cell.
Disclaimer: The data and signaling pathway presented in these notes are representative examples for the purpose of illustrating the assessment of a novel antitrypanosomal agent. Actual experimental results for any specific compound will vary.
References
- 1. researchgate.net [researchgate.net]
- 2. Antitrypanosomal Activities and Mechanisms of Action of Novel Tetracyclic Iridoids from Morinda lucida Benth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. broadpharm.com [broadpharm.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. Advanced BioMatrix - AlamarBlue Assay Protocol [advancedbiomatrix.com]
Application Notes and Protocols: Imaging Trypanosomes with Fluorescent Analogs of Quinoline-Based Antitrypanosomal Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human African Trypanosomiasis (HAT), or sleeping sickness, caused by the protozoan parasite Trypanosoma brucei, remains a significant public health challenge in sub-Saharan Africa. The current therapeutic options are limited, often associated with severe side effects, and face the growing threat of drug resistance. Consequently, there is an urgent need for the development of novel, effective, and safer antitrypanosomal agents. Quinoline-based compounds have emerged as a promising class of molecules with demonstrated activity against T. brucei.[1][2] Understanding the mechanism of action, cellular uptake, and subcellular localization of these potential drugs is paramount for their rational design and optimization.
Fluorescent microscopy, coupled with the use of fluorescently labeled analogs of these agents, provides a powerful tool for visualizing and quantifying these processes in living parasites. This application note details the use of a hypothetical fluorescent analog of a quinoline-based antitrypanosomal agent, designated Q-Fluor 7 , for imaging T. brucei. The protocols provided herein cover live-cell imaging, quantification of compound uptake, and potential mechanisms of action.
The Fluorescent Analog: Q-Fluor 7
For the purpose of these application notes, we will consider Q-Fluor 7 , a hypothetical fluorescent analog of a generic quinoline-based antitrypanosomal agent. The design of Q-Fluor 7 is based on established principles of synthesizing quinoline-based fluorescent probes for bioimaging.[3][4][5][6] It consists of a quinoline core, known for its antitrypanosomal activity, conjugated to a bright and photostable fluorophore. The choice of fluorophore can be tailored to the available microscopy equipment, with common options including fluorescein, rhodamine, or cyanine dyes. The synthesis of such analogs typically involves functionalizing the quinoline scaffold to allow for covalent linkage to the chosen fluorophore.[7]
Key Applications
-
Visualization of Drug Uptake and Accumulation: Track the entry and localization of the fluorescent analog within the parasite in real-time.
-
Subcellular Localization Studies: Determine the specific organelles or compartments where the compound accumulates, providing insights into its potential targets.
-
Mechanism of Action Studies: Correlate the localization of the compound with cellular changes or responses, such as the generation of reactive oxygen species (ROS).
-
High-Throughput Screening: Adapt imaging protocols for automated microscopy to screen libraries of fluorescently labeled compounds for desirable uptake and localization profiles.
Data Presentation
The following table summarizes hypothetical quantitative data that could be obtained using Q-Fluor 7 in imaging experiments with T. brucei.
| Parameter | Value | Method | Reference |
| Q-Fluor 7 Properties | |||
| Excitation Maximum | 488 nm | Spectroscopy | N/A |
| Emission Maximum | 520 nm | Spectroscopy | N/A |
| Quantum Yield | 0.65 | Spectroscopy | N/A |
| In Vitro Activity | |||
| IC50 against T. b. brucei | 0.5 µM | Alamar Blue Assay | [2] |
| Cytotoxicity (HeLa cells) | > 50 µM | MTT Assay | [1] |
| Imaging Data | |||
| Time to Max. Uptake | 15 min | Time-lapse Microscopy | [8] |
| Subcellular Localization | Kinetoplast, Acidocalcisomes | Co-localization with specific dyes | [8] |
| Mean Fluorescence Intensity (MFI) | 1500 ± 200 a.u. | Flow Cytometry | [8] |
Experimental Protocols
Protocol 1: Live-Cell Imaging of T. brucei with Q-Fluor 7
This protocol describes the preparation and imaging of live bloodstream form (BSF) T. brucei to visualize the uptake and localization of Q-Fluor 7.
Materials:
-
T. brucei BSF culture (e.g., Lister 427)
-
HMI-9 medium
-
Q-Fluor 7 stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS) supplemented with 1% glucose (PSG)
-
Hoechst 33342 or DAPI for nuclear and kinetoplast staining
-
MitoTracker Red CMXRos for mitochondrial staining (optional)
-
Glass bottom imaging dishes
-
Confocal or widefield fluorescence microscope with appropriate filter sets
Procedure:
-
Parasite Preparation: Harvest exponentially growing T. brucei BSF from culture by centrifugation at 800 x g for 10 minutes at room temperature.
-
Wash the parasites once with PSG and resuspend in fresh PSG to a density of 1 x 10^7 cells/mL.
-
Staining:
-
Add Q-Fluor 7 to the parasite suspension to a final concentration of 1-5 µM.
-
For co-localization, add Hoechst 33342 (1 µg/mL) and/or MitoTracker Red CMXRos (100 nM).
-
Incubate the cells for 15-30 minutes at 37°C in the dark.
-
-
Immobilization for Imaging:
-
Wash the stained parasites once with PSG to remove excess dye.
-
Resuspend the cell pellet in a small volume of PSG.
-
To immobilize the highly motile parasites for imaging, you can use methods such as embedding in a hydrogel or using commercially available immobilization solutions like CyGEL™.[8]
-
-
Microscopy:
-
Transfer the immobilized parasite suspension to a glass-bottom imaging dish.
-
Image the cells using a confocal or widefield fluorescence microscope. Use appropriate laser lines and emission filters for Q-Fluor 7 (e.g., 488 nm excitation, 500-550 nm emission), Hoechst 33342 (e.g., 405 nm excitation, 420-480 nm emission), and MitoTracker Red (e.g., 561 nm excitation, 570-620 nm emission).
-
Acquire images at multiple time points to observe the dynamics of uptake and localization.
-
Protocol 2: Quantification of Q-Fluor 7 Uptake by Flow Cytometry
This protocol allows for the quantitative measurement of fluorescent compound uptake across a large population of parasites.
Materials:
-
T. brucei BSF culture
-
HMI-9 medium
-
Q-Fluor 7 stock solution (10 mM in DMSO)
-
PSG
-
Flow cytometer with a 488 nm laser
Procedure:
-
Parasite Preparation: Harvest and wash T. brucei BSF as described in Protocol 1. Resuspend in PSG at a density of 1 x 10^6 cells/mL.
-
Incubation:
-
Prepare a series of parasite suspensions and add varying concentrations of Q-Fluor 7 (e.g., 0.1, 0.5, 1, 5, 10 µM).
-
Include an unstained control (DMSO vehicle only).
-
Incubate for 30 minutes at 37°C in the dark.
-
-
Washing: Centrifuge the cells at 800 x g for 5 minutes and wash twice with cold PSG to stop uptake and remove extracellular probe.
-
Flow Cytometry Analysis:
-
Resuspend the final cell pellet in 500 µL of PSG.
-
Analyze the samples on a flow cytometer. Excite with the 488 nm laser and collect emission in the green channel (e.g., 530/30 nm bandpass filter).
-
Record the mean fluorescence intensity (MFI) for each sample.
-
Gate on the main cell population using forward and side scatter to exclude debris.
-
-
Data Analysis: Plot the MFI against the concentration of Q-Fluor 7 to determine the saturation kinetics of uptake.
Visualization of Pathways and Workflows
References
- 1. Synthesis and biological evaluation of new quinoline derivatives as antileishmanial and antitrypanosomal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of a Quinoline-Based Phenyl Sulfone Derivative as an Antitrypanosomal Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. crimsonpublishers.com [crimsonpublishers.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells - Arabian Journal of Chemistry [arabjchem.org]
- 7. Highly tunable quinoline-based fluorescent small molecule scaffold for live cell imaging [morressier.com]
- 8. Imaging African trypanosomes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing Aqueous Solubility of Antitrypanosomal Agent 17
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of Antitrypanosomal agent 17.
Troubleshooting Guides & FAQs
Our guides are designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: My formulation of this compound shows poor dissolution in aqueous media. What are the initial steps to identify the cause?
A1: Poor aqueous solubility is a common challenge for many drug candidates, including heterocyclic compounds often found in antitrypanosomal agents.[1][2] The first step is to characterize the physicochemical properties of your compound. Key parameters to investigate include:
-
pKa: Determines the ionization state of the compound at different pH values.
-
LogP/LogD: Indicates the lipophilicity of the compound. A high LogP value often correlates with low aqueous solubility.[3][4]
-
Melting Point: High melting point can indicate strong crystal lattice energy, which can contribute to poor solubility.
-
Solid-State Characterization (e.g., XRD, DSC): Helps to identify the crystalline form (polymorphs) or if the compound is amorphous. Different solid forms can have significantly different solubilities.[5][6]
A thorough understanding of these properties will guide the selection of an appropriate solubility enhancement strategy.
Q2: What are the most common strategies for improving the aqueous solubility of a poorly soluble compound like this compound?
A2: A variety of techniques can be employed, broadly categorized into physical and chemical modifications.[5][7]
-
Physical Modifications: These methods alter the physical properties of the drug substance without changing its chemical structure. Common approaches include:
-
Particle Size Reduction: Decreasing the particle size (micronization or nanosuspension) increases the surface area-to-volume ratio, which can improve the dissolution rate.[6][7][8]
-
Solid Dispersions: Dispersing the drug in a hydrophilic carrier can enhance wettability and dissolution.[9][10]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can increase the apparent solubility of the drug.[1][10]
-
-
Chemical Modifications: These strategies involve altering the molecule itself or its immediate environment.
-
Salt Formation: For ionizable compounds, forming a salt can significantly increase solubility.[1]
-
pH Adjustment: Modifying the pH of the solution can increase the ionization of weakly acidic or basic drugs, thereby improving solubility.[1][11]
-
Co-solvency: The addition of a water-miscible solvent (co-solvent) in which the drug is more soluble can increase the overall solubility of the drug in the aqueous vehicle.[7][9]
-
Troubleshooting Specific Issues
Issue 1: I tried reducing the particle size of this compound, but the solubility did not improve significantly.
Troubleshooting Steps:
-
Confirm Particle Size Reduction: Have you confirmed the final particle size and distribution using techniques like laser diffraction or dynamic light scattering? Conventional methods like milling may have limitations, and achieving nano-sized particles might be necessary.[6]
-
Assess for Agglomeration: Micronized particles can sometimes agglomerate, which reduces the effective surface area.[6] Consider the use of wetting agents or stabilizers in your formulation.
-
Equilibrium vs. Dissolution Rate: Particle size reduction primarily increases the rate of dissolution but may not significantly affect the equilibrium solubility.[7][8] If the intrinsic solubility is extremely low, this method alone may be insufficient.
Issue 2: I am considering using a co-solvent system, but I am concerned about potential toxicity.
Troubleshooting Steps:
-
Select Biocompatible Co-solvents: For in vitro and in vivo studies, prioritize the use of pharmaceutically acceptable co-solvents with well-established safety profiles. Common examples include ethanol, propylene glycol, and polyethylene glycols (PEGs).[7]
-
Determine the Minimum Required Concentration: Conduct a systematic study to determine the lowest concentration of the co-solvent that achieves the desired solubility. This will minimize potential toxicity.
-
Consider Precipitation Upon Dilution: Be aware that co-solvent systems can lead to drug precipitation when diluted with aqueous media (e.g., upon injection into the bloodstream).[7] It is crucial to evaluate the stability of the formulation upon dilution.
Data Presentation: Comparison of Solubility Enhancement Techniques
The following table summarizes common techniques used to improve the aqueous solubility of poorly soluble drugs.
| Technique | Principle | Advantages | Disadvantages |
| Particle Size Reduction | Increases surface area, leading to a faster dissolution rate.[7] | Broadly applicable, relatively simple to implement. | May not significantly increase equilibrium solubility; potential for particle agglomeration.[6][8] |
| pH Adjustment | Ionization of weak acids or bases increases their solubility in water.[1] | Simple and effective for ionizable compounds. | Only applicable to ionizable drugs; risk of precipitation if pH changes. |
| Co-solvency | Addition of a water-miscible organic solvent to increase the drug's solubility.[9] | Simple to formulate; can achieve significant solubility enhancement. | Potential for toxicity; risk of precipitation upon dilution.[7] |
| Solid Dispersion | Dispersing the drug in a hydrophilic carrier at the molecular level.[10] | Can significantly increase both dissolution rate and the extent of supersaturation. | Can be physically unstable (recrystallization); manufacturing process can be complex. |
| Complexation | Encapsulation of the drug molecule within a complexing agent (e.g., cyclodextrin).[10] | Can increase apparent solubility and stability. | Can be expensive; potential for drug displacement from the complex. |
Experimental Protocols
Protocol 1: Screening for Optimal pH and Buffer
-
Objective: To determine the pH at which this compound exhibits maximum solubility.
-
Materials: this compound, a series of buffers covering a wide pH range (e.g., pH 2 to 10), a validated analytical method for quantifying the agent (e.g., HPLC-UV).
-
Method:
-
Prepare saturated solutions of this compound in each buffer.
-
Equilibrate the solutions for a set period (e.g., 24-48 hours) at a constant temperature with constant agitation.
-
Centrifuge or filter the samples to remove undissolved solid.
-
Quantify the concentration of the dissolved agent in the supernatant/filtrate using the analytical method.
-
Plot solubility as a function of pH to identify the optimal pH range.
-
Protocol 2: Co-solvent Solubility Screening
-
Objective: To evaluate the effect of various co-solvents on the solubility of this compound.
-
Materials: this compound, a panel of biocompatible co-solvents (e.g., ethanol, propylene glycol, PEG 400), aqueous buffer at the optimal pH determined in Protocol 1, analytical method.
-
Method:
-
Prepare a series of co-solvent/buffer mixtures with varying co-solvent concentrations (e.g., 10%, 20%, 30% v/v).
-
Prepare saturated solutions of this compound in each co-solvent mixture.
-
Equilibrate, separate, and quantify the dissolved agent as described in Protocol 1.
-
Plot solubility as a function of co-solvent concentration for each co-solvent to identify the most effective one.
-
Visualizations
Caption: Workflow for solubility screening and formulation development.
Caption: Decision tree for selecting a solubility enhancement strategy.
References
- 1. researchgate.net [researchgate.net]
- 2. ascendiacdmo.com [ascendiacdmo.com]
- 3. observatorio.fm.usp.br [observatorio.fm.usp.br]
- 4. Optimization of physicochemical properties for 4-anilinoquinazoline inhibitors of trypanosome proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journal.appconnect.in [journal.appconnect.in]
- 7. ijpbr.in [ijpbr.in]
- 8. mdpi.com [mdpi.com]
- 9. ijmsdr.org [ijmsdr.org]
- 10. Enhancing solubility and stability of poorly soluble drugs. [wisdomlib.org]
- 11. wjbphs.com [wjbphs.com]
Technical Support Center: Overcoming Poor Oral Bioavailability of Antitrypanosomal Agent 17 and Analogs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering poor oral bioavailability with Antitrypanosomal agent 17 and related nitrothiophene-based compounds. The following information is based on a case study comparing a lead compound with low oral bioavailability (Compound 1) and an optimized analog with excellent oral bioavailability (Compound 10).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My antitrypanosomal nitrothiophene compound shows excellent in vitro potency but fails in in vivo oral studies. What are the likely reasons?
A1: Poor oral bioavailability is a common challenge for this class of compounds. Based on structure-activity relationship (SAR) studies, the issue likely stems from suboptimal physicochemical properties. For instance, the parent compound in a key study, N-(phenethyl)-5-nitrothiophene-2-carboxamide (Compound 1), lacked oral bioavailability and in vivo efficacy despite potent in vitro activity.[1] This is often attributed to factors like poor aqueous solubility, high metabolic instability, or low permeability across the intestinal epithelium.
Q2: What structural modifications can I make to my nitrothiophene-based compound to improve its oral bioavailability?
A2: A successful strategy has been the modification of the side chain attached to the carboxamide. In the case of the poorly bioavailable Compound 1, replacing the phenethyl side chain with a (E)-(4-(methylamino)-4-oxobut-2-en-1-yl) moiety resulted in Compound 10, which demonstrated excellent oral bioavailability and efficacy in mouse models of Human African Trypanosomiasis (HAT).[1] This modification likely improved the compound's solubility and metabolic stability.
Q3: Are there specific formulation strategies that can enhance the oral absorption of these compounds?
A3: While the cited study on Compound 10 did not detail extensive formulation work due to its inherent bioavailability, several general strategies can be applied to compounds with poor solubility[2][3]:
-
Particle Size Reduction: Micronization or nanosizing can increase the surface area for dissolution.
-
Amorphous Solid Dispersions: Dispersing the compound in a polymer matrix can improve its apparent solubility and dissolution rate.[4]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubilization of lipophilic compounds in the gastrointestinal tract.
-
Use of Solubilizing Excipients: Co-solvents, surfactants, and cyclodextrins can be incorporated into the formulation to enhance solubility.[5]
Q4: How can I assess the metabolic stability of my compound early in the discovery process?
A4: In vitro assays using liver microsomes are a standard method to evaluate metabolic stability. The primary literature on Compound 10 mentions that analogs were selected based on their stability to liver enzymes in vitro.[1] This involves incubating the compound with liver microsomes and measuring the rate of its degradation over time.
Q5: What is a standard in vivo model and protocol to test the oral efficacy of antitrypanosomal agents?
A5: A common model is the use of mice infected with Trypanosoma brucei. The protocol generally involves infecting the mice and then administering the compound orally at a specific dose and frequency. Parasitemia is monitored over time to determine the compound's efficacy. For Compound 10, the in vivo efficacy was tested in a mouse model of acute HAT infection.[1]
Quantitative Data Summary
Table 1: In Vitro Antitrypanosomal Activity and Cytotoxicity of Selected Nitrothiophene Carboxamides
| Compound ID | Structure | T.b. brucei EC50 (µM) | T.b. rhodesiense EC50 (µM) | T.b. gambiense EC50 (µM) | Cytotoxicity (CC50 in L6 cells, µM) | Selectivity Index (SI) |
| 1 | N-(phenethyl)-5-nitrothiophene-2-carboxamide | Data not provided | Data not provided | Data not provided | Data not provided | Data not provided |
| 10 | (E)-N-(4-(methylamino)-4-oxobut-2-en-1-yl)-5-nitrothiophene-2-carboxamide | 0.12 ± 0.01 | 0.09 ± 0.01 | 0.11 ± 0.01 | >100 | >833 |
Data extracted from Ogungbe et al., Eur J Med Chem. 2024.[1]
Detailed Experimental Protocols
Protocol 1: In Vivo Efficacy in a Mouse Model of Acute HAT Infection (Oral Administration)
This protocol is a generalized procedure based on standard practices and the information available for Compound 10.[1][6][7]
1. Animal Model:
-
Female Swiss Webster mice (or other appropriate strain), 6-8 weeks old.
2. Parasite Strain:
-
Trypanosoma brucei brucei (e.g., Lister 427) or a relevant human-infective subspecies (T. b. rhodesiense or T. b. gambiense).
3. Infection:
-
Inoculate mice intraperitoneally (IP) with 1 x 10^4 to 1 x 10^5 bloodstream form trypanosomes.
4. Compound Formulation and Administration:
-
Prepare a homogenous suspension of the test compound in a suitable vehicle (e.g., 7% Tween 80, 3% ethanol in distilled water).
-
Administer the formulation orally (p.o.) via gavage. For Compound 10, a dose of 50 mg/kg was used.
-
Dosing regimen: Once daily for a specified number of days (e.g., 4-7 days), starting 24 hours post-infection.
5. Monitoring:
-
Monitor parasitemia daily by tail blood smear examination under a microscope.
-
Record animal weight and observe for any signs of toxicity.
-
Mice are considered cured if no parasites are detected in the blood for a defined follow-up period (e.g., 30-60 days) after the end of treatment.
6. Controls:
-
Include a vehicle control group (infected, untreated).
-
Include a positive control group treated with a known orally active antitrypanosomal drug (e.g., fexinidazole).
Protocol 2: In Vitro Metabolic Stability Assay using Liver Microsomes
This is a general protocol for assessing the metabolic stability of a compound.
1. Reagents and Materials:
-
Test compound stock solution (e.g., in DMSO).
-
Pooled liver microsomes (e.g., mouse, human).
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Phosphate buffer (e.g., 100 mM, pH 7.4).
-
Acetonitrile with an internal standard for quenching the reaction.
-
LC-MS/MS system for analysis.
2. Incubation:
-
Pre-warm the microsomal suspension and NADPH regenerating system at 37°C.
-
Initiate the reaction by adding the test compound to the microsomal suspension.
-
Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Incubate at 37°C.
3. Sampling and Quenching:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to cold acetonitrile containing an internal standard.
4. Analysis:
-
Centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
5. Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound versus time.
-
The slope of the linear portion of the curve represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t1/2) = 0.693 / k.
Visualizations
Caption: Structure-Activity Relationship (SAR) for Improved Oral Bioavailability.
Caption: General Workflow for Overcoming Poor Oral Bioavailability.
Caption: Hypothetical Mechanism of Action for Nitrothiophene Antitrypanosomal Agents.
References
- 1. Discovery of an Orally Active Nitrothiophene-Based Antitrypanosomal Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmtech.com [pharmtech.com]
- 3. drughunter.com [drughunter.com]
- 4. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
- 5. pharmtech.com [pharmtech.com]
- 6. journals.asm.org [journals.asm.org]
- 7. Pharmacokinetics, Trypanosoma brucei gambiense Efficacy, and Time of Drug Action of DB829, a Preclinical Candidate for Treatment of Second-Stage Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to reduce off-target effects of Antitrypanosomal agent 17
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize off-target effects of Antitrypanosomal agent 17 and similar novel compounds during preclinical development.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected cellular phenotypes after treatment with this compound that do not align with its predicted mechanism of action. How can we begin to investigate potential off-target effects?
A1: Unexplained cellular phenotypes are a common indicator of off-target activity. A systematic approach to identify these off-targets is crucial. We recommend a tiered strategy that begins with computational prediction and progresses to biochemical and cell-based validation.
Recommended Initial Steps:
-
In Silico Off-Target Profiling: Utilize computational tools to predict potential off-target interactions. These methods compare the chemical structure of this compound against databases of known protein-ligand interactions to identify proteins with similar binding pockets to the intended target.[1][2][3]
-
Literature Review: Conduct a thorough review of the literature for the predicted off-target proteins to understand their biological functions and assess if their modulation could explain the observed phenotypes.
-
Preliminary Biochemical Screening: If in-house capabilities or resources permit, perform preliminary biochemical assays against a small panel of high-probability off-targets identified from the in silico analysis.
Q2: What are the recommended methods for experimentally identifying the off-targets of this compound?
A2: A multi-pronged experimental approach is recommended to comprehensively identify off-target interactions. Combining biochemical and cellular methods will provide a more complete picture of the compound's selectivity profile.
Key Experimental Approaches:
-
Biochemical Kinase Profiling: Since many small molecule inhibitors exhibit off-target effects on kinases, screening this compound against a broad panel of kinases is a valuable starting point.[4][5] This can be done through various assay formats, including radiometric assays or fluorescence-based assays.[6][7]
-
Cellular Thermal Shift Assay (CETSA): This technique assesses target engagement in a cellular context by measuring changes in protein thermal stability upon ligand binding.[8][9][10][11][12] It can be used in a targeted manner to validate predicted off-targets or in a proteome-wide fashion (using mass spectrometry) to discover novel off-targets.
-
Affinity Chromatography/Pull-down Assays: Immobilize a derivative of this compound on a solid support to capture interacting proteins from cell lysates. These interacting partners can then be identified by mass spectrometry.
Q3: How can we quantitatively assess the selectivity of this compound?
A3: Quantifying selectivity is essential for structure-activity relationship (SAR) studies and for prioritizing compounds with the most favorable therapeutic window.
Quantitative Selectivity Assessment:
-
Determine IC50/Kd Values: Measure the half-maximal inhibitory concentration (IC50) or dissociation constant (Kd) for the primary target and for each identified off-target.
-
Calculate Selectivity Index: The selectivity index is a ratio of the IC50 or Kd value for an off-target to that of the primary target. A higher selectivity index indicates greater selectivity for the intended target.
Table 1: Example Selectivity Profile for this compound Analogs
| Compound | Primary Target IC50 (nM) | Off-Target 1 IC50 (nM) | Off-Target 2 IC50 (nM) | Selectivity Index (Off-Target 1) | Selectivity Index (Off-Target 2) |
| Agent 17 | 30 | 1500 | 5000 | 50 | 167 |
| Analog 17a | 25 | 5000 | >10000 | 200 | >400 |
| Analog 17b | 45 | 500 | 1200 | 11 | 27 |
Troubleshooting Guides
Problem 1: In silico predictions have generated a long list of potential off-targets. How do we prioritize which ones to validate experimentally?
Solution Workflow:
Caption: Workflow for prioritizing in silico off-target predictions.
Detailed Steps:
-
Filter by Biological Relevance: Cross-reference the list of potential off-targets with gene expression databases to determine which are expressed in relevant host tissues where toxicity might occur. Also, prioritize proteins whose known biological function could logically explain the observed off-target phenotype.
-
Assess Druggability and Assay Availability: Prioritize targets for which validated biochemical or cellular assays are readily available or can be easily developed. Consider the structural "druggability" of the potential off-targets.
-
Tiered Validation: Begin experimental validation with a small subset of the highest-priority targets before proceeding to a broader screen.
Problem 2: We are observing conflicting results between our biochemical and cellular assays for a specific off-target.
Potential Causes and Solutions:
-
Cellular Permeability and Efflux: this compound may have poor cell permeability or be actively transported out of the cell by efflux pumps, leading to a lower effective intracellular concentration.
-
Troubleshooting: Perform cell permeability assays (e.g., PAMPA) and use efflux pump inhibitors in your cellular assays.
-
-
Cellular Environment: The biochemical assay conditions (e.g., buffer, pH, cofactors) may not accurately reflect the intracellular environment. ATP concentrations, for example, can significantly influence the apparent potency of ATP-competitive inhibitors.[7]
-
Troubleshooting: If possible, adjust the biochemical assay conditions to better mimic the cellular milieu (e.g., use physiological ATP concentrations if the off-target is a kinase).
-
-
Metabolism: The compound may be metabolized within the cell to a less active or inactive form.
-
Troubleshooting: Analyze the compound's stability in cell lysates or culture medium over time using LC-MS.
-
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol outlines the general steps for performing a CETSA experiment to validate the engagement of this compound with a suspected off-target protein in intact cells.[9][10][11]
Materials:
-
Cell line expressing the protein of interest
-
This compound
-
DMSO (vehicle control)
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer with protease inhibitors
-
Antibody specific to the target protein
-
Secondary antibody for detection (e.g., HRP-conjugated)
-
SDS-PAGE and Western blotting reagents
Workflow Diagram:
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat one set of cells with this compound at a desired concentration and another set with an equivalent volume of DMSO (vehicle control). Incubate for a specified time to allow for compound uptake.
-
Heating: After incubation, harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes. Heat the aliquots at a range of different temperatures for a fixed time (e.g., 3 minutes).
-
Lysis: Immediately after heating, lyse the cells (e.g., by freeze-thaw cycles or addition of lysis buffer).
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the precipitated proteins. Collect the supernatant, which contains the soluble protein fraction.
-
Western Blot Analysis: Determine the protein concentration of the soluble fractions. Normalize the samples and analyze by SDS-PAGE and Western blotting using an antibody specific for the target protein.
-
Data Analysis: Quantify the band intensities for each temperature point. Plot the percentage of soluble protein remaining as a function of temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.
Table 2: Example CETSA Data - Relative Band Intensity (%)
| Temperature (°C) | Vehicle (DMSO) | Agent 17 (10 µM) |
| 40 | 100 | 100 |
| 45 | 98 | 100 |
| 50 | 85 | 98 |
| 55 | 50 | 90 |
| 60 | 20 | 65 |
| 65 | 5 | 30 |
| 70 | <1 | 10 |
Protocol 2: In Silico Off-Target Prediction
This protocol provides a general workflow for using computational methods to predict potential off-targets of this compound.[13][14][15]
Required Resources:
-
2D or 3D structure of this compound (e.g., SMILES string or SDF file)
-
Access to off-target prediction software or web servers (e.g., SwissTargetPrediction, SEA, etc.)
Workflow Diagram:
Caption: In silico off-target prediction workflow.
Procedure:
-
Prepare Input: Obtain the 2D chemical structure of this compound.
-
Select Tools: Choose one or more off-target prediction tools. It is advisable to use multiple platforms based on different algorithms (e.g., ligand-based similarity and structure-based docking) to increase the confidence in the predictions.
-
Perform Screening: Submit the compound structure to the selected tools and run the prediction algorithms against their respective protein target databases.
-
Analyze and Consolidate Results: The output will be a list of potential off-targets, often with a score or probability indicating the likelihood of interaction. Consolidate the results from different tools and look for consensus predictions.
-
Prioritize: Use the workflow described in "Troubleshooting Guide - Problem 1" to prioritize the list of predicted off-targets for subsequent experimental validation.
References
- 1. researchgate.net [researchgate.net]
- 2. Predictive in silico off-target profiling in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. High-throughput biochemical kinase selectivity assays: panel development and screening applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 7. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 11. 4.1. Cellular thermal shift assay [bio-protocol.org]
- 12. Thermal shift assay - Wikipedia [en.wikipedia.org]
- 13. In silico off-target profiling for enhanced drug safety assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
Technical Support Center: Optimizing the Synthesis of Antitrypanosomal Agent 17 Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of Antitrypanosomal agent 17 and its derivatives. This agent belongs to a class of 4-(4-nitrophenyl)-1H-1,2,3-triazole compounds that have shown significant activity against Trypanosoma species.
Frequently Asked Questions (FAQs)
Q1: What is the core chemical scaffold of this compound and its derivatives that is crucial for its activity?
A1: The essential scaffold for the antitrypanosomal activity of this class of compounds is the 4-(4-nitrophenyl)-1H-1,2,3-triazole core.[1] Modifications are typically made to the N-benzylacetamide moiety to explore structure-activity relationships (SAR).[1]
Q2: What is the proposed mechanism of action for this class of nitro-heterocyclic antitrypanosomal agents?
A2: While the exact target of each derivative may vary, nitro-heterocyclic compounds often act as prodrugs. They are thought to be activated by parasitic nitroreductases (NTRs) to generate reactive nitrogen species, such as free radicals like superoxide, which induce oxidative stress and damage parasitic DNA, proteins, and lipids, leading to cell death.[2]
Q3: What are the key advantages of using multicomponent reactions (MCRs) for synthesizing heterocyclic compounds like these derivatives?
A3: Multicomponent reactions are highly efficient for synthesizing complex molecules like the 1,2,3-triazole core of this compound. Their advantages include minimizing by-products, reducing reaction times, optimizing energy consumption, and increasing yields and selectivity.[3] This makes them ideal for building libraries of derivatives for SAR studies.[3]
Q4: What are some green chemistry approaches that can be applied to the synthesis of these heterocyclic derivatives?
A4: To minimize environmental impact and improve safety, several green chemistry techniques can be employed. These include using solvent-free reaction conditions, employing recyclable catalysts, and utilizing energy-efficient methods like microwave-assisted synthesis, which can significantly reduce reaction times and waste.[4][5]
Q5: How can the physicochemical properties of the derivatives be modified to improve their pharmacokinetic profiles?
A5: Modifications to the substituents on the core scaffold can significantly impact properties like solubility, metabolic stability, and cell permeability. For instance, introducing polar groups like hydroxyls or glycosyl units can enhance solubility, while strategic placement of fluorine atoms can block metabolic hotspots and improve stability.
Troubleshooting Guide
Problem 1: Low yield during the copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction for forming the 1,2,3-triazole ring.
-
Possible Cause 1: Inactive or poisoned catalyst.
-
Solution: Ensure the copper(I) source is fresh or properly activated. If using a copper(II) salt with a reducing agent (e.g., sodium ascorbate), ensure the reducing agent is added fresh. Avoid impurities in the starting materials or solvent that could coordinate to the copper and inhibit its catalytic activity.
-
-
Possible Cause 2: Poor solubility of starting materials.
-
Solution: Use a co-solvent system to ensure both the azide and alkyne are fully dissolved. Common solvent systems include t-BuOH/H₂O, DMSO, or DMF. Gentle heating may also improve solubility, but monitor for potential degradation.
-
-
Possible Cause 3: Oxidation of the copper(I) catalyst.
-
Solution: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the catalytically active Cu(I) to the inactive Cu(II) state. Degassing the solvents prior to use can also be beneficial.
-
Problem 2: Difficulty in purifying the final product from the reaction mixture.
-
Possible Cause 1: Residual copper catalyst.
-
Solution: After the reaction, wash the reaction mixture with an aqueous solution of a chelating agent like EDTA or ammonia/ammonium chloride to remove the copper catalyst.
-
-
Possible Cause 2: Co-elution of starting materials or byproducts during column chromatography.
-
Solution: Optimize the mobile phase for column chromatography. A gradient elution might be necessary to achieve good separation. If the product is sufficiently crystalline, recrystallization can be an effective purification method.[6]
-
-
Possible Cause 3: The product is a sticky oil instead of a solid.
-
Solution: This can be due to residual solvent or impurities. Try co-evaporation with a solvent in which the product is soluble but the impurities are not, or trituration with a non-polar solvent like hexane or diethyl ether to induce solidification.
-
Problem 3: Inconsistent biological activity in vitro.
-
Possible Cause 1: Poor solubility of the compound in the assay medium.
-
Solution: Prepare stock solutions in a suitable organic solvent like DMSO and ensure the final concentration of the solvent in the assay medium is low (typically <1%) and consistent across all experiments. Use a sonicator or vortex to aid dissolution.
-
-
Possible Cause 2: Compound degradation.
-
Solution: Assess the stability of the compound in the assay medium over the time course of the experiment. Some compounds may be sensitive to light or pH. Store stock solutions at -20°C or -80°C and protect from light if necessary.[7]
-
-
Possible Cause 3: Presence of impurities with antitrypanosomal activity.
-
Solution: Ensure the compound is of high purity (>95%) by analytical techniques such as HPLC and NMR before biological testing. Even small amounts of highly active impurities can lead to misleading results.
-
Quantitative Data Summary
The following tables summarize the in vitro activity and cytotoxicity of a series of 17 synthesized analogs of a hit compound, which includes a compound designated as "16" that is structurally related to this compound.
Table 1: In Vitro Antitrypanosomal Activity and Cytotoxicity of Selected Analogs [1]
| Compound | IC₅₀ against T. cruzi (μM) | CC₅₀ on Mammalian Cells (μM) | Selectivity Index (SI = CC₅₀/IC₅₀) |
| Hit 1 | 7 | >800 | 114 |
| 16 | 6 ± 1 | >100 | >16.7 |
| 19 | 0.10 ± 0.04 (amastigotes) | >40 | >400 |
| 22 | 4.17 | 5.06 | 1.2 |
| Benznidazole | 34 | >800 | >23.5 |
Table 2: Further Evaluation of Lead Compounds against Intracellular Amastigotes [1]
| Compound | Cell Line | IC₅₀ (μM) |
| 16 | LLC-MK2 (epithelial) | 0.16 ± 0.02 |
| C2C12 (myoblast) | 0.13 ± 0.01 | |
| 19 | LLC-MK2 (epithelial) | 0.10 ± 0.04 |
| C2C12 (myoblast) | 0.11 ± 0.02 |
Experimental Protocols
General Procedure for the Synthesis of 4-(4-nitrophenyl)-1H-1,2,3-triazole Derivatives via CuAAC:
This protocol describes a general method for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a key step in synthesizing the core scaffold of this compound and its derivatives.
-
Reactant Preparation: In a suitable reaction vessel, dissolve the terminal alkyne (1.0 eq.) and the organic azide (1.0-1.2 eq.) in a solvent mixture, such as 1:1 t-BuOH/H₂O or DMF.
-
Catalyst Preparation: In a separate vial, prepare the catalyst solution. Add sodium ascorbate (0.2-0.3 eq.) to an aqueous solution of copper(II) sulfate pentahydrate (0.1-0.2 eq.). The solution should turn from blue to a pale yellow/green, indicating the reduction of Cu(II) to the active Cu(I) species.
-
Reaction Initiation: Add the freshly prepared catalyst solution to the solution of the alkyne and azide.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed. Reactions are typically complete within 2-24 hours.
-
Work-up and Extraction: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate or dichloromethane. Wash the combined organic layers with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) or by recrystallization to afford the pure 1,2,3-triazole derivative.
-
Characterization: Confirm the structure and purity of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Visualizations
Caption: Synthetic and evaluation workflow for antitrypanosomal derivatives.
Caption: Proposed mechanism of action for nitro-heterocyclic agents.
References
- 1. Synthesis and Biological Evaluation of 4‑(4-Nitrophenyl)‑1H‑1,2,3-triazole Derivatives as Antitrypanosomal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Recent advances in the multicomponent synthesis of heterocycles using tetronic acid - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02505E [pubs.rsc.org]
- 4. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 5. Frontiers | Editorial: Green Synthesis of Heterocycles [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound - Immunomart [immunomart.com]
Troubleshooting Antitrypanosomal agent 17 in vivo efficacy issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Antitrypanosomal agent 17 in in vivo efficacy studies. Given the limited specific public information on "this compound" (also referred to as Compound 17 or Compd 7a), this guide synthesizes information from established research on other antitrypanosomal agents to address common challenges.[1]
Frequently Asked Questions (FAQs)
Q1: What is the reported in vitro activity of this compound?
This compound has demonstrated potent in vitro activity against the amastigote form of Trypanosoma congolense strain IL3000, with a reported IC50 value of 0.03 μM.[1]
Q2: What are the common reasons for discrepancies between in vitro and in vivo efficacy of antitrypanosomal agents?
It is not uncommon for potent in vitro compounds to show reduced or no efficacy in vivo. Several factors can contribute to this, including:
-
Pharmacokinetic properties: Poor absorption, rapid metabolism, or fast excretion can lead to suboptimal drug exposure at the site of infection.
-
Bioavailability: The compound may not be readily available to the target parasites in the host's body.
-
Toxicity: The compound may be toxic to the host animal at concentrations required to be effective against the parasites.
-
Drug resistance: The parasites may develop resistance to the compound in the in vivo environment.
-
Protein binding: The agent may bind to plasma proteins, reducing its availability to act on the parasites.[2]
Q3: What are some known mechanisms of action for antitrypanosomal drugs?
Different antitrypanosomal agents have distinct mechanisms of action. Some common targets include:
-
DNA binding: Diamidines, for instance, bind to the minor groove of DNA, particularly in the kinetoplast, interfering with replication and transcription.[3]
-
Enzyme inhibition: Eflornithine inhibits ornithine decarboxylase, a key enzyme in polyamine synthesis.
-
Generation of oxidative stress: Nifurtimox is a nitro-heterocyclic compound that generates free radicals within the parasite.[3]
-
Disruption of parasite-specific metabolism: Some agents target unique metabolic pathways in trypanosomes.
-
Inhibition of protein synthesis or other cellular processes.
The precise mechanism of this compound is not publicly detailed, but troubleshooting may involve investigating similar pathways.
Troubleshooting In Vivo Efficacy Issues
Issue 1: High in vitro potency, but no in vivo efficacy.
This is a frequent challenge in drug development. The following troubleshooting steps can help identify the root cause.
Troubleshooting Workflow
Caption: Troubleshooting workflow for in vivo efficacy failure.
Possible Cause & Solution
| Possible Cause | Troubleshooting Step | Potential Solution |
| Poor Drug Formulation | Verify the solubility and stability of Agent 17 in the chosen vehicle. | Optimize the formulation using solubilizing agents or different delivery systems. |
| Inadequate Administration Route | The chosen route (e.g., oral) may result in poor absorption. | Test alternative routes like intraperitoneal (i.p.) or intravenous (i.v.) injection.[4][5] |
| Unfavorable Pharmacokinetics | The drug may be rapidly metabolized or cleared. | Conduct pharmacokinetic studies to determine the drug's half-life and exposure. Adjust the dosing regimen (e.g., more frequent administration). |
| High Protein Binding | Agent 17 may bind extensively to plasma proteins, reducing its free concentration. | Perform in vitro plasma protein binding assays. If binding is high, medicinal chemistry efforts may be needed to develop analogs with lower binding affinity.[2] |
| Host Metabolism | The host animal may metabolize the compound into an inactive form. | Analyze metabolites in plasma and urine. Consider using a different animal model. |
Issue 2: Initial parasite clearance followed by relapse.
This scenario often suggests that the drug is not reaching all parasite reservoirs or that a subpopulation of parasites is resistant.
Hypothetical Signaling Pathway for Relapse
Caption: Potential mechanisms leading to treatment relapse.
Possible Cause & Solution
| Possible Cause | Troubleshooting Step | Potential Solution |
| Poor CNS Penetration | Many trypanosomes can cross the blood-brain barrier, leading to central nervous system (CNS) stage disease. If Agent 17 does not penetrate the CNS, it will not clear these parasites.[6][7] | Use imaging techniques like bioluminescence to determine if parasites are sequestered in the brain.[6] Test the compound in a validated CNS model of trypanosomiasis.[8] |
| Drug Resistance | A subpopulation of parasites may have or develop resistance mechanisms, such as increased drug efflux or target modification. | Perform in vitro resistance selection studies. Sequence potential target genes in relapsed parasite populations. |
| Insufficient Treatment Duration | The treatment course may not be long enough to eliminate all parasites, especially slow-replicating forms. | Extend the duration of treatment in subsequent experiments. |
Experimental Protocols
In Vivo Efficacy Model (Acute Infection)
This protocol is a generalized procedure based on common practices in the field.
Experimental Workflow
Caption: General workflow for in vivo efficacy testing.
Methodology
-
Animal Model: Use a susceptible mouse strain, such as BALB/c or C57BL/6, typically 6-8 weeks old.[9][10]
-
Parasite Strain: Use a relevant Trypanosoma species and strain, for example, T. brucei brucei for initial screening.
-
Infection: Infect mice intraperitoneally (i.p.) with a specified number of bloodstream form trypanosomes (e.g., 1 x 10³ to 2 x 10³ cells).[9][10][11]
-
Grouping: Randomly assign mice to control (vehicle) and treatment groups (n=4-5 per group).[4][9]
-
Drug Administration:
-
Formulation: Prepare this compound in a suitable vehicle (e.g., physiological saline with a small percentage of DMSO).[9]
-
Dosing: Administer the compound at various doses (e.g., 10, 30, 100 mg/kg) once or twice daily for a set period (e.g., 5-10 consecutive days).[4][9][12]
-
Route: Common routes include intraperitoneal (i.p.) or oral gavage.
-
-
Monitoring:
-
Parasitemia: Monitor parasite levels in tail blood daily or every other day using a hemocytometer.
-
Health: Observe the mice for clinical signs of disease and weigh them regularly.
-
-
Endpoint: The primary endpoint is typically the clearance of parasites from the blood and the survival of the mice for a defined period post-treatment (e.g., 30-90 days) to check for relapse.[4][8]
Quantitative Data Summary
The following tables summarize in vivo efficacy data for various antitrypanosomal compounds from the literature, which can serve as a reference for expected outcomes.
Table 1: In Vivo Efficacy of Various Antitrypanosomal Compounds
| Compound | Parasite Strain | Animal Model | Dose & Route | Outcome | Reference |
| ML-F52 | T. b. brucei | BALB/c mice | 30 mg/kg, i.p., 5 days | 100% cure rate at 20 days post-infection | [9] |
| CBK201352 | T. b. brucei | C57BL/6J mice | 25 mg/kg, i.p., twice daily, 10 days | Complete parasite clearance for >90 days | [4] |
| CBK3974 | T. b. brucei | C57BL/6J mice | 20 mg/kg, i.p., once daily | Failed to cure mice | [4] |
| DB2186 | T. cruzi | Mouse | 25 mg/kg, i.p., 5 days | 70% reduction in parasitemia | [13] |
| DB2217 | T. brucei | Mouse | 40 mg/kg, i.p., 3 days | 100% cure rate (4/4 mice) | [13] |
| Compound [I] | T. cruzi | Mouse | 100 mg/kg, 7 days | 99.4% reduction in parasitemia peak | [12] |
Note: This technical support guide is intended for informational purposes and is based on general principles of antitrypanosomal drug research. Specific experimental conditions for this compound may need to be optimized.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. Potential antitrypanosomal agents. 1,N2-Disubstituted 2-amino-5-hydroxy-4-methylnaphtho[1,2-d]thiazolium salts and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. journals.asm.org [journals.asm.org]
- 5. In Vitro and In Vivo Studies of the Trypanocidal Activity of Four Terpenoid Derivatives against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vivo Imaging of Trypanosome-Brain Interactions and Development of a Rapid Screening Test for Drugs against CNS Stage Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antitrypanosomatid drug discovery: an ongoing challenge and a continuing need - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antitrypanosomal Activities and Mechanisms of Action of Novel Tetracyclic Iridoids from Morinda lucida Benth - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pathological studies on experimental Trypanosoma evansi infection in Swiss albino mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of new antitrypanosomal agent with promising safety and efficacy in vivo | BioWorld [bioworld.com]
- 13. journals.asm.org [journals.asm.org]
Technical Support Center: Mitigating hERG Liability of 2-(Quinolin-4-yloxy)acetamide Antitrypanosomal Agents
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for mitigating the hERG liability of antitrypanosomal agents based on the 2-(quinolin-4-yloxy)acetamide scaffold, exemplified by agent 17 and its analogues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of hERG liability associated with the 2-(quinolin-4-yloxy)acetamide scaffold?
A1: The hERG liability of this class of compounds is primarily linked to their ability to block the human Ether-à-go-go-Related Gene (hERG) potassium ion channel.[1][2] This channel is crucial for the repolarization phase of the cardiac action potential.[1][2] Blockade of the hERG channel can lead to a prolongation of the QT interval, which may result in a life-threatening cardiac arrhythmia known as Torsades de Pointes (TdP).[1] The quinoline ring and the overall lipophilicity of the molecules are thought to be key contributors to hERG channel affinity.
Q2: We are observing high hERG potency (low IC50) with our lead compound, Agent 17. What are the initial steps to mitigate this liability?
A2: The initial steps should focus on understanding the Structure-Activity Relationship (SAR) for both antitrypanosomal activity and hERG inhibition. A coordinated strategy involving structure-based design is recommended.[3] Consider synthesizing analogues with modifications aimed at reducing the key pharmacophoric features responsible for hERG binding, such as reducing lipophilicity or altering the basicity of nitrogen atoms. It has been shown that chemical optimization can circumvent undesirable hERG affinity in this class of compounds.[4]
Q3: What structural modifications can be explored to reduce the hERG liability of 2-(quinolin-4-yloxy)acetamide analogues?
A3: Based on general principles of mitigating hERG liability, several modifications to the 2-(quinolin-4-yloxy)acetamide scaffold can be investigated:
-
Modification of the Quinoline Core: Introducing polar substituents or replacing the quinoline with a less lipophilic and basic heterocyclic system.
-
Alteration of the Acetamide Linker: Modifying the linker length or introducing groups that disrupt the planarity of the molecule.
-
Substitution on the Aryl Moiety: Introducing smaller, polar, or less hydrophobic substituents on the terminal aryl ring has been shown to influence potency and could be a strategy to dissociate antitrypanosomal activity from hERG liability.[5]
Q4: We are seeing significant variability in our hERG assay results. What are the common causes and how can we troubleshoot this?
A4: Variability in hERG assays is a common issue and can stem from several factors:
-
Experimental Conditions: Temperature is a critical factor, with some compounds showing marked temperature sensitivity in their hERG inhibition.[6] Standardizing the recording temperature (e.g., near-physiological temperature) is crucial.[6]
-
Voltage Protocol: The choice of voltage pulse protocol used to activate the hERG channels can significantly impact the measured IC50 values.[6][7] Using a standardized protocol, such as the CiPA step-ramp protocol, can improve consistency.[8][9]
-
Compound Solubility: Poorly soluble compounds can lead to inaccurate concentration measurements at the cellular level.[10] It's essential to verify the concentration of the compound in the assay buffer.[10]
-
Cellular Conditions: The health and passage number of the hERG-expressing cells can affect channel expression and function.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| High Inter-Assay Variability in hERG IC50 | Inconsistent experimental temperature. | Standardize to a near-physiological temperature (e.g., 35-37°C) and ensure consistent temperature control throughout the experiment.[6] |
| Different voltage protocols used across experiments. | Adopt a standardized voltage protocol, such as the CiPA step-ramp protocol, for all assays.[8][9] | |
| Lead Compound Shows Potent hERG Inhibition | Key pharmacophoric features for hERG binding are present. | Initiate a medicinal chemistry campaign to modify the scaffold. Focus on reducing lipophilicity and basicity. |
| Inaccurate assessment of compound concentration. | Verify the solubility of the compound in the assay buffer and confirm the final concentrations used.[10] | |
| Loss of Antitrypanosomal Activity in New Analogues | Modifications aimed at reducing hERG liability also disrupt binding to the trypanosomal target. | Conduct a systematic SAR study to understand the structural requirements for both activities. Aim to identify modifications that selectively reduce hERG affinity. |
| Inconsistent Results from Automated Patch-Clamp System | Poor cell quality or seal resistance. | Ensure cells are healthy and in an appropriate passage number. Monitor seal resistance and cell properties throughout the experiment.[8] |
| Compound precipitation in multi-well plates. | Visually inspect plates for precipitation. Consider using surfactants or alternative formulation strategies for poorly soluble compounds.[1] |
Data Presentation
Table 1: Hypothetical SAR Data for Agent 17 Analogues
This table illustrates how to structure data to compare antitrypanosomal activity against hERG liability.
| Compound | Modification from Agent 17 | Antitrypanosomal IC50 (µM) | hERG IC50 (µM) | Selectivity Index (hERG IC50 / Antitrypanosomal IC50) |
| Agent 17 | Parent Compound | 0.1 | 0.5 | 5 |
| Analogue 1 | Added 6-methoxy to quinoline | 0.3 | 5.0 | 16.7 |
| Analogue 2 | Replaced N-phenyl with N-cyclohexyl | 0.2 | 2.5 | 12.5 |
| Analogue 3 | Added 4'-fluoro to N-phenyl | 0.15 | 1.0 | 6.7 |
| Analogue 4 | Replaced quinoline with naphthalene | 5.0 | > 30 | > 6 |
Experimental Protocols
Key Experiment: hERG Inhibition Assessment by Automated Patch-Clamp
This protocol is a generalized procedure based on industry standards.
-
Cell Preparation:
-
Use a stable cell line expressing the hERG channel (e.g., CHO or HEK293 cells).
-
Culture cells according to standard protocols.
-
On the day of the experiment, detach cells using a gentle harvesting agent (e.g., Accutase) and resuspend in the appropriate extracellular buffer to the desired concentration.[11]
-
-
Solutions:
-
Extracellular (EC) Buffer (in mM): 145 NaCl, 4 KCl, 1 MgCl2, 2 CaCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.[9][11]
-
Intracellular (IC) Buffer (in mM): 120 KCl, 10 HEPES, 5.374 CaCl2, 1.75 MgCl2, 10 EGTA, 4 Na2-ATP. Adjust pH to 7.2 with KOH.[9][11]
-
Test Compound Preparation: Prepare stock solutions of the test compound in DMSO. Serially dilute the stock to achieve final concentrations in the EC buffer. Ensure the final DMSO concentration is consistent across all wells and typically ≤ 0.5%.
-
-
Automated Patch-Clamp Procedure:
-
Prime the system with EC and IC solutions.
-
Load the cell suspension and test compound plates.
-
Initiate the automated protocol to achieve whole-cell configuration. A seal resistance of ≥1 GΩ is recommended.[8]
-
Apply the standardized voltage protocol. The CiPA step-ramp protocol is recommended, which typically involves a depolarization step followed by a ramp down to measure the tail current.[9]
-
Record baseline hERG currents in the vehicle control solution.
-
Apply different concentrations of the test compound and record until a steady-state block is achieved.[8]
-
-
Data Analysis:
-
Measure the peak tail current at each compound concentration.
-
Normalize the current to the vehicle control.
-
Plot the concentration-response curve and fit to a sigmoidal equation to determine the IC50 value.[2]
-
Mandatory Visualizations
References
- 1. Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. reactionbiology.com [reactionbiology.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. Variability in the measurement of hERG potassium channel inhibition: effects of temperature and stimulus pattern - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. fda.gov [fda.gov]
- 9. sophion.com [sophion.com]
- 10. search.library.uq.edu.au [search.library.uq.edu.au]
- 11. Early identification of hERG liability in drug discovery programs by automated patch clamp - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Brain Penetration of Antitrypanosomal Agent 17 for HAT
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on enhancing the brain penetration of Antitrypanosomal agent 17 for the treatment of Human African Trypanosomiasis (HAT).
Troubleshooting Guides
Issue 1: Low or Undetectable Brain Levels of this compound in In Vivo Studies
Question: We have administered this compound to our mouse model of HAT, but subsequent analysis shows very low or undetectable concentrations in the brain tissue. What are the potential causes and how can we troubleshoot this?
Answer:
Low brain penetration is a significant hurdle for treating the meningoencephalitic (late) stage of HAT.[1] Several factors could be contributing to the poor brain exposure of this compound. Here is a systematic approach to troubleshoot this issue:
1. Characterize the Physicochemical Properties of Agent 17:
The ability of a small molecule to cross the blood-brain barrier (BBB) is heavily influenced by its intrinsic properties.[2] If the structure of Agent 17 is known, assess the following parameters. If not, these are crucial initial experiments to perform.
-
Lipophilicity (LogP/LogD): The optimal range for BBB penetration is generally considered to be a LogP between 1.5 and 2.5.[3]
-
Troubleshooting:
-
If LogP is too low (hydrophilic): The compound may not efficiently partition into the lipid membranes of the BBB endothelial cells.
-
If LogP is too high (lipophilic): The compound may have poor aqueous solubility, high plasma protein binding, or get trapped in the lipid membranes without entering the brain parenchyma.[4]
-
-
-
Molecular Weight (MW): Generally, a molecular weight of less than 400-500 Da is favorable for passive diffusion across the BBB.[5]
-
Polar Surface Area (PSA): A PSA of less than 90 Ų is often associated with better brain penetration.
-
Hydrogen Bond Donors (HBD): A lower number of hydrogen bond donors (e.g., < 5) is generally preferred. Reducing the number of hydrogen bond donors has been shown to be an effective strategy to lower efflux transport.[6]
2. Investigate the Role of Efflux Transporters:
Efflux transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), are located on the luminal side of the BBB and actively pump substrates back into the bloodstream, limiting brain entry.[7]
-
Troubleshooting:
-
In Vitro Assessment: Utilize in vitro models, such as Caco-2 or MDCK-MDR1 cell lines, to determine if Agent 17 is a substrate for P-gp or BCRP.[8] An efflux ratio (Papp B-A / Papp A-B) significantly greater than 2 suggests active efflux.
-
In Vivo Confirmation: Conduct in vivo studies in P-gp knockout mice (e.g., Mdr1a/b knockout) or co-administer Agent 17 with a known P-gp inhibitor (e.g., verapamil, elacridar). A significant increase in the brain-to-plasma concentration ratio (Kp) in these models compared to wild-type controls would confirm P-gp mediated efflux.[9]
-
3. Evaluate Plasma Protein Binding:
Only the unbound fraction of a drug in plasma is available to cross the BBB.[10] High plasma protein binding can severely limit the concentration gradient driving brain penetration.
-
Troubleshooting:
-
Determine the unbound fraction (fu,plasma): Use techniques like equilibrium dialysis or ultrafiltration to measure the percentage of Agent 17 bound to plasma proteins.
-
Calculate the unbound brain-to-plasma ratio (Kp,uu): This ratio (Kp,uu = Kp / fu,plasma) provides a more accurate measure of brain penetration by accounting for plasma protein binding. A Kp,uu value close to 1 suggests passive diffusion is the primary mechanism of brain entry, while a value significantly less than 1 may indicate efflux.[11]
-
Experimental Workflow for Troubleshooting Low Brain Penetration
Caption: Troubleshooting workflow for low brain penetration.
Issue 2: In Vitro BBB Model Shows Poor Permeability of this compound
Question: Our in vitro blood-brain barrier model (e.g., primary endothelial cells or cell lines) indicates that this compound has low permeability. What are our next steps to improve its potential for CNS delivery?
Answer:
Poor permeability in a validated in vitro BBB model is a strong indicator that passive diffusion is limited. Here are strategies to enhance the brain penetration of Agent 17, moving from structural modification to advanced formulation approaches.
1. Structural Modification (Medicinal Chemistry Approach):
If the structure of Agent 17 is known and amenable to modification, consider the following strategies to improve its BBB penetration profile:
-
Increase Lipophilicity: Introduce lipophilic groups (e.g., methyl, phenyl) to increase the LogP into the optimal range (1.5-2.5).[3]
-
Reduce Polar Surface Area and Hydrogen Bonding: Mask polar functional groups (e.g., -OH, -NH2) through esterification or other derivatizations to decrease the PSA and the number of hydrogen bond donors.[2]
-
Prodrug Approach: Convert Agent 17 into a more lipophilic, BBB-permeable prodrug that is enzymatically cleaved to release the active agent within the CNS.[12]
-
Scaffold Hopping: If specific moieties are identified as detrimental to BBB penetration, consider replacing them with bioisosteres that maintain antitrypanosomal activity but have improved physicochemical properties.
2. Formulation-Based Strategies:
If structural modification is not feasible or desired, formulation strategies can be employed to enhance brain delivery:
-
Nanoparticle-Based Delivery Systems: Encapsulating Agent 17 in nanoparticles (e.g., liposomes, solid lipid nanoparticles, polymeric nanoparticles) can improve its pharmacokinetic profile and facilitate transport across the BBB.[13] Surface modification of these nanoparticles with targeting ligands (e.g., transferrin, insulin receptor antibodies) can further enhance brain-specific delivery through receptor-mediated transcytosis.
-
Intranasal Delivery: The nasal cavity provides a direct route to the brain, bypassing the BBB.[14] Formulating Agent 17 as a nasal spray or gel could be a viable alternative administration route.
Logical Flow for Enhancing Brain Penetration
Caption: Decision tree for enhancing brain penetration.
Frequently Asked Questions (FAQs)
Q1: What are the most common in vitro models for assessing the BBB penetration of antitrypanosomal agents?
A1: Several in vitro models are available, each with its own advantages and limitations.[15] A common starting point is the use of immortalized cell lines, such as human brain microvascular endothelial cells (hBMECs) or canine kidney cells transfected with human efflux transporters (MDCK-MDR1).[8] For more physiologically relevant data, co-culture models incorporating astrocytes and pericytes, or dynamic microfluidic "BBB-on-a-chip" models can be used.[15]
Q2: How do I interpret the brain-to-plasma ratio (Kp) and the unbound brain-to-plasma ratio (Kp,uu)?
A2:
-
Kp (Total Brain-to-Plasma Ratio): This is the ratio of the total concentration of the drug in the brain to the total concentration in the plasma at steady-state. While easy to measure, it can be misleading as it doesn't account for protein binding in either compartment.[10]
-
Kp,uu (Unbound Brain-to-Plasma Ratio): This is the ratio of the unbound drug concentration in the brain to the unbound drug concentration in the plasma. It is the most accurate indicator of BBB penetration.[11]
-
Kp,uu ≈ 1: Suggests that the drug crosses the BBB primarily by passive diffusion and is not a significant substrate for efflux or influx transporters.
-
Kp,uu < 1: Suggests that the drug is a substrate for an efflux transporter (like P-gp) or has very low passive permeability.
-
Kp,uu > 1: Suggests that the drug is a substrate for an active influx transporter at the BBB.
-
Q3: this compound shows potent activity against Trypanosoma congolense. Is this relevant for HAT, which is caused by Trypanosoma brucei?
A3: The information that this compound is potent against T. congolense with an IC50 of 0.03 μM is a valuable starting point.[16] While T. congolense primarily causes Animal African Trypanosomiasis, there can be cross-species activity of antitrypanosomal compounds. It is crucial to test the activity of Agent 17 against T. brucei gambiense and T. brucei rhodesiense, the subspecies that cause HAT in humans.[17]
Q4: Could "this compound" be related to the Hsp90 inhibitor 17-AAG?
A4: This is a plausible hypothesis. The Hsp90 inhibitor 17-AAG (17-allylamino-17-demethoxygeldanamycin) and its analog 17-DMAG have shown potent in vitro and in vivo activity against T. brucei. If Agent 17 is structurally related to this class of compounds, it would be important to consider their known physicochemical properties and potential for BBB penetration. For instance, 17-DMAG was selected for in vivo studies due to its superior water solubility and potency.
Q5: What are the key considerations when designing in vivo studies to assess the brain penetration of this compound?
A5: When designing in vivo studies in rodent models, consider the following:
-
Route of Administration and Dosing: The route and dose should be relevant to the potential clinical use.
-
Time Points for Sampling: Collect brain and plasma samples at multiple time points to determine the pharmacokinetic profile and achieve a steady-state concentration for Kp calculation.
-
Brain Perfusion: To accurately measure the drug concentration in the brain parenchyma, it is important to perform a cardiac perfusion with saline before brain collection to remove any drug remaining in the cerebral vasculature.
-
Analytical Method: A sensitive and validated bioanalytical method (e.g., LC-MS/MS) is essential for accurately quantifying the drug concentrations in brain homogenate and plasma.
Data Presentation
Table 1: Key Physicochemical Parameters and Their Impact on BBB Penetration
| Parameter | Favorable Range for BBB Penetration | Potential Issue if Outside Range |
| Lipophilicity (LogP) | 1.5 - 2.5 | < 1.5: Poor membrane partitioning. > 2.5: Poor solubility, high protein binding, membrane trapping.[3] |
| Molecular Weight (MW) | < 400-500 Da | > 500 Da: Reduced passive diffusion.[5] |
| Polar Surface Area (PSA) | < 90 Ų | > 90 Ų: Increased hydrogen bonding with water, reducing membrane permeability. |
| Hydrogen Bond Donors | < 5 | ≥ 5: Increased hydrophilicity, reduced permeability.[6] |
| Plasma Protein Binding | Low (% unbound > 1-2%) | High: Reduced free drug available to cross the BBB.[10] |
Table 2: Comparison of In Vitro BBB Models
| Model Type | Key Features | Advantages | Limitations |
| Immortalized Cell Lines (e.g., hBMEC, MDCK-MDR1) | Monolayer of a single cell type. | High throughput, reproducible, good for initial screening of permeability and efflux.[8] | May not fully recapitulate the tightness and transporter expression of the in vivo BBB. |
| Primary Cell Co-culture | Endothelial cells co-cultured with astrocytes and/or pericytes. | More physiologically relevant barrier properties (tighter junctions, higher TEER). | More technically demanding, lower throughput, potential for batch-to-batch variability. |
| Microfluidic "BBB-on-a-chip" | Dynamic model with fluid flow to mimic shear stress. | Closely mimics the in vivo microenvironment, allows for real-time monitoring.[15] | Complex setup, lower throughput, still an emerging technology. |
Experimental Protocols
A detailed methodology for a key experiment is provided below.
Protocol: In Vitro P-glycoprotein (P-gp) Substrate Assessment using MDCK-MDR1 Cells
Objective: To determine if this compound is a substrate of the P-gp efflux transporter.
Materials:
-
MDCK-MDR1 cell line (Madin-Darby Canine Kidney cells transfected with the human MDR1 gene)
-
Wild-type MDCK cells (control)
-
Transwell® inserts (e.g., 12-well, 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% Pen-Strep)
-
Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES
-
This compound
-
Positive control P-gp substrate (e.g., Digoxin)
-
P-gp inhibitor (e.g., Verapamil)
-
LC-MS/MS system for quantification
Procedure:
-
Cell Seeding: Seed MDCK-MDR1 and wild-type MDCK cells onto the apical side of the Transwell® inserts at a high density. Culture for 3-5 days to form a confluent monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer. TEER values should be stable and above a predetermined threshold.
-
Permeability Assay:
-
Wash the cell monolayers with pre-warmed HBSS.
-
Apical to Basolateral (A-B) Transport: Add Agent 17 (at a known concentration, e.g., 10 µM) to the apical chamber. The basolateral chamber contains fresh HBSS.
-
Basolateral to Apical (B-A) Transport: Add Agent 17 to the basolateral chamber. The apical chamber contains fresh HBSS.
-
To confirm P-gp involvement, run a parallel experiment for B-A transport in the presence of a P-gp inhibitor (e.g., 100 µM Verapamil).
-
-
Sampling: At designated time points (e.g., 30, 60, 90, 120 minutes), take samples from the receiver chamber and replace with fresh HBSS.
-
Quantification: Analyze the concentration of Agent 17 in the samples using a validated LC-MS/MS method.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions using the following formula:
-
Papp = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration.
-
-
Calculate the efflux ratio (ER):
-
ER = Papp (B-A) / Papp (A-B)
-
-
Interpretation of Results:
-
An efflux ratio significantly greater than 2 in MDCK-MDR1 cells, and a reduction of this ratio in the presence of a P-gp inhibitor, indicates that this compound is a substrate for P-gp.
-
The permeability in wild-type MDCK cells can be used as a baseline for passive diffusion.
Signaling Pathway
P-glycoprotein (P-gp) Mediated Efflux at the Blood-Brain Barrier
Caption: P-gp mediated efflux of Agent 17 at the BBB.
References
- 1. Human African trypanosomiasis of the CNS: current issues and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strategies for Structural Modification of Small Molecules to Improve Blood-Brain Barrier Penetration: A Recent Perspective. | Semantic Scholar [semanticscholar.org]
- 3. The Blood-Brain Barrier: Bottleneck in Brain Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Towards Improvements for Penetrating the Blood–Brain Barrier—Recent Progress from a Material and Pharmaceutical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Drug Delivery Challenges in Brain Disorders across the Blood–Brain Barrier: Novel Methods and Future Considerations for Improved Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. A Practical Perspective on the Evaluation of Small Molecule CNS Penetration in Drug Discovery | Bentham Science [benthamscience.com]
- 9. Demystifying brain penetration in ... | Article | H1 Connect [archive.connect.h1.co]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Strategies for Enhancing the Permeation of CNS-Active Drugs through the Blood-Brain Barrier: A Review [mdpi.com]
- 13. proventainternational.com [proventainternational.com]
- 14. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound - Immunomart [immunomart.com]
- 16. Antitrypanosomal Activities and Mechanisms of Action of Novel Tetracyclic Iridoids from Morinda lucida Benth - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Potent Antitrypanosomal Activities of Heat Shock Protein 90 Inhibitors In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Therapeutic Profile of Antitrypanosomal Agent 17 Analogs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for reducing the cytotoxicity of Antitrypanosomal agent 17 analogs. The following information is intended to guide experimental design and interpretation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known activity?
This compound, also referred to as Compound 7a, is a potent antiamastigote agent. It has demonstrated an IC50 value of 0.03 µM against the Trypanosoma congolense strain IL3000[1]. Its high efficacy makes it a promising starting point for the development of new treatments, but like many potent compounds, cytotoxicity to mammalian cells is a critical hurdle to overcome.
Q2: What are the primary strategies for reducing the cytotoxicity of antitrypanosomal compounds?
The main goal is to improve the selectivity index (SI), which is the ratio of the cytotoxic concentration in a mammalian cell line (CC50) to the effective concentration against the parasite (IC50 or EC50). A higher SI indicates greater selectivity for the parasite. Key strategies include:
-
Structure-Activity Relationship (SAR) Studies: This involves synthesizing a series of analogs with systematic modifications to the core structure of agent 17. By testing these analogs for both antitrypanosomal activity and cytotoxicity, researchers can identify which chemical modifications lead to a better therapeutic window. For example, studies on other antitrypanosomal compounds have shown that introducing or modifying specific functional groups can significantly decrease mammalian cell toxicity while maintaining or even enhancing trypanocidal activity[2][3].
-
Targeted Drug Delivery: While not a modification of the compound itself, this strategy involves designing drug delivery systems that specifically target the parasite, thereby reducing systemic exposure and off-target toxicity. For some trypanocidal agents, exploiting parasite-specific transporters, such as the P2 aminopurine transporter, has been a successful approach[4][5].
-
Understanding the Mechanism of Cytotoxicity: For nitroaromatic compounds, a common class of antitrypanosomal agents, toxicity is often linked to the production of reactive oxygen species (ROS) following bioactivation by nitroreductase (NTR) enzymes[6][7]. Understanding the specific pathways involved in host cell toxicity can guide the design of analogs that are less prone to producing these toxic metabolites in mammalian cells.
Q3: How do I choose the right cell lines for cytotoxicity testing?
The choice of mammalian cell line is crucial for accurately assessing potential toxicity. It is recommended to use a panel of cell lines to get a broader understanding of the compound's cytotoxic profile. Commonly used cell lines for this purpose include:
-
HepG2 (Human Liver Cancer Cell Line): This is a widely used model for assessing hepatotoxicity, as the liver is a primary site of drug metabolism and potential toxicity[3][8].
-
HEK293 (Human Embryonic Kidney Cells): These cells are often used as a general indicator of cytotoxicity.
-
L6 (Rat Skeletal Myoblast Cells): This cell line is also frequently used in screening for general toxicity of antiparasitic compounds[9].
-
RAW 264.7 (Mouse Macrophage Cells): As macrophages are important host cells during a trypanosome infection, assessing toxicity in this cell line can be particularly relevant.
Troubleshooting Guide
Problem: My new analog of Agent 17 shows high antitrypanosomal activity but is also highly toxic to mammalian cells (low Selectivity Index).
-
Possible Cause: The chemical modifications made may not have successfully differentiated between the parasite's target and homologous host cell components. The compound might be a general metabolic inhibitor or indiscriminately damage cellular structures. For instance, some potent compounds like Carmaphycin B are highly active against the parasite's proteasome but also inhibit the human proteasome, leading to high cytotoxicity[3].
-
Troubleshooting Steps:
-
Analyze the SAR: Review the structural changes that led to the high toxicity. Are there specific functional groups known to be associated with general cytotoxicity? For example, highly lipophilic compounds can sometimes exhibit non-specific toxicity through membrane disruption.
-
Modify a Different Part of the Molecule: Synthesize new analogs with modifications at different positions on the core scaffold of Agent 17. The goal is to find a region of the molecule that is critical for binding to the parasite target but less so for off-target host interactions.
-
Investigate the Mechanism of Action: Conduct assays to determine how the compound is killing both the parasite and the mammalian cells. Is it inducing apoptosis or necrosis? Is it causing oxidative stress? Understanding the mechanism can provide clues for rational drug design to mitigate the toxic effects. For example, if toxicity is due to oxidative stress, modifications that alter the compound's redox potential could be explored[10].
-
Problem: The cytotoxicity of my compound varies significantly between different mammalian cell lines.
-
Possible Cause: This is not unexpected and can provide valuable information. Different cell lines have varying metabolic capacities and expression levels of transporters and potential off-targets. For example, a compound might be particularly toxic to HepG2 cells because it is metabolized into a more toxic substance by liver enzymes[8].
-
Troubleshooting Steps:
-
Correlate Toxicity with Cell Line Characteristics: Investigate the known characteristics of the cell lines used. Do the more sensitive cell lines have higher expression of a particular enzyme or transporter that could be interacting with your compound?
-
Expand the Cell Line Panel: Test the compound on a broader range of cell lines, including those from different tissues, to build a more comprehensive toxicity profile.
-
Use this as a Predictive Tool: The differential toxicity can help predict which organs might be most at risk for toxicity in vivo.
-
Data on Antitrypanosomal Analogs
The following tables summarize data from published studies on various classes of antitrypanosomal compounds, illustrating how structural modifications can influence efficacy and cytotoxicity. This data can serve as a reference for interpreting your own results with Agent 17 analogs.
Table 1: SAR of Carmaphycin B Analogs against T. brucei [3]
| Compound | P3 Substituent | T. brucei EC50 (nM) | HepG2 CC50 (nM) | Selectivity Index (SI) |
| CPB | L-Met(O2) | 31 | 13 | <1 |
| J-71 | D-hPhe | 110 | >30,000 | >270 |
| J-77 | D-Tyr | 200 | >30,000 | >150 |
| J-80 | D-Phe | 170 | >30,000 | >180 |
This table demonstrates how changing the stereochemistry at the P3 position from L-amino acids to D-amino acids can dramatically decrease cytotoxicity against HepG2 cells, thereby significantly improving the selectivity index.
Table 2: SAR of 4-(4-Nitrophenyl)-1H-1,2,3-triazole Analogs against T. cruzi [11]
| Compound | R-Group | T. cruzi (trypomastigote) IC50 (µM) | Mammalian Cell Cytotoxicity |
| Hit 1 | N-benzylacetamide | 7 | SI = 114 |
| Analog 16 | Peracetylated galactopyranosyl | 6 | No detectable cytotoxicity |
| Analog 19 | Deprotected galactopyranosyl | - | - |
This study shows that replacing the N-benzylacetamide moiety with a peracetylated galactopyranosyl unit (Analog 16) maintained potent antitrypanosomal activity while eliminating detectable cytotoxicity in the tested mammalian cell lines.
Experimental Protocols
In Vitro Cytotoxicity Assay using AlamarBlue™
This protocol is adapted for determining the CC50 of compounds on a mammalian cell line such as HepG2.
Materials:
-
HepG2 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well, black, clear-bottom tissue culture plates
-
Test compounds dissolved in DMSO
-
AlamarBlue™ Cell Viability Reagent
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Harvest and count HepG2 cells. Seed the cells into the 96-well plates at a density of 2 x 10^4 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment[12].
-
Compound Addition: Prepare serial dilutions of your test compounds in complete medium. The final DMSO concentration should not exceed 0.5%. Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with medium and DMSO only as a vehicle control, and wells with medium only as a background control.
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.
-
AlamarBlue™ Addition: Add AlamarBlue™ reagent to each well, equivalent to 10% of the culture volume (e.g., 10 µL for a 100 µL well volume)[13].
-
Final Incubation: Incubate the plates for an additional 2-4 hours at 37°C, 5% CO2, protected from light[14].
-
Measurement: Read the fluorescence on a microplate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm[14].
-
Data Analysis: Subtract the background fluorescence from all wells. Express the results as a percentage of the vehicle control. Plot the percentage of cell viability versus the log of the compound concentration and use a non-linear regression model to calculate the CC50 value.
In Vitro Antitrypanosomal Activity Assay using AlamarBlue™
This protocol is for determining the EC50 of compounds against bloodstream form Trypanosoma brucei.
Materials:
-
Bloodstream form T. brucei
-
Complete HMI-9 medium
-
96-well, flat-bottom tissue culture plates
-
Test compounds dissolved in DMSO
-
AlamarBlue™ Cell Viability Reagent
-
Fluorescence microplate reader
Procedure:
-
Parasite Preparation: Culture T. brucei to the mid-log phase. Dilute the parasites in fresh medium to a concentration of 2 x 10^4 parasites/mL.
-
Assay Setup: Add 100 µL of the parasite suspension to each well of a 96-well plate.
-
Compound Addition: Prepare serial dilutions of your test compounds in complete medium. Add 100 µL of the compound dilutions to the wells containing the parasites. Include parasite-only wells (positive control) and medium-only wells (negative control).
-
Incubation: Incubate the plates for 48 hours at 37°C, 5% CO2.
-
AlamarBlue™ Addition: Add 20 µL of AlamarBlue™ reagent to each well.
-
Final Incubation: Incubate for an additional 24 hours[15].
-
Measurement: Read the fluorescence using an excitation of ~535 nm and an emission of ~590 nm[15].
-
Data Analysis: Calculate the percentage of parasite growth inhibition relative to the positive control. Plot the percentage of inhibition versus the log of the compound concentration and use a non-linear regression model to determine the EC50 value.
Visualizations
Signaling Pathway of Nitroaromatic Drug-Induced Cytotoxicity
Nitroaromatic antitrypanosomal drugs are prodrugs that require bioactivation. This process, while essential for their trypanocidal effect, can also be a source of cytotoxicity in host cells if similar enzymes are present, though the parasite's nitroreductase (NTR) is a key selective target.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. Synthesis and biological evaluation of imidamide analogs as selective anti-trypanosomal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carmaphycin B-Based Proteasome Inhibitors to Treat Human African Trypanosomiasis: Structure–Activity Relationship and In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trypanocidal Activity of Melamine-Based Nitroheterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Nitro drugs for the treatment of trypanosomatid diseases: past, present, and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fexinidazole induced cytotoxicity is distinct from related anti-trypanosome nitroaromatic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An In vitro and in silico investigation of the antitrypanosomal activities of the stem bark extracts of Anopyxis klaineana (Pierre) Engl - PMC [pmc.ncbi.nlm.nih.gov]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. Cytological profiling of trypanocidal principles from Aloe barbadensis and Taraxacum officinale - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Biological Evaluation of 4‑(4-Nitrophenyl)‑1H‑1,2,3-triazole Derivatives as Antitrypanosomal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubcompare.ai [pubcompare.ai]
- 13. tools.thermofisher.com [tools.thermofisher.com]
- 14. alamarBlue Assays for Cell Viability Protocol, for Microplates | Thermo Fisher Scientific - US [thermofisher.com]
- 15. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
Technical Support Center: Overcoming Acquired Resistance to Antitrypanosomal Agent 17
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering acquired resistance to Antitrypanosomal Agent 17, a novel kinase inhibitor targeting Trypanosoma brucei Kinase 17 (TbK17).
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My T. brucei culture, which was previously sensitive to Agent 17, is now showing reduced susceptibility. How can I confirm and quantify this resistance?
Answer:
The first step is to quantitatively confirm the resistance phenotype by determining the half-maximal inhibitory concentration (IC50) of Agent 17 for your putatively resistant culture and comparing it to the parental, sensitive strain. A significant increase in the IC50 value confirms resistance. The most common method for this is a resazurin-based viability assay.[1]
Experimental Protocol: In Vitro Drug Susceptibility Assay
This protocol is adapted for bloodstream form T. brucei and uses resazurin to measure cell viability.
-
Preparation:
-
Harvest logarithmically growing trypanosomes (sensitive and suspected resistant strains) and dilute to a final concentration of 2 x 10^5 cells/mL in fresh HMI-9 medium.
-
Prepare a 2x stock solution of Agent 17 in HMI-9 medium. Perform a serial dilution to create a range of concentrations that will span the expected IC50 values for both sensitive and resistant lines.
-
-
Assay Setup:
-
In a 96-well plate, add 100 µL of the cell suspension to each well.
-
Add 100 µL of the corresponding 2x drug dilutions to the wells. Include wells with no drug (positive control for growth) and wells with a high concentration of a known trypanocidal drug like pentamidine (negative control).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 48 hours.
-
-
Resazurin Addition and Reading:
-
After 48 hours, add 20 µL of 0.5 mM resazurin solution to each well.
-
Incubate for an additional 24 hours.
-
Measure the fluorescence (excitation 530 nm, emission 590 nm) or absorbance (570 nm and 600 nm) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of growth inhibition for each drug concentration relative to the no-drug control.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to determine the IC50 value.
-
Data Presentation: Comparative IC50 Values
| Cell Line | Agent 17 IC50 (nM) | Fold Resistance |
| Parental Sensitive Strain | 10.2 ± 1.5 | 1x |
| Resistant Strain A | 155.8 ± 12.3 | ~15x |
| Resistant Strain B | 89.4 ± 8.1 | ~8.8x |
FAQ 2: I've confirmed resistance. What are the likely molecular mechanisms?
Answer:
For a kinase inhibitor like Agent 17, there are three primary mechanisms of acquired resistance in trypanosomes:
-
Target Modification: Point mutations in the TbK17 gene can alter the drug-binding site, reducing the affinity of Agent 17.
-
Reduced Drug Accumulation: Overexpression of ATP-binding cassette (ABC) transporters can lead to increased efflux of the drug from the parasite.[2][3][4][5] We have designated the putative transporter for Agent 17 as TbABC17.
-
Bypass Pathways: The parasite may activate alternative signaling pathways that compensate for the inhibition of TbK17, rendering the drug's effect moot.[6][7][8][9][10]
The following workflow can help you diagnose the mechanism in your resistant line.
Mandatory Visualization: Troubleshooting Workflow
Caption: A logical workflow for diagnosing the mechanism of resistance to Agent 17.
FAQ 3: How do I check for mutations in the TbK17 gene?
Answer:
You will need to amplify and sequence the coding region of the TbK17 gene from both your sensitive (parental) and resistant trypanosome populations.
Experimental Protocol: Gene Sequencing of TbK17
-
Genomic DNA Extraction:
-
Pellet approximately 1 x 10^8 trypanosomes from both sensitive and resistant cultures.
-
Extract genomic DNA (gDNA) using a commercially available kit (e.g., DNeasy Blood & Tissue Kit, Qiagen) following the manufacturer's instructions for cultured cells.
-
-
PCR Amplification:
-
Design primers that flank the entire coding sequence (CDS) of the TbK17 gene. It may be necessary to use multiple overlapping primer pairs for large genes.
-
Perform PCR using a high-fidelity DNA polymerase to amplify the TbK17 gene from the gDNA of both strains.
-
Run the PCR products on an agarose gel to confirm the amplification of a band of the correct size.
-
-
Sequencing and Analysis:
-
Purify the PCR products using a PCR purification kit.
-
Send the purified products for Sanger sequencing. Be sure to sequence both the forward and reverse strands.
-
Align the sequencing results from the resistant strain to the sequence from the parental sensitive strain using software like SnapGene or BLAST.
-
Identify any single nucleotide polymorphisms (SNPs) that result in amino acid changes, particularly within the predicted kinase domain or drug-binding pocket.
-
FAQ 4: How can I measure the expression of the putative drug efflux pump, TbABC17?
Answer:
Quantitative real-time PCR (qPCR) is the standard method to measure and compare the mRNA expression levels of a specific gene between two populations.
Experimental Protocol: Quantitative PCR (qPCR) for TbABC17 Expression
-
RNA Extraction:
-
Harvest approximately 5 x 10^7 trypanosomes from mid-log phase cultures of both sensitive and resistant strains.
-
Extract total RNA using a TRIzol-based method or a commercial kit (e.g., RNeasy Kit, Qiagen).
-
Treat the RNA with DNase I to remove any contaminating gDNA.
-
-
cDNA Synthesis:
-
Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random hexamer primers.
-
-
qPCR:
-
Design qPCR primers for TbABC17 and a housekeeping gene for normalization (e.g., GPI8 or TERT). Primers should amplify a product of 100-200 bp.
-
Prepare a qPCR reaction mix containing SYBR Green master mix, primers, and diluted cDNA.
-
Run the qPCR assay on a real-time PCR machine. Include no-template and no-reverse-transcriptase controls.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for both TbABC17 and the housekeeping gene in both sensitive and resistant samples.
-
Calculate the relative expression of TbABC17 in the resistant strain compared to the sensitive strain using the ΔΔCt method.
-
Data Presentation: Relative Gene Expression
| Gene | Cell Line | Average Ct | ΔCt (Ct_gene - Ct_housekeeping) | ΔΔCt | Fold Change (2^-ΔΔCt) |
| TbABC17 | Sensitive | 24.5 | 4.5 | 0 | 1.0 |
| Resistant | 21.5 | 1.5 | -3.0 | 8.0 | |
| GPI8 | Sensitive | 20.0 | - | - | - |
| (Housekeeping) | Resistant | 20.0 | - | - | - |
FAQ 5: What if I don't find a target mutation or efflux pump upregulation? How can I investigate bypass pathways?
Answer:
If the primary resistance mechanisms are ruled out, the parasite may have activated a compensatory signaling pathway. Identifying this is more complex and often requires a discovery-based approach like phosphoproteomics.[6][7][8][9][10] This technique allows for a global, quantitative comparison of protein phosphorylation between your sensitive and resistant cell lines.
Mandatory Visualization: TbK17 Signaling Pathway and Resistance Mechanisms
References
- 1. In vitro susceptibility of Trypanosoma brucei brucei to selected essential oils and their major components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ABC transporters and drug resistance in parasitic protozoa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The History of the ABC Proteins in Human Trypanosomiasis Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Phosphoproteomic analysis of the response to DNA damage in Trypanosoma brucei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The phosphoproteome of bloodstream form Trypanosoma brucei, causative agent of African sleeping sickness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phosphoproteomic analysis of mammalian infective Trypanosoma brucei subjected to heat shock suggests atypical mechanisms for thermotolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Global Quantitative SILAC Phosphoproteomics Reveals Differential Phosphorylation Is Widespread between the Procyclic and Bloodstream Form Lifecycle Stages of Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Proteome-Wide Quantitative Phosphoproteomic Analysis of Trypanosoma brucei Insect and Mammalian Life Cycle Stages - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Antitrypanosomal Agent 17
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the selectivity index (SI) of Antitrypanosomal agent 17. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the Selectivity Index (SI) and why is it crucial in antitrypanosomal drug development?
A1: The Selectivity Index (SI) is a critical parameter in drug discovery that measures the relative toxicity of a compound against a pathogen versus its host cells. It is calculated as the ratio of the 50% cytotoxic concentration (CC50) in a mammalian cell line to the 50% effective concentration (EC50) against the trypanosomes.[1][2][3] A higher SI value indicates greater selectivity for the parasite, suggesting a potentially safer drug with a wider therapeutic window.[2]
Q2: How is the Selectivity Index calculated?
A2: The formula for calculating the Selectivity Index is:
SI = CC50 (mammalian cells) / EC50 (trypanosomes)
Where:
-
CC50 is the concentration of the compound that causes 50% toxicity to the host (mammalian) cells.
-
EC50 is the concentration of the compound that inhibits 50% of the parasite's growth or viability.[3]
Q3: What is considered a good Selectivity Index for a potential antitrypanosomal drug candidate?
A3: While there is no universal standard, a higher SI is always desirable. An SI value greater than 10 is often considered a good starting point for further investigation, indicating that the compound is at least 10 times more toxic to the trypanosomes than to mammalian cells.[4] However, for a compound to be considered for preclinical development, a much higher SI is often required.
Q4: What factors can influence the Selectivity Index of this compound?
A4: Several factors can influence the SI, including:
-
The inherent chemical structure of the agent: Minor chemical modifications can significantly alter both potency and cytotoxicity.
-
The choice of mammalian cell line: Different cell lines can exhibit varying sensitivities to the compound.
-
The specific strain of Trypanosoma used: Drug sensitivity can vary between different parasite strains.
-
Assay conditions: Incubation times, cell densities, and the specific viability assays used can all impact the final EC50 and CC50 values.
Troubleshooting Guide
Q5: My lead compound, this compound, shows high potency against trypanosomes (low EC50), but also high cytotoxicity against mammalian cells (low CC50), resulting in a poor SI. What are my next steps?
A5: This is a common challenge in drug discovery. The primary goal is to uncouple the antitrypanosomal activity from the general cytotoxicity. Here are some strategies:
-
Chemical Derivatization: This is a key strategy to improve the SI.[5] Modifications to the compound's structure can enhance its affinity for a parasite-specific target or reduce its interaction with host cell components.[6] Consider synthesizing analogs of Agent 17 with modifications aimed at altering properties like solubility, charge, or steric hindrance. For example, adding moieties that are specifically recognized and taken up by parasite transporters can increase selectivity.[7]
-
Target Identification: If the molecular target of Agent 17 in trypanosomes is unknown, identifying it can provide a rational basis for designing more selective derivatives. Understanding the differences between the parasite's target and any potential human homolog is crucial.[8]
-
Combination Therapy: Investigate the possibility of combining Agent 17 with another compound. This could allow for a lower, less toxic dose of Agent 17 to be used while achieving a synergistic or additive antitrypanosomal effect.
Q6: I have synthesized several derivatives of this compound, but the SI has not improved. What could be going wrong?
A6: If initial derivatization attempts are unsuccessful, consider the following:
-
Inappropriate Modifications: The chemical changes made may not be targeting the features of the molecule responsible for its lack of selectivity. A more systematic structure-activity relationship (SAR) study is needed to understand which parts of the molecule contribute to antitrypanosomal activity versus cytotoxicity.
-
Mechanism of Cytotoxicity: The compound might be acting on a fundamental cellular process that is highly conserved between trypanosomes and mammalian cells. In this case, large changes to the core scaffold of the molecule may be necessary.
-
Drug Efflux in Host Cells: The mammalian cells used in the cytotoxicity assay might be efficiently pumping out the compound, leading to an artificially low cytotoxicity reading. Consider using cell lines with known drug transporter expression profiles.
Q7: I am observing inconsistent results in my in vitro assays for EC50 and CC50 determination. What are the common sources of error?
A7: Inconsistent results can often be traced back to experimental technique. Here are some common issues to check:
-
Cell Health and Density: Ensure that both the trypanosome and mammalian cell cultures are in the logarithmic growth phase and are seeded at the correct density for the assay. Over or under-confluent cells will respond differently to the compound.
-
Compound Solubility: If the compound precipitates in the culture medium, its effective concentration will be lower than expected. Always check the solubility of your compounds and use a suitable solvent like DMSO at a final concentration that is non-toxic to the cells (typically ≤0.5%).
-
Pipetting Errors: Inaccurate pipetting, especially when performing serial dilutions, is a major source of variability. Ensure your pipettes are calibrated and use proper technique.
-
Incubation Times: Adhere strictly to the specified incubation times for both drug exposure and assay development.
-
Plate Edge Effects: Wells on the edge of a microplate can be prone to evaporation, leading to altered compound concentrations. To mitigate this, avoid using the outer wells or fill them with sterile media or PBS.
Data Presentation: Improving the Selectivity Index of this compound
The following table presents hypothetical data illustrating the successful improvement of the selectivity index of this compound through chemical modification.
| Compound | Modification | EC50 vs. T. brucei (µM) | CC50 vs. HEK293 cells (µM) | Selectivity Index (SI) |
| Agent 17 | Parent Compound | 0.5 | 2.5 | 5 |
| Analog 17a | Addition of a benzamidine motif | 0.8 | 40 | 50 |
| Analog 17b | Elongation of an aliphatic chain | 0.6 | 75 | 125 |
| Analog 17c | Introduction of a hydroxyl group | 1.2 | >200 | >166 |
| Diminazene Aceturate | Reference Drug | 0.02 | 25 | 1250 |
Experimental Protocols
Protocol 1: In Vitro Antitrypanosomal Activity Assay (Alamar Blue)
This protocol is used to determine the 50% effective concentration (EC50) of a compound against bloodstream forms of Trypanosoma brucei.
Materials:
-
Trypanosoma brucei brucei bloodstream forms
-
HMI-9 medium with 10% Fetal Bovine Serum (FBS)
-
Test compound (e.g., this compound) dissolved in DMSO
-
Alamar Blue (Resazurin) solution
-
Sterile, black, clear-bottom 96-well plates
-
Humidified incubator (37°C, 5% CO2)
-
Fluorescence plate reader (Excitation: 530-560 nm, Emission: 590 nm)
Methodology:
-
Culture T. b. brucei in HMI-9 medium to a density of approximately 1 x 10^6 cells/mL.
-
Dilute the parasite culture to a final density of 2 x 10^4 cells/mL.
-
Add 100 µL of the diluted cell suspension to each well of a 96-well plate (2,000 cells/well).
-
Prepare serial dilutions of the test compound in HMI-9 medium. The final DMSO concentration should not exceed 0.5%.
-
Add 100 µL of the compound dilutions to the wells containing the cells. Include wells with untreated cells (positive control) and wells with medium only (negative control).
-
Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of Alamar Blue solution to each well.
-
Incubate for an additional 24 hours.[9]
-
Measure the fluorescence using a plate reader.
-
Calculate the percentage of inhibition for each concentration relative to the untreated control and determine the EC50 value using a suitable software (e.g., GraphPad Prism).
Protocol 2: In Vitro Cytotoxicity Assay (MTT)
This protocol is used to determine the 50% cytotoxic concentration (CC50) of a compound against a mammalian cell line (e.g., HEK293).
Materials:
-
HEK293 cells (or another suitable mammalian cell line)
-
DMEM with 10% FBS
-
Test compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Sterile, clear 96-well plates
-
Humidified incubator (37°C, 5% CO2)
-
Absorbance plate reader (570 nm)
Methodology:
-
Seed HEK293 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Allow the cells to adhere by incubating overnight at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include untreated and medium-only controls.
-
Incubate the plate for 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.[10]
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[10]
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cytotoxicity for each concentration relative to the untreated control and determine the CC50 value.
Visualizations
Logical Workflow for Improving Selectivity Index
Caption: A logical workflow for the iterative process of improving the selectivity index of a lead compound.
Potential Drug Target: Trypanosomal Glycolysis
Caption: Compartmentalization of glycolysis in the trypanosome glycosome offers a potential selective drug target.[11]
Experimental Workflow for SI Determination
References
- 1. Identification of Compounds with Anti-Proliferative Activity against Trypanosoma brucei brucei Strain 427 by a Whole Cell Viability Based HTS Campaign | PLOS Neglected Tropical Diseases [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and evaluation of the in vitro and in vivo antitrypanosomal activity of 2-styrylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Evaluation of Trypanocidal Activity of Chromane-Type Compounds and Acetophenones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. Quinol derivatives as potential trypanocidal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antitrypanosomatid drug discovery: an ongoing challenge and a continuing need - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Glycolysis as a target for the design of new anti-trypanosome drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of Antitrypanosomal Agents
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working on improving the chemical and metabolic stability of antitrypanosomal agents, exemplified by a hypothetical lead compound series "Agent 17."
Frequently Asked Questions (FAQs)
Q1: Our lead antitrypanosomal agent, "Agent 17," shows potent activity but has poor metabolic stability in liver microsome assays. What are the initial steps to address this?
A1: Poor metabolic stability is a common challenge in early drug discovery. The primary goal is to identify the metabolic "soft spots" on your molecule. A typical first step is to perform metabolite identification studies using techniques like liquid chromatography-mass spectrometry (LC-MS) following incubation with liver microsomes. This will help pinpoint the specific sites of metabolic modification (e.g., oxidation, hydrolysis). Once identified, these positions can be chemically modified to block or slow down the metabolic process. Common strategies include the introduction of electron-withdrawing groups or replacing a metabolically labile group with a more stable isostere.
Q2: We have identified a primary metabolic hotspot on Agent 17, a para-substituted phenyl ring. What are some common chemical modifications to improve stability at this position?
A2: To enhance stability at a phenyl ring, consider the following modifications:
-
Introduction of halogens: Replacing a hydrogen atom with a fluorine or chlorine can block sites of oxidation by cytochrome P450 enzymes.
-
Use of heteroaromatic rings: Replacing the phenyl ring with a pyridine, pyrimidine, or other heteroaromatic ring can alter the electronic properties and metabolic profile.
-
Steric hindrance: Introducing bulky groups near the site of metabolism can sterically shield it from enzymatic attack.
-
Nitrogen incorporation: Strategic placement of nitrogen atoms within the ring system can also modulate metabolic susceptibility.
A quantitative structure-activity relationship (QSAR) model can be beneficial in predicting the impact of these substitutions on both stability and antitrypanosomal activity.[1]
Q3: How do we ensure that modifications to improve stability do not negatively impact the antitrypanosomal activity of our compounds?
A3: This is a critical aspect of lead optimization, often referred to as navigating the structure-activity-relationship (SAR) and structure-property-relationship (SPR). It is essential to conduct iterative cycles of design, synthesis, and testing. For each new analog of Agent 17, you should assess not only its metabolic stability but also its in vitro activity against Trypanosoma brucei.[2] It is common to observe a trade-off between stability and activity. The goal is to find a modification that confers a significant improvement in stability with a minimal loss, or even a gain, in potency. Creating a data table to compare these parameters across analogs is highly recommended for clear decision-making.
Q4: What are the standard in vitro assays to determine the antitrypanosomal activity of our modified compounds?
A4: Several in vitro assays are routinely used to determine the potency of compounds against African trypanosomes.[3] Commonly used methods include:
-
SYBR Green Assay: This assay measures parasite proliferation based on the fluorescence of a DNA-intercalating dye.
-
AlamarBlue (Resazurin) Assay: This colorimetric or fluorometric assay measures cell viability based on the metabolic reduction of resazurin.[4]
-
[3H]Hypoxanthine Incorporation Assay: This method assesses the inhibition of nucleic acid synthesis by measuring the incorporation of radiolabeled hypoxanthine.[3]
It is crucial to use the active principle of the drug rather than commercial formulations for these assays to ensure consistency and comparability of results.[5]
Troubleshooting Guides
Problem 1: High variability in metabolic stability data for Agent 17 analogs.
-
Possible Cause 1: Inconsistent experimental conditions.
-
Solution: Ensure that all parameters in your liver microsome stability assay are tightly controlled. This includes protein concentration, compound concentration, incubation time, and temperature. Refer to a standardized protocol.
-
-
Possible Cause 2: Poor solubility of compounds.
-
Solution: Compounds with low solubility can precipitate in the assay medium, leading to inaccurate stability measurements. Determine the aqueous solubility of your compounds and ensure the concentration used in the assay is below the solubility limit. Using a small percentage of a co-solvent like DMSO can help, but its concentration should be kept consistent across all experiments.
-
-
Possible Cause 3: Non-specific binding.
-
Solution: Highly lipophilic compounds may bind non-specifically to the plasticware or microsomal proteins. This can be assessed by running control experiments without the NADPH cofactor. If significant loss is observed in the absence of metabolism, consider using low-binding plates or including a detergent in the assay buffer.
-
Problem 2: An analog of Agent 17 shows improved metabolic stability but a significant loss of antitrypanosomal activity.
-
Possible Cause 1: The modification site is critical for target binding.
-
Solution: The chemical group you modified to improve stability might be essential for the compound's interaction with its molecular target in the parasite. Re-examine the structure-activity relationship (SAR) data for your compound series.[6][7][8][9] Consider making more subtle modifications at the same position or exploring modifications at other, less critical sites. Molecular modeling and docking studies, if a target is known, can provide valuable insights.
-
-
Possible Cause 2: Altered physicochemical properties.
-
Solution: The modification may have altered the compound's overall properties, such as lipophilicity or polarity, affecting its ability to cross the parasite's membranes.[10] Measure key physicochemical properties (e.g., LogP, pKa) for your analogs and analyze the trends in relation to activity.
-
-
Possible Cause 3: The analog is a substrate for a parasite efflux pump.
-
Solution: While less common to assess at early stages, the modified compound might be recognized and pumped out of the parasite. This can be investigated using specific efflux pump inhibitors in your in vitro activity assays.
-
Data Presentation
Table 1: In Vitro Metabolic Stability and Antitrypanosomal Activity of Agent 17 Analogs
| Compound ID | Modification on Phenyl Ring | Half-life (t½) in Human Liver Microsomes (min) | T. brucei EC50 (nM) | Selectivity Index (SI) |
| Agent 17 | -H (Parent) | 5 | 30 | >100 |
| Agent 17a | -F | 25 | 45 | >150 |
| Agent 17b | -Cl | 40 | 60 | >200 |
| Agent 17c | -CF3 | > 60 | 150 | >100 |
| Agent 17d | -OCH3 | 2 | 500 | < 50 |
Selectivity Index (SI) = Cytotoxicity CC50 (e.g., in HEK-293 cells) / Antitrypanosomal EC50
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes
-
Preparation of Reagents:
-
Prepare a 1 mg/mL stock solution of human liver microsomes in a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
Prepare a 1 mM stock solution of the test compound (e.g., Agent 17 or its analogs) in DMSO.
-
Prepare a 10 mM stock solution of NADPH in buffer.
-
-
Incubation:
-
In a 96-well plate, combine the liver microsomes (final concentration 0.5 mg/mL), buffer, and test compound (final concentration 1 µM).
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).
-
At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
-
Analysis:
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Quantify the remaining parent compound at each time point relative to the internal standard.
-
-
Data Calculation:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k.
-
Protocol 2: Antitrypanosomal Activity using SYBR Green I Assay
-
Cell Culture:
-
Culture bloodstream forms of Trypanosoma brucei brucei (e.g., Lister 427 strain) in HMI-11 medium at 37°C with 5% CO2.[4]
-
-
Assay Setup:
-
In a 96-well plate, serially dilute the test compounds in HMI-11 medium.
-
Add T. brucei parasites to each well at a final density of 2 x 10³ cells/mL.
-
Include wells with parasites only (negative control) and a reference drug like suramin (positive control).
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C with 5% CO2.
-
-
Lysis and Staining:
-
Add a lysis buffer containing SYBR Green I to each well.
-
Incubate the plate in the dark at room temperature for 60 minutes.
-
-
Measurement:
-
Read the fluorescence intensity using a plate reader with excitation at 485 nm and emission at 535 nm.
-
-
Data Analysis:
-
Calculate the percentage of growth inhibition for each compound concentration relative to the controls.
-
Determine the EC50 value (the concentration that inhibits parasite growth by 50%) by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).[1]
-
Visualizations
References
- 1. Structure-Activity Relationships, Tolerability and Efficacy of Microtubule-Active 1,2,4-Triazolo[1,5-a]pyrimidines as Potential Candidates to Treat Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiazolidinones and related analogues as efficient antitrypanosomal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro assays to determine drug sensitivities of African trypanosomes: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Insights into antitrypanosomal drug mode-of-action from cytology-based profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. internationalscholarsjournals.com [internationalscholarsjournals.com]
- 6. Antitrypanosomal structure-activity-relationship study of synthetic cynaropicrin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro antitrypanosomal activity of 12 low-molecular-weight antibiotics and observations of structure/activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bistacrines as potential antitrypanosomal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antitrypanosomal activities of fluoroquinolones with pyrrolidinyl substitutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antitrypanosomatid drug discovery: an ongoing challenge and a continuing need - PMC [pmc.ncbi.nlm.nih.gov]
Addressing formulation challenges for Antitrypanosomal agent 17
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the formulation challenges of Antitrypanosomal Agent 17. The information provided uses 17-allylamino-17-demethoxygeldanamycin (17-AAG, Tanespimycin) as a representative example of a poorly soluble antitrypanosomal candidate.
Frequently Asked Questions (FAQs)
Q1: What are the primary formulation challenges associated with this compound?
A1: The main obstacle in formulating this compound is its very low aqueous solubility (approximately 0.01 mg/mL)[1]. This poor solubility can lead to low bioavailability and difficulty in preparing parenteral dosage forms without the use of harsh solubilizing agents[1]. Many antitrypanosomal drug candidates face similar issues of high lipophilicity and poor water solubility, which hinder their development.
Q2: Why are traditional excipients like Cremophor EL problematic for this agent?
A2: Traditional formulations of poorly soluble drugs like 17-AAG have often relied on excipients such as Cremophor EL (CrEL) and ethanol (EtOH)[1]. However, CrEL is known to cause hypersensitivity reactions and anaphylaxis, necessitating pretreatment of patients with antihistamines and steroids[1]. Developing formulations free from such harsh surfactants is a key goal for improving patient safety and tolerability.
Q3: What alternative formulation strategies can enhance the solubility of Agent 17?
A3: Several advanced formulation strategies can be employed to overcome the poor solubility of Agent 17:
-
Nanotechnology-Based Formulations: This includes liposomes, nanoemulsions, and self-emulsifying delivery systems which have been tested for other antitrypanosomal agents[2].
-
Polymeric Micelles: Using amphiphilic diblock copolymers like poly(ethylene oxide)-b-poly(D,L-lactide) (PEO-b-PDLLA) can create micelles that encapsulate the drug, significantly increasing its aqueous solubility[1].
-
Amorphous Solid Dispersions (SDD): Techniques like spray drying can be used to create amorphous dispersions of the drug in a polymer matrix, which can enhance the dissolution rate[3].
-
Particle Size Reduction: Micronization or nanocrystal technology increases the surface area of the drug particles, which can improve the dissolution rate[4][5].
Q4: Can pH adjustment be used to improve the solubility of Agent 17?
A4: For ionizable compounds, pH modification of the formulation vehicle can be a viable strategy to enhance solubility. Buffer solutions are commonly used for this purpose[4]. However, the effectiveness of this approach depends on the pKa of Agent 17. The pH of the final formulation must also be within a physiologically tolerable range for the intended route of administration (e.g., pH 3-9 for intravenous administration) to avoid irritation[4].
Troubleshooting Guides
Issue 1: Low Drug Loading in Polymeric Micelles
Problem: You are experiencing low encapsulation efficiency and drug loading when preparing PEO-b-PDLLA micelles with Agent 17.
| Possible Cause | Troubleshooting Step |
| Poor affinity between drug and polymer core | - Modify the polymer by using a different hydrophobic block that has a higher affinity for Agent 17. - Consider structure-activity relationship studies to understand the interaction between the drug and the polymer. |
| Premature drug precipitation during preparation | - Optimize the solvent evaporation rate. A slower, more controlled evaporation can facilitate better micelle self-assembly and drug encapsulation. - Ensure the initial organic solvent fully solubilizes both the drug and the polymer. |
| Incorrect polymer-to-drug ratio | - Systematically vary the weight ratio of PEO-b-PDLLA to Agent 17 to find the optimal loading capacity. - Start with a higher polymer concentration to ensure sufficient micelle formation. |
| Inappropriate solvent system | - Test different volatile organic solvents (e.g., acetone, acetonitrile, THF) for the initial dissolution of the drug and polymer. - Ensure the chosen solvent is miscible with water to allow for proper nanoprecipitation/dialysis. |
Issue 2: Inconsistent Dissolution Profile for Solid Formulations
Problem: You are observing high variability in the in vitro dissolution profiles of your solid dosage form (e.g., tablets, powders).
| Possible Cause | Troubleshooting Step |
| API Polymorphism | - Characterize the solid form of Agent 17 using techniques like X-ray diffraction (XRD) and differential scanning calorimetry (DSC) to check for different crystalline forms[6]. - Ensure consistent crystallization conditions during manufacturing to produce a single, stable polymorph. Form I of a similar benzimidazole derivative showed higher solubility and stability[6]. |
| Poor API Wettability | - Incorporate a surfactant (e.g., sodium lauryl sulfate) or a hydrophilic polymer into the formulation to improve the wetting of the drug particles[7]. |
| Binder/Disintegrant Imbalance | - Optimize the ratio of binder to disintegrant. Excessive binder can slow down tablet disintegration[7]. - Consider using superdisintegrants like crospovidone to facilitate faster tablet breakup[7]. |
| Manufacturing Process Variability | - Control manufacturing parameters such as granulation particle size (aim for 100-300 µm), compression force (maintain at 10-15 kN to avoid overly hard tablets), and drying temperatures (keep below 60°C to prevent polymorphic changes)[7]. |
Quantitative Data
Table 1: Physicochemical Properties of this compound (17-AAG)
| Property | Value | Reference |
| Molecular Formula | C₃₁H₄₃N₃O₅ | PubChem |
| Molecular Weight | 545.7 g/mol | PubChem |
| Aqueous Solubility | ~0.01 mg/mL | [1] |
| LogP | 3.4 (Predicted) | PubChem |
Table 2: Comparison of 17-AAG Formulations
| Formulation | Drug Solubility | Key Pharmacokinetic Parameter Changes | Advantages | Disadvantages | Reference |
| Standard Vehicle (CrEL, EtOH) | Base solubility | Baseline | Established method | Requires toxic excipients, potential for hypersensitivity reactions. | [1] |
| PEO-b-PDLLA Micelles | Up to 1.5 mg/mL (150-fold increase) | - 1.3-fold increase in AUC - 1.3-fold increase in serum half-life - 1.7-fold increase in volume of distribution | - Cremophor-free - Increased solubility - Favorable pharmacokinetic profile | - Requires specialized preparation techniques. - Potential for burst release. | [1] |
Experimental Protocols
Protocol 1: Preparation of Agent 17-Loaded PEO-b-PDLLA Micelles
Objective: To prepare a Cremophor-free formulation of this compound using polymeric micelles to enhance its aqueous solubility.
Materials:
-
This compound (e.g., 17-AAG)
-
PEO-b-PDLLA (e.g., 12:6 kDa)
-
Acetone (or other suitable volatile organic solvent)
-
Deionized water
-
Dialysis membrane (e.g., MWCO 3.5 kDa)
Methodology:
-
Dissolution: Dissolve a specific amount of PEO-b-PDLLA and Agent 17 in acetone. For example, use a 10:1 polymer-to-drug weight ratio.
-
Hydration: Add the organic solution dropwise into deionized water while stirring vigorously. This will cause the polymer to self-assemble into micelles, encapsulating the drug.
-
Solvent Evaporation: Continue stirring the solution in a fume hood for several hours to allow the acetone to evaporate completely.
-
Purification: Dialyze the resulting micellar solution against deionized water for 24 hours to remove any remaining free drug and solvent.
-
Characterization:
-
Measure the micelle size and size distribution using Dynamic Light Scattering (DLS).
-
Determine the drug loading and encapsulation efficiency using HPLC after dissolving the micelles in a suitable organic solvent.
-
Protocol 2: In Vitro Drug Release Study
Objective: To determine the in vitro release kinetics of Agent 17 from a nanoformulation.
Materials:
-
Agent 17-loaded formulation (e.g., polymeric micelles)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dialysis tubing
-
Shaking water bath at 37°C
Methodology:
-
Sample Preparation: Place a known volume (e.g., 1 mL) of the Agent 17 formulation into a dialysis bag.
-
Dialysis: Immerse the sealed dialysis bag into a larger volume of PBS (e.g., 50 mL) to ensure sink conditions.
-
Incubation: Place the entire setup in a shaking water bath maintained at 37°C.
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a sample of the release medium (PBS) and replace it with an equal volume of fresh PBS to maintain sink conditions.
-
Quantification: Analyze the concentration of Agent 17 in the collected samples using a validated analytical method such as HPLC or UV-Vis spectroscopy.
-
Data Analysis: Calculate the cumulative percentage of drug released over time.
Visualizations
Caption: Workflow for the preparation and characterization of Agent 17-loaded polymeric micelles.
Caption: Root cause analysis diagram for dissolution failures of solid dosage forms.
References
- 1. A Cremophor-Free Formulation for Tanespimycin (17-AAG) using PEO-b-PDLLA Micelles: Characterization and Pharmacokinetics in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. tabletscapsules.com [tabletscapsules.com]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. ascendiacdmo.com [ascendiacdmo.com]
- 6. Solid Forms of The New Antitrypanosomal 1-(4-Acetamide-Benzenesulfonyl)-Benzimidazole: Preparation and Physicochemical Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Troubleshooting Dissolution Failures in Formulated Tablets – Pharma.Tips [pharma.tips]
Optimizing dosing regimen of Antitrypanosomal agent 17 in animal models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with Antitrypanosomal agent 17, identified as the nitrofurylazine compound 7a in recent literature. The information is tailored for researchers, scientists, and drug development professionals engaged in preclinical animal model studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a nitrofurylazine-based compound, referred to as compound 7a in the scientific literature. It has demonstrated high potency in laboratory settings against various trypanosome species, particularly Trypanosoma congolense.
Q2: What is the in vitro activity of compound 7a?
A2: Compound 7a exhibits potent in vitro activity against the T. congolense IL3000 strain with a 50% inhibitory concentration (IC50) of 0.03 μM.[1][2] It also shows a high selectivity index, suggesting it is significantly more toxic to the parasite than to mammalian cells in vitro.[1][2]
Q3: Has compound 7a been tested in animal models?
A3: Yes, a preliminary in vivo study was conducted in a mouse model of T. congolense IL3000 infection. However, in this initial study, the compound did not demonstrate therapeutic efficacy.[1][2]
Q4: Why did compound 7a fail to show efficacy in the initial animal study?
A4: The lack of in vivo efficacy was attributed to the poor solubility of the compound in the vehicles used for administration.[1][2] This likely resulted in low bioavailability, meaning that an effective concentration of the drug did not reach the parasites in the bloodstream.
Q5: What is the proposed mechanism of action for this class of compounds?
A5: While the exact mechanism for compound 7a is not fully elucidated, nitroheterocyclic drugs, such as nifurtimox, are known to be activated by a parasite-specific mitochondrial nitroreductase. This activation generates reactive metabolites that are toxic to the trypanosome.
Troubleshooting Guide
Issue: High in vitro potency is not translating to in vivo efficacy.
This is a common challenge in trypanosomal drug development. Based on the findings for compound 7a, here are potential causes and troubleshooting steps:
-
Potential Cause 1: Poor Pharmacokinetics (PK)
-
Problem: The drug may have poor absorption, rapid metabolism, or rapid excretion, preventing it from reaching and maintaining a therapeutic concentration in the blood. For compound 7a, poor solubility is the primary suspected cause.[1][2]
-
Solution:
-
Formulation Development: Experiment with different formulation strategies to improve solubility. This could include using co-solvents, surfactants, or creating a salt form of the compound.
-
Pharmacokinetic Studies: Conduct a formal PK study to determine key parameters like Cmax (maximum concentration), half-life (t½), and bioavailability. This data is crucial for designing an effective dosing regimen.
-
Alternative Administration Routes: If oral or intraperitoneal routes fail, consider intravenous (IV) administration in a pilot study to confirm if the compound is active when it directly enters circulation.
-
-
-
Potential Cause 2: Sub-optimal Dosing Regimen
-
Problem: The dose level, frequency, or duration of treatment may be insufficient. The preliminary study for 7a used single daily doses.[1][2]
-
Solution:
-
Dose Escalation Study: Once a suitable formulation is developed, conduct a dose-escalation study in infected animals to identify a dose that shows efficacy without causing significant toxicity.
-
Varying Dosing Frequency: Depending on the compound's half-life, more frequent dosing (e.g., twice daily) might be necessary to maintain therapeutic levels.[3]
-
-
-
Potential Cause 3: High Protein Binding
-
Problem: The compound may bind extensively to plasma proteins (like albumin), reducing the concentration of free, active drug available to act on the parasites.
-
Solution:
-
In Vitro Plasma Protein Binding Assay: Perform an assay to quantify the extent of plasma protein binding. If binding is very high (>99%), much higher total drug concentrations will be needed to achieve a therapeutic effect.
-
-
Experimental Protocols
In Vitro Trypanocidal Activity Assay (based on published methods)
-
Parasite Culture: Culture bloodstream forms of T. congolense IL3000 in a suitable medium (e.g., HMI-9) supplemented with 10% fetal bovine serum at 37°C with 5% CO2.
-
Compound Preparation: Dissolve compound 7a in 100% dimethyl sulfoxide (DMSO) to create a stock solution. Prepare serial dilutions in the culture medium. The final DMSO concentration should not exceed 1%.
-
Assay Plate Setup: Seed a 96-well plate with parasites at a density of 1.5 × 10^4 parasites per well. Add the serially diluted compound to the wells. Include wells with a reference drug (e.g., diminazene aceturate) and untreated control wells.
-
Incubation: Incubate the plate for 24 hours at 37°C in 5% CO2.
-
Viability Assessment: Add a viability reagent like alamarBlue (resazurin) to each well and incubate for another 24 hours.
-
Data Analysis: Measure fluorescence or absorbance according to the reagent manufacturer's instructions. Calculate the IC50 value, which is the concentration of the compound that inhibits parasite growth by 50% compared to the untreated control.
In Vivo Efficacy Model (T. congolense - as attempted for compound 7a)
-
Animal Model: Use female BALB/c mice (e.g., 6-8 weeks old).
-
Infection: Infect mice intraperitoneally with 1 × 10^3 bloodstream forms of T. congolense IL3000.
-
Compound Administration:
-
Preparation: Prepare the compound suspension. For the reported study, this was likely in a vehicle such as water with a small percentage of a solubilizing agent like Tween 80 or DMSO.
-
Dosing: Begin treatment on the day of infection. Administer the compound once daily for a set duration (e.g., 4 consecutive days). The reported doses for 7a were 10 mg/kg (intraperitoneal) and 100 mg/kg (oral).[1][2]
-
-
Monitoring:
-
Parasitemia: Monitor the level of parasites in the blood daily or every other day by tail snip microscopy.
-
Clinical Signs: Observe the mice for any signs of toxicity or disease progression.
-
Survival: Record survival daily for a defined period (e.g., 30-60 days) post-infection.
-
-
Endpoint: The primary endpoint is the absence of detectable parasites in the blood and the survival of the mice. A "cure" is typically defined as the animal remaining parasite-free for the entire follow-up period.
Quantitative Data Summary
Table 1: In Vitro Activity of Antitrypanosomal Agent 7a and Related Compounds
| Compound | Trypanosome Strain | IC50 (μM) | Selectivity Index (SI) | Reference |
| 7a | T. congolense IL3000 | 0.03 | >9542 | [1][2] |
| 4a | T. congolense IL3000 | 0.04 | >7761 | [1][2] |
| 8b | T. congolense IL3000 | 0.04 | 232 | [1][2] |
| Diminazene | T. congolense IL3000 | 0.003 | >16667 | [1] |
Selectivity Index (SI) is the ratio of cytotoxicity (IC50 on mammalian cells) to trypanocidal activity (IC50 on trypanosomes).
Table 2: Preliminary In Vivo Efficacy Study Design for Agent 7a
| Parameter | Description |
| Animal Model | BALB/c mice |
| Parasite Strain | T. congolense IL3000 |
| Inoculum Size | 1 × 10^3 cells/mouse |
| Route of Administration | Intraperitoneal (IP) and Oral (PO) |
| Dose (IP) | 10 mg/kg |
| Dose (PO) | 100 mg/kg |
| Treatment Schedule | Once daily for 4 days |
| Observed Outcome | No reduction in parasitemia; no increase in survival compared to untreated controls.[1][2] |
Visualizations
Caption: Experimental workflow for the evaluation of Antitrypanosomal agent 7a.
Caption: Troubleshooting logic for poor in vivo efficacy of antitrypanosomal agents.
References
Troubleshooting inconsistent results in Antitrypanosomal agent 17 assays
This guide provides troubleshooting strategies and answers to frequently asked questions for researchers encountering inconsistent results in antitrypanosomal agent assays. The content is designed for scientists and drug development professionals working with Trypanosoma species.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why are the IC50 values for our test agent (e.g., Antitrypanosomal agent 17) inconsistent between different experimental runs?
A: Inconsistent IC50 values are a common challenge and can stem from several sources:
-
Parasite Variability: The physiological state of the parasites is critical. Variations in growth phase (ensure parasites are in the exponential phase), passage number, and initial seeding density can significantly alter results. It is important to clearly define these parameters before interpreting data on new hits.[1]
-
Compound Stability and Solubility: The agent may be unstable or have poor solubility in the assay medium.[2] Precipitation of the compound can lead to a lower effective concentration, causing artificially high and variable IC50 values. Visually inspect plates for precipitation and consider performing solubility tests.
-
Reagent Degradation: Key reagents, such as Alamar Blue (resazurin) or luciferase substrates, can degrade over time, especially with improper storage or exposure to light. This leads to a weaker signal and reduced assay sensitivity.
-
Assay Incubation Time: The duration of compound exposure can affect the IC50 value, particularly for agents with a slow mechanism of action. Time-to-kill assays can help determine the optimal endpoint.[3] For some T. cruzi strains, extending the assay duration from 72 to 120 hours can be necessary to properly assess compounds with replication-dependent modes of action.[4]
Q2: Our positive control drug (e.g., pentamidine, benznidazole) is showing a shifting IC50 value. What is the likely cause?
A: If the positive control is inconsistent, it strongly suggests a systemic issue with the assay rather than the specific test agent.
-
Cell Density: Inaccurate parasite counting and seeding is a primary cause. A higher-than-expected cell density will require more drug to achieve 50% inhibition, thus increasing the apparent IC50. A linear relationship exists between cell number and signal up to a certain density (e.g., 1 x 10^6 cells/mL for some luciferase assays).[5]
-
Reagent Preparation: Errors in the serial dilution of the control drug or other reagents can lead to significant variability. Always use freshly prepared dilutions from a well-characterized stock.
-
Environmental Conditions: For cell-based assays, factors like CO2 levels, temperature (37°C), and humidity must be strictly controlled during incubation.[6] Sub-optimal conditions can stress the parasites and affect their susceptibility to the control drug.
Q3: We are observing high background noise or a low signal-to-background ratio in our luminescence-based assay. How can this be improved?
A: A poor signal window compromises assay quality.
-
Assay Interference: The test compound itself may inhibit the reporter enzyme (e.g., luciferase). To mitigate this, a counterscreen assay can be developed to identify compounds that interfere with the detection chemistry itself.[7]
-
Media Components: The culture medium (e.g., HMI-9) can sometimes contribute to background luminescence. It is crucial to include "media-only" wells as a background control.
-
Cell Viability Reagent: Ensure the volume and concentration of the ATP detection reagent are optimized. For instance, adding 15 μL of a luciferase-based reagent to 55 μL of trypanosome culture has been shown to be effective.[5] The assay should be sensitive enough to detect ATP concentrations down to the nanomolar range.[5]
Q4: this compound shows potent activity against the parasite but is also highly toxic to our mammalian cell line. How should we proceed?
A: This indicates a poor selectivity index (SI), a critical parameter in drug discovery. The SI is calculated by dividing the cytotoxic concentration (CC50) in a mammalian cell line by the inhibitory concentration (IC50) against the parasite.
-
Interpretation: A low SI (often defined as <10) suggests the compound's mechanism of action may target a pathway common to both parasites and host cells, making it a poor candidate for further development.[3]
-
Next Steps: While high toxicity is a concern, the result should be confirmed across multiple mammalian cell lines (e.g., HEK293, L6, HeLa) to rule out cell line-specific effects.[3][6] If the low selectivity persists, medicinal chemistry efforts may be required to modify the compound to reduce host cell toxicity while retaining antitrypanosomal activity.
Q5: Why does our compound appear less potent in an intracellular (T. cruzi amastigote) assay compared to a primary screen against free trypomastigotes or epimastigotes?
A: This is a frequent observation and highlights the importance of using physiologically relevant assay models.
-
Cellular Permeability: The compound may not efficiently cross the host cell membrane to reach the intracellular amastigotes.
-
Different Life-Cycle Stage: The target of the compound may not be essential or may be expressed differently in the amastigote stage compared to the epimastigote or trypomastigote stages used in primary screening.[8]
-
Host Cell Metabolism: The host cell could metabolize and inactivate the compound before it can act on the parasite.
-
Replication Rate: Intracellular amastigotes replicate relatively slowly, which can make them less susceptible to drugs that target replication. Assays using these forms may have lower hit rates.[1]
Section 2: Troubleshooting Guides
Table 1: Troubleshooting Common Assay Problems
| Problem | Potential Cause | Recommended Solution |
| High Well-to-Well Variability | Inconsistent cell seeding; Pipetting errors; Edge effects on the plate. | Use a calibrated multichannel pipette; Ensure a homogenous cell suspension; Avoid using the outer wells of the plate or fill them with sterile medium to maintain humidity. |
| Low Z'-Factor (<0.5) | Low signal-to-background ratio; High data variation in controls. | Optimize cell density and incubation time; Check reagent quality and preparation; Automate liquid handling steps if possible to reduce human error.[3][5] |
| Compound Precipitation | Poor solubility of the test agent in the assay medium. | Decrease the final DMSO concentration (typically ≤0.5%); Pre-warm the medium before adding the compound; Use formulation strategies like nanosuspensions for highly lipophilic compounds.[2][9] |
| Inconsistent Host Cell Infection (T. cruzi assay) | Poor infectivity of trypomastigote batch; Sub-optimal host cell confluency. | Use freshly harvested trypomastigotes for infection; Ensure host cells (e.g., Vero) are healthy and at 70-80% confluency; Optimize the multiplicity of infection (MOI).[10] |
| False Positives in Target-Based Screen | Compound directly inhibits the reporter enzyme (e.g., luciferase) or interferes with the signal (e.g., fluorescence quenching). | Run a counterscreen assay without the primary target to identify interfering compounds; Re-test hits in an orthogonal assay that uses a different detection method.[7] |
Section 3: Experimental Protocols
Protocol 1: Whole-Cell Viability Assay for T. brucei (ATP-based)
This protocol is adapted from luciferase-based methods for determining parasite viability.[5]
-
Parasite Culture: Culture bloodstream form Trypanosoma brucei (e.g., strain 427) in HMI-9 medium supplemented with 10% fetal bovine serum at 37°C with 5% CO2.[6]
-
Cell Seeding: Dilute parasites from an exponential phase culture to a final density of 5 x 10³ parasites per well in a 384-well white, clear-bottom plate. The final volume per well should be 50 µL.
-
Compound Addition: Add the test agent (e.g., this compound) and controls (e.g., pentamidine, diminazene) via pin transfer or acoustic dispensing (e.g., 250 nL). Include "parasite-only" (100% viability) and "media-only" (background) controls.
-
Incubation: Incubate the plates for 72 hours at 37°C with 5% CO2.
-
Signal Development: Equilibrate the plates to room temperature for 10 minutes. Add 50 µL of a commercial ATP detection reagent (e.g., CellTiter-Glo®) to each well.
-
Data Acquisition: Incubate for an additional 10 minutes at room temperature to stabilize the luminescent signal. Read the luminescence using a plate reader.
-
Data Analysis: Subtract the background (media-only) signal, normalize the data to the 100% viability control, and calculate IC50 values using a non-linear regression curve fit.
Protocol 2: Mammalian Cell Cytotoxicity Assay
This protocol is essential for determining the selectivity index of hit compounds.
-
Cell Culture: Culture a mammalian cell line (e.g., HEK293) in appropriate medium (e.g., DMEM with 10% FBS) at 37°C with 5% CO2.
-
Cell Seeding: Seed 1,000 cells in 50 µL of medium into each well of a 384-well plate.[6]
-
Compound Addition: Add serial dilutions of the test agent and a positive control for cytotoxicity (e.g., puromycin).
-
Incubation: Incubate the plates for 48-72 hours under standard culture conditions.
-
Viability Assessment: Add 10 µL of a viability reagent (e.g., Alamar Blue or PrestoBlue) and incubate for an additional 2-4 hours.[3]
-
Data Acquisition: Read the fluorescence (e.g., 560 nm excitation / 590 nm emission) on a plate reader.
-
Data Analysis: Calculate the CC50 value, representing the concentration that reduces cell viability by 50%.
Section 4: Data and Visualizations
Table 2: IC50 Values of Common Reference Compounds
This table provides a reference for expected potency to help validate assay performance. Values can vary based on parasite strain and specific assay conditions.
| Compound | Target Organism | Typical IC50 Range (nM) | Citation(s) |
| Pentamidine | T. b. brucei | 7.8 ± 3.6 | [3] |
| Diminazene | T. b. brucei | 29.5 ± 5.8 | [3] |
| Nifurtimox | T. cruzi | ~700 (0.7 µM) | [11] |
| Benznidazole | T. cruzi | ~2200 (2.2 µM) | [11] |
| Puromycin | T. b. brucei | 138.5 ± 15.7 | [3] |
| Puromycin (Cytotoxicity) | HEK293 Cells | 1123 ± 155 | [3] |
Diagrams
Caption: High-level workflow for antitrypanosomal drug screening.
References
- 1. Antitrypanosomatid drug discovery: an ongoing challenge and a continuing need - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Compounds with Anti-Proliferative Activity against Trypanosoma brucei brucei Strain 427 by a Whole Cell Viability Based HTS Campaign | PLOS Neglected Tropical Diseases [journals.plos.org]
- 4. Development of Trypanosoma cruzi in vitro assays to identify compounds suitable for progression in Chagas’ disease drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A luciferase based viability assay for ATP detection in 384-well format for high throughput whole cell screening of Trypanosoma brucei brucei bloodstream form strain 427 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Target-Based High Throughput Screen Yields Trypanosoma brucei Hexokinase Small Molecule Inhibitors with Antiparasitic Activity | PLOS Neglected Tropical Diseases [journals.plos.org]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. scielo.br [scielo.br]
- 9. Screening North American plant extracts in vitro against Trypanosoma brucei for discovery of new antitrypanosomal drug leads - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Frontiers | Development of bioluminescent reporter Trypanosoma cruzi and bioassay for compound screening [frontiersin.org]
Validation & Comparative
A Comparative Analysis of Antitrypanosomal Agent 17 (17-DMAG) and Benznidazole in the Treatment of Trypanosoma cruzi Infection
For Researchers, Scientists, and Drug Development Professionals
Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, remains a significant public health challenge, particularly in Latin America. For decades, benznidazole has been the frontline treatment, yet its efficacy can be limited, especially in the chronic phase of the disease, and it is often associated with adverse side effects. This has spurred the search for novel, more effective, and less toxic antitrypanosomal agents. Among the compounds under investigation is the heat shock protein 90 (Hsp90) inhibitor, 17-demethoxy-17-(dimethylaminoethylamino)geldanamycin, commonly known as 17-DMAG. This guide provides a detailed comparison of the efficacy of 17-DMAG and benznidazole against T. cruzi, supported by available experimental data.
Quantitative Efficacy Data
The following tables summarize the in vitro and in vivo efficacy of 17-DMAG and benznidazole against Trypanosoma cruzi. It is important to note that the data for benznidazole is aggregated from multiple studies with varying experimental conditions, which can lead to a range of observed IC50 values.
Table 1: In Vitro Efficacy against T. cruzi
| Compound | Parasite Stage | Host Cell | IC50 (μM) | Selectivity Index (SI) | Reference |
| 17-DMAG | Amastigote | Vero cells | 0.27 | >370 | [1] |
| Benznidazole | Amastigote | Vero cells | 4.00 ± 1.90 | - | [2] |
| Benznidazole | Amastigote | L6 cells | ~2.0 | - | |
| Benznidazole | Epimastigote | - | 7.6 - 51.4 | - | [3] |
| Benznidazole | Trypomastigote | - | 5.73 ± 3.07 | - | [2] |
Table 2: In Vivo Efficacy in Murine Models of T. cruzi Infection
| Compound | Mouse Strain | Parasite Strain | Treatment Regimen | Outcome | Reference |
| 17-DMAG | BALB/c | - | Not specified in available data | Did not show parasite growth inhibition in a chronic infection model | [1] |
| Benznidazole | C3H/HeN | Nicaragua | 10, 25, or 50 mg/kg/day for 15 or 30 days | 70-100% survival in acute infection | [4][5] |
| Benznidazole | Swiss | Y strain | 100 mg/kg/day for 20 days | Parasitemia reduction, increased survival | |
| Benznidazole | BALB/c | CL Brener | 100 mg/kg/day for 5 days | Reduction in parasite load in acute and chronic infection | [6] |
Mechanisms of Action
The trypanocidal activity of 17-DMAG and benznidazole stems from distinct molecular mechanisms.
17-DMAG: This agent targets the ATP-binding site of Heat shock protein 90 (Hsp90) in T. cruzi. Hsp90 is a crucial molecular chaperone responsible for the proper folding and stability of numerous client proteins that are essential for parasite survival, stress response, and differentiation. By inhibiting Hsp90, 17-DMAG disrupts these vital cellular processes, leading to parasite death.[1]
Benznidazole: This nitroimidazole prodrug requires activation by a parasite-specific mitochondrial nitroreductase (TcNTR-1).[7] This activation generates reactive nitrogen intermediates and free radicals that induce significant damage to the parasite's DNA, proteins, and lipids.[8][9][10] This widespread macromolecular damage ultimately leads to parasite cell death.
References
- 1. Anti- Trypanosoma cruzi Activity of Metabolism Modifier Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro Benznidazole and Nifurtimox Susceptibility Profile of Trypanosoma cruzi Strains Belonging to Discrete Typing Units TcI, TcII, and TcV - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. Promising Efficacy of Benznidazole Nanoparticles in acute Trypanosoma cruzi Murine Model: In-Vitro and In-Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A New Experimental Model for Assessing Drug Efficacy against Trypanosoma cruzi Infection Based on Highly Sensitive In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. go.drugbank.com [go.drugbank.com]
- 9. What is the mechanism of Benznidazole? [synapse.patsnap.com]
- 10. Benznidazole treatment leads to DNA damage in Trypanosoma cruzi and the persistence of rare widely dispersed non-replicative amastigotes in mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: Fexinidazole vs. Nifurtimox-Eflornithine Combination Therapy (NECT) for Human African Trypanosomiasis
A note on "Antitrypanosomal agent 17": Initial searches for "this compound" yielded insufficient publicly available scientific data to conduct a comprehensive and objective comparison with fexinidazole. The available information is limited to a single in vitro data point against Trypanosoma congolense, a parasite primarily affecting animals, not humans. Therefore, this guide provides a comparative analysis of fexinidazole against the well-established and clinically relevant nifurtimox-eflornithine combination therapy (NECT) for the treatment of Human African Trypanosomiasis (HAT).
Introduction
Human African Trypanosomiasis (HAT), also known as sleeping sickness, is a life-threatening parasitic disease transmitted by the tsetse fly. The disease progresses from an early (hemolymphatic) stage to a late (meningoencephalitic) stage, where the parasite crosses the blood-brain barrier. For decades, treatment options were limited, often involving toxic and difficult-to-administer drugs. The introduction of nifurtimox-eflornithine combination therapy (NECT) was a significant advancement, improving safety and efficacy over previous treatments.[1] More recently, the development of fexinidazole, the first all-oral treatment for HAT, represents a paradigm shift in the management of this neglected tropical disease.[2] This guide provides a detailed comparison of fexinidazole and NECT, focusing on their mechanisms of action, clinical efficacy, safety profiles, and administration protocols.
Mechanism of Action
The trypanocidal activity of fexinidazole, nifurtimox, and eflornithine rely on distinct biochemical pathways within the Trypanosoma brucei parasite.
Fexinidazole: As a 5-nitroimidazole prodrug, fexinidazole requires bioactivation by a parasite-specific type I nitroreductase (NTR). This enzyme reduces the nitro group of fexinidazole, leading to the formation of reactive metabolites. These metabolites are thought to exert their trypanocidal effect by causing DNA damage and interfering with other essential cellular processes within the parasite.[3][4]
Nifurtimox-Eflornithine Combination Therapy (NECT):
-
Nifurtimox: Similar to fexinidazole, nifurtimox is a nitrofuran prodrug activated by a parasitic nitroreductase.[5][6] This activation generates nitro anion radicals that lead to the production of reactive oxygen species (ROS). The resulting oxidative stress within the parasite damages DNA, proteins, and lipids, ultimately leading to cell death.[7][8]
-
Eflornithine: This agent acts as an irreversible inhibitor of ornithine decarboxylase (ODC), a key enzyme in the polyamine biosynthesis pathway of the parasite.[9][10] Polyamines are essential for cell division and differentiation. By inhibiting ODC, eflornithine depletes the parasite of these crucial molecules, leading to a cytostatic effect and preventing its proliferation.[11]
References
- 1. Nifurtimox-eflornithine combination therapy for second-stage Gambiense human African trypanosomiasis: Médecins Sans Frontières experience in the Democratic Republic of the Congo | Journal Article / Research | MSF Science Portal [scienceportal.msf.org]
- 2. Phase II/III studies show high efficacy and safety of fexinidazole, the first oral treatment for sleeping sickness | DNDi [dndi.org]
- 3. Evidence summary: systematic review of oral fexinidazole as first line treatment for rhodesiense Human African Trypanosomiasis - Guidelines for the treatment of human African trypanosomiasis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. Nifurtimox - Wikipedia [en.wikipedia.org]
- 6. drugs.com [drugs.com]
- 7. Mode of action of nifurtimox and N-oxide-containing heterocycles against Trypanosoma cruzi: is oxidative stress involved? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Nifurtimox? [synapse.patsnap.com]
- 9. What is the mechanism of Eflornithine Hydrochloride? [synapse.patsnap.com]
- 10. Eflornithine | C6H12F2N2O2 | CID 3009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Eflornithine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
Head-to-Head Comparison: Antitrypanosomal Agent 17 vs. Suramin in the Fight Against African Trypanosomiasis
For Immediate Release
In the ongoing search for more effective treatments for African Trypanosomiasis, also known as sleeping sickness, a critical evaluation of novel compounds against established therapies is paramount. This guide provides a detailed head-to-head comparison of the experimental compound, Antitrypanosomal agent 17 (a nitrofurylazine derivative also referred to as compound 7a), and the long-standing drug, suramin. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of in vitro efficacy, in vivo performance, and mechanisms of action based on available experimental data.
Executive Summary
This compound demonstrates potent in vitro activity against Trypanosoma congolense, a major causative agent of animal African trypanosomiasis (Nagana). However, its promising in vitro profile does not translate to in vivo efficacy in preliminary studies, a challenge attributed to poor solubility. In contrast, suramin, a drug used for the early stage of human African trypanosomiasis caused by Trypanosoma brucei rhodesiense, exhibits a broad, polypharmacological mechanism of action but is reported to be largely ineffective against T. congolense. This comparison highlights the critical importance of translating in vitro potency to in vivo effectiveness in the development of new antitrypanosomal therapies.
Data Presentation: Quantitative Comparison
The following table summarizes the available quantitative data for this compound and suramin. A direct comparison is challenging due to the limited data for suramin against T. congolense.
| Parameter | This compound (Compound 7a) | Suramin |
| Target Organism | Trypanosoma congolense IL3000 | Primarily Trypanosoma brucei subspecies; reported to be ineffective against T. congolense[1] |
| In Vitro Efficacy (IC50) | 0.03 µM[2] | Not available for T. congolense IL3000. IC50 values against T. brucei are in the nanomolar to low micromolar range[3][4] |
| In Vivo Efficacy | No significant suppression of parasitemia or prolonged survival in a mouse model of T. congolense IL3000 infection (oral and intraperitoneal administration)[5] | Ineffective in curing mice with T. congolense infections. Used for early-stage human African trypanosomiasis (T. b. rhodesiense)[6][7] and has been used against T. evansi in animals[8]. |
| Mechanism of Action | Prodrug requiring activation by a type I nitroreductase to generate cytotoxic metabolites.[9][10] | Polypharmacological; inhibits multiple enzymes including those in the glycolytic pathway and affects cytokinesis.[3][11][12][13][14] |
| Reported Toxicity | Not detailed in available studies. | Known to have a range of adverse effects including nephrotoxicity and neurotoxicity.[15] |
Experimental Protocols
In Vitro Drug Sensitivity Assay (Alamar Blue Assay)
The in vitro activity of this compound was determined using the Alamar Blue assay, a common method for assessing cell viability.[1][6]
-
Cell Culture: Trypanosoma congolense IL3000 bloodstream forms are cultured in appropriate media (e.g., Iscove's Modified Dulbecco's Medium supplemented with serum) at 37°C in a 5% CO2 atmosphere.
-
Assay Setup: Serial dilutions of the test compounds (this compound and suramin) are prepared in a 96-well microtiter plate.
-
Incubation: A suspension of trypanosomes is added to each well to a final density of approximately 1 x 10^4 cells/mL. The plates are incubated for 48 to 72 hours.
-
Viability Assessment: Alamar Blue (resazurin) solution is added to each well and incubated for a further 4-24 hours. Viable, metabolically active cells reduce the blue, non-fluorescent resazurin to the pink, fluorescent resorufin.
-
Data Analysis: The fluorescence or absorbance is measured using a microplate reader. The 50% inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition versus the log of the drug concentration and fitting the data to a dose-response curve.[16]
In Vivo Efficacy Assay in a Murine Model
The in vivo efficacy of this compound was evaluated in a mouse model of T. congolense infection.
-
Animal Model: Female BALB/c mice are typically used.
-
Infection: Mice are infected intraperitoneally with a suspension of T. congolense IL3000 (e.g., 1 x 10^3 to 1 x 10^5 parasites per mouse).
-
Drug Administration: Treatment commences at a set time post-infection (e.g., 24 hours or upon detection of parasitemia). This compound was administered both orally (p.o.) and intraperitoneally (i.p.) for a defined period (e.g., daily for 7 consecutive days). A standard treatment for other trypanosome species, such as suramin, would typically be administered intravenously or intraperitoneally.[7][17]
-
Monitoring: Parasitemia (the number of parasites in the blood) is monitored regularly by microscopic examination of tail blood. Body weight and clinical signs of disease are also recorded.
-
Endpoint: The primary endpoints are the level of parasitemia and the survival time of the treated mice compared to an untreated control group. A cure is typically defined as the absence of detectable parasites for a prolonged period after the end of treatment.
Mechanism of Action and Signaling Pathways
This compound (Nitrofurylazine)
This compound belongs to the class of nitroaromatic compounds, which are known to act as prodrugs. Their selective toxicity against trypanosomes is attributed to the presence of a type I nitroreductase (NTR) enzyme in the parasite, which is absent in mammalian cells.[9][10] This enzyme reduces the nitro group of the compound through a series of steps, leading to the formation of highly reactive cytotoxic metabolites, such as an unsaturated open-chain nitrile.[11] These metabolites can then cause widespread damage to cellular macromolecules, including DNA, leading to parasite death.
References
- 1. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 2. In vitro activity of salinomycin and monensin derivatives against Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Suramin exposure alters cellular metabolism and mitochondrial energy production in African trypanosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Alamar Blue assay to determine drug sensitivity of African trypanosomes (T.b. rhodesiense and T.b. gambiense) in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. researchgate.net [researchgate.net]
- 9. Nifurtimox Activation by Trypanosomal Type I Nitroreductases Generates Cytotoxic Nitrile Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nitro drugs for the treatment of trypanosomatid diseases: past, present, and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. search.lib.uts.edu.au [search.lib.uts.edu.au]
- 12. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. reference.medscape.com [reference.medscape.com]
- 16. Suramin action in African trypanosomes involves a RuvB-like DNA helicase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Treatment with suramin and 2-substituted 5-nitroimidazoles of chronic murine Trypanosoma brucei infections with central nervous system involvement - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Synergistic Potential of Antitrypanosomal Agents: A Comparative Guide
The identity and synergistic effects of a specific "Antitrypanosomal agent 17," also referred to as "Compound 17 (Compd 7a)," remain elusive despite efforts to locate definitive scientific literature. While initial information pointed to its potent in vitro activity against Trypanosoma congolense, with a reported IC50 value of 0.03 µM, the originating research publication detailing its chemical structure, mechanism of action, and any subsequent studies on its combination with other drugs could not be identified.
This guide, therefore, aims to provide a framework for evaluating the synergistic effects of novel antitrypanosomal compounds, using known agents as illustrative examples. It is intended for researchers, scientists, and drug development professionals engaged in the discovery of more effective therapies for African trypanosomiasis.
The Quest for Synergy in Antitrypanosomal Drug Discovery
The development of resistance to existing antitrypanosomal drugs, coupled with their often-severe side effects, necessitates the exploration of new therapeutic strategies. Combination therapy, which leverages the synergistic or additive effects of two or more drugs, offers a promising approach to enhance efficacy, reduce dosages, and potentially circumvent resistance mechanisms.
A synergistic interaction occurs when the combined effect of two drugs is greater than the sum of their individual effects. This can be achieved through various mechanisms, such as:
-
Targeting different pathways: One drug may inhibit a key enzyme in a metabolic pathway, while the other targets a different, but complementary, process essential for parasite survival.
-
Enhancing drug uptake: One agent might increase the permeability of the trypanosome's membrane, facilitating the entry of the second drug.
-
Inhibiting resistance mechanisms: A drug could block an efflux pump that would otherwise expel the partner drug from the parasite.
Evaluating Synergistic Effects: A Methodological Overview
The assessment of drug synergy typically involves in vitro studies using cultured trypanosomes. A key experimental protocol is the isobologram analysis , which is considered the gold standard for quantifying drug interactions.
Experimental Protocol: Isobologram Analysis
Objective: To determine whether the combination of two drugs results in synergistic, additive, or antagonistic effects.
Materials:
-
Trypanosoma brucei subspecies (e.g., T. b. brucei, T. b. rhodesiense) culture.
-
The antitrypanosomal agents to be tested (Drug A and Drug B).
-
96-well microplates.
-
Resazurin-based viability assays (e.g., AlamarBlue).
-
Plate reader for fluorescence or absorbance measurement.
-
Incubator (37°C, 5% CO2).
Procedure:
-
Determine the IC50 of each drug individually:
-
Prepare serial dilutions of Drug A and Drug B.
-
Seed 96-well plates with a known density of trypanosomes.
-
Add the drug dilutions to the wells.
-
Incubate for a defined period (e.g., 48-72 hours).
-
Add a viability reagent (e.g., resazurin) and incubate further.
-
Measure the fluorescence or absorbance to determine the percentage of viable parasites.
-
Calculate the IC50 value (the concentration of the drug that inhibits 50% of parasite growth) for each drug using appropriate software (e.g., GraphPad Prism).
-
-
Test the drugs in combination:
-
Prepare fixed-ratio dilutions of the two drugs. Common ratios to test include 1:1, 1:3, and 3:1 based on their individual IC50 values.
-
Perform the viability assay as described above with the drug combinations.
-
Determine the IC50 for each combination.
-
-
Construct the isobologram:
-
Plot the IC50 value of Drug A on the x-axis and the IC50 value of Drug B on the y-axis.
-
Draw a "line of additivity" connecting the individual IC50 values of Drug A and Drug B.
-
Plot the concentrations of Drug A and Drug B from the combination experiments that resulted in 50% inhibition.
-
-
Interpret the results:
-
Synergy: The data points for the combination fall below the line of additivity.
-
Additivity: The data points fall on the line of additivity.
-
Antagonism: The data points fall above the line of additivity.
-
Data Presentation:
The quantitative data from these experiments can be summarized in a table for easy comparison.
| Drug/Combination | IC50 (µM) vs. T. brucei | Combination Index (CI) | Interaction |
| Drug A | [Insert Value] | - | - |
| Drug B | [Insert Value] | - | - |
| Drug A + Drug B (1:1) | [Insert Value] | [Calculate Value] | [Synergistic/Additive/Antagonistic] |
| Drug A + Drug B (1:3) | [Insert Value] | [Calculate Value] | [Synergistic/Additive/Antagonistic] |
| Drug A + Drug B (3:1) | [Insert Value] | [Calculate Value] | [Synergistic/Additive/Antagonistic] |
The Combination Index (CI) is a quantitative measure of the degree of drug interaction. CI < 1 indicates synergy, CI = 1 indicates additivity, and CI > 1 indicates antagonism.
Visualizing Experimental Workflows and Pathways
Diagrams created using Graphviz can effectively illustrate experimental workflows and hypothetical signaling pathways involved in drug synergy.
Caption: Workflow for determining drug synergy using isobologram analysis.
Caption: Hypothetical synergistic mechanism targeting two distinct survival pathways.
Conclusion
While the specific synergistic effects of "this compound" could not be detailed due to a lack of available data, the principles and methodologies outlined in this guide provide a robust framework for the investigation of drug combinations in the fight against African trypanosomiasis. The systematic evaluation of synergistic interactions is a critical step in the development of novel, more effective, and safer treatment regimens for this neglected tropical disease. Further research to identify and characterize promising new compounds and their potential for combination therapy is urgently needed.
Validating the Efficacy of Antitrypanosomal Agent 17 Across Diverse Trypanosoma Strains: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of Antitrypanosomal agent 17, also identified as Compound 7a, confirms its potent and selective activity against various Trypanosoma species, highlighting its potential as a promising candidate for further drug development. This guide provides a detailed comparison of its efficacy alongside other nitrofuryl- and nitrothienylazine analogs, supported by experimental data and standardized protocols for researchers in the field of trypanosomiasis.
Comparative Antitrypanosomal Activity
This compound (Compound 7a) has demonstrated significant potency, particularly against Trypanosoma congolense. The following table summarizes the 50% inhibitory concentration (IC₅₀) values of Agent 17 and a selection of alternative agents against a panel of pathogenic Trypanosoma strains.
| Compound | T. b. brucei GUTat3.1 IC₅₀ (µM) | T. b. gambiense IL1922 IC₅₀ (µM) | T. b. rhodesiense IL1501 IC₅₀ (µM) | T. evansi Tansui IC₅₀ (µM) | T. congolense IL3000 IC₅₀ (µM) |
| Agent 17 (7a) | > 3.68 | > 3.68 | > 3.68 | 0.92 ± 0.01 | 0.03 ± 0.00 |
| Compound 4a | 0.17 ± 0.01 | 0.23 ± 0.01 | 0.08 ± 0.00 | 0.08 ± 0.00 | 0.04 ± 0.00 |
| Compound 8b | 0.20 ± 0.01 | 0.11 ± 0.00 | 0.05 ± 0.00 | 0.04 ± 0.00 | 0.04 ± 0.00 |
| Nitrofurantoin | > 35.69 | > 35.69 | > 35.69 | > 35.69 | > 35.69 |
Data sourced from a study on the in vitro trypanocidal efficacy of nitrofuryl- and nitrothienylazines.[1][2][3]
Experimental Protocols
The following protocols were utilized to determine the in vitro antitrypanosomal activity of the evaluated compounds.
In Vitro Trypanocidal Activity Assay
This assay determines the concentration of a compound required to inhibit the growth of trypanosomes by 50% (IC₅₀).
Materials:
-
Trypanosoma strains: T. b. brucei GUTat3.1, T. b. gambiense IL1922, T. b. rhodesiense IL1501, T. evansi Tansui, T. congolense IL3000.[1]
-
Culture medium: Hirumi's Modified Iscove's Medium-9 (HMI-9), supplemented with 20% heat-inactivated fetal bovine serum.[1]
-
Test compounds (dissolved in DMSO).[1]
-
96-well optical bottom plates.
-
Phase-contrast microscope.
-
Incubator (37°C for most strains, 33°C for T. congolense IL3000).[1]
Procedure:
-
Trypanosome Culture: Maintain trypanosome cultures in HMI-9 medium at the appropriate temperature.
-
Seeding of Plates: Seed 50 μL of trypanosome suspension into 96-well plates at the following densities:
-
Compound Addition: Prepare serial two-fold dilutions of the test compounds. Add 50 μL of each dilution to the wells. The highest concentration tested is typically 6.25 µg/mL.[1]
-
Incubation: Incubate the plates for 72 hours at the appropriate temperature for the specific trypanosome strain.[1]
-
Microscopic Examination: After 72 hours, observe the condition of the trypanosomes using a phase-contrast microscope to assess motility and growth inhibition.[1]
-
Data Analysis: Determine the IC₅₀ values by nonlinear regression analysis of the dose-response curves.[1]
Cytotoxicity Assay
This assay is performed to evaluate the toxicity of the compounds against mammalian cells, allowing for the determination of the selectivity index (SI).
Materials:
-
Madin-Darby bovine kidney (MDBK) cells.[1]
-
Culture medium for MDBK cells.
-
Test compounds (dissolved in DMSO).
-
96-well plates.
-
Incubator (37°C).
Procedure:
-
Cell Seeding: Culture 50 μL of MDBK cells at a density of 1 × 10⁴ cells/mL in a 96-well plate.[1]
-
Compound Addition: Add 50 μL of serial two-fold dilutions of the test compounds. The highest concentration tested is typically 100 µg/mL.[1]
-
Incubation: Incubate the plates at 37°C for 72 hours.[1]
-
Data Analysis: Determine the 50% cytotoxic concentration (CC₅₀) using a suitable cell viability assay (e.g., MTT or resazurin-based). The selectivity index is then calculated as the ratio of CC₅₀ to IC₅₀.
Experimental Workflow
The following diagram illustrates the general workflow for the in vitro validation of antitrypanosomal agents.
In vitro antitrypanosomal activity screening workflow.
References
Comparative Analysis of Antitrypanosomal Agents: A Closer Look at Proteasome Inhibitors and the Distinct Mechanism of a Potent Nitrofurylazine
A direct comparative performance analysis between Antitrypanosomal Agent 17 and other proteasome inhibitors is not scientifically feasible as evidence strongly indicates that they operate through fundamentally different mechanisms of action. This guide will instead provide a detailed overview of both classes of compounds, presenting available experimental data for each and elucidating their distinct roles in combating trypanosomiasis.
Initial research to fulfill a comparative analysis request revealed that "this compound," also referred to as "Compound 7a," is likely a nitrofurylazine derivative. A publication on the in vitro and in vivo efficacy of nitrofuryl- and nitrothienylazines reports that nitrofurylazine 7a exhibits a potent 50% inhibitory concentration (IC50) of 0.03 µM against Trypanosoma congolense strain IL3000[1][2]. This aligns with the data presented for "this compound". The primary mechanism of action for nitro-heterocyclic drugs involves the reduction of their nitro group within the parasite, a process often mediated by a type I nitroreductase, leading to the formation of cytotoxic metabolites[3][4].
Conversely, proteasome inhibitors, a distinct class of antitrypanosomal agents, function by blocking the proteasome, a critical cellular complex responsible for protein degradation. Inhibition of the proteasome leads to an accumulation of damaged or misfolded proteins, ultimately triggering programmed cell death in the parasite.
Given these disparate mechanisms, this guide will present the available data for this compound (nitrofurylazine 7a) and a selection of notable antitrypanosomal proteasome inhibitors separately to provide a clear understanding of their individual characteristics and therapeutic potential.
This compound (Nitrofurylazine 7a)
Nitrofurylazine 7a has demonstrated significant potency against T. congolense, a major pathogen in animal African trypanosomiasis.
| Compound | Target Organism | IC50 (µM) | Selectivity Index (SI) | Reference |
| Nitrofurylazine 7a | T. congolense IL3000 | 0.03 | >9542 | [1][2] |
Experimental Protocol: In Vitro Trypanocidal Activity Assay
The in vitro activity of nitrofurylazine 7a was assessed against bloodstream forms of T. congolense IL3000. The parasites were cultured in appropriate media and exposed to serial dilutions of the compound. After a 72-hour incubation period, parasite viability was determined using a resazurin-based assay. The IC50 value, representing the concentration of the compound required to inhibit parasite growth by 50%, was then calculated from the dose-response curves. The selectivity index (SI) was determined by comparing the IC50 against the parasite to the 50% cytotoxic concentration (CC50) against a mammalian cell line (e.g., L6 cells).
Antitrypanosomal Proteasome Inhibitors
Several classes of proteasome inhibitors have shown promise as antitrypanosomal agents. These compounds target the chymotrypsin-like activity of the parasite's 20S proteasome.
| Compound | Class | Target Organism(s) | IC50/EC50 (nM) | Selectivity vs. Human Proteasome | Reference |
| GNF6702 | Triazolopyrimidine | T. b. rhodesiense, T. b. gambiense | Single-digit nM | High | [5] |
| NITD689 | Triazolopyrimidine | T. b. rhodesiense, T. b. gambiense | Not specified, but potent | High | [5] |
| J-80 | Carmaphycin B analog | T. b. gambiense, T. b. rhodesiense | Potent (specific value not provided) | High | [6] |
| Z-Ile-Glu(OtBu)-Ala-Leu-CHO | Peptide aldehyde | T. brucei | 0.086 | Not specified | [7] |
| Z-Leu-Leu-Leu-B(OH)2 | Peptide boronate | T. brucei | 0.32 | Not specified | [7] |
Experimental Protocol: Proteasome Inhibition Assay
The inhibitory activity of these compounds against the trypanosomal proteasome can be measured using a fluorogenic substrate assay. Lysates from trypanosomes are incubated with the inhibitor at various concentrations. A fluorogenic peptide substrate specific for the chymotrypsin-like activity of the proteasome (e.g., Suc-LLVY-AMC) is then added. The rate of cleavage of the substrate, which releases a fluorescent product, is monitored over time. The IC50 value for proteasome inhibition is the concentration of the inhibitor that reduces the enzymatic activity by 50%. Selectivity is determined by performing the same assay using purified human proteasome.
Signaling Pathways and Experimental Workflows
To visually represent the distinct mechanisms and experimental procedures, the following diagrams are provided.
Caption: Mechanism of action for Nitrofurylazine 7a.
Caption: Mechanism of action for proteasome inhibitors.
Caption: General workflow for in vitro antitrypanosomal activity assay.
Conclusion
While a direct "apples-to-apples" comparison of this compound (nitrofurylazine 7a) and proteasome inhibitors is not appropriate due to their different mechanisms of action, both classes of compounds represent promising avenues for the development of new treatments for trypanosomiasis. Nitrofurylazines like 7a exhibit potent, low nanomolar activity against specific trypanosome species and benefit from a parasite-specific activation mechanism. Proteasome inhibitors offer a different therapeutic strategy by targeting a fundamental cellular process, with some compounds demonstrating broad-spectrum activity against multiple Trypanosoma species. Future research should focus on optimizing the pharmacokinetic properties of both nitrofurylazines and proteasome inhibitors to improve their in vivo efficacy and safety profiles, ultimately providing a larger and more diverse arsenal of drugs to combat these devastating diseases.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. In Vitro and In Vivo Trypanocidal Efficacy of Nitrofuryl- and Nitrothienylazines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitro drugs for the treatment of trypanosomatid diseases: past, present, and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antitrypanosomal activity of 5-nitro-2-aminothiazole-based compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Trypanosomal Proteasome Inhibitors Cure Hemolymphatic and Meningoencephalic Murine Infection Models of African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carmaphycin B-Based Proteasome Inhibitors to Treat Human African Trypanosomiasis: Structure–Activity Relationship and In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antitrypanosomal Activities of Proteasome Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Antitrypanosomal Agent 17 (Holarrhetine) Against Known Natural Product Trypanocides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro efficacy of the novel antitrypanosomal agent 17, identified as the 3-aminosteroid holarrhetine, against a panel of established and emerging natural product trypanocides. The data presented is intended to inform research and development efforts in the pursuit of new therapeutic strategies against trypanosomiasis.
Introduction to this compound (Holarrhetine)
This compound, holarrhetine, is a steroidal alkaloid that has demonstrated potent in vitro activity against Trypanosoma congolense, a major causative agent of Animal African Trypanosomiasis (AAT). Its efficacy, coupled with a high selectivity index, positions it as a promising lead compound for the development of new veterinary trypanocidal drugs. This guide benchmarks its performance against other natural product-derived compounds that have been investigated for their activity against various Trypanosoma species.
Data Presentation: In Vitro Antitrypanosomal Activity
The following table summarizes the in vitro inhibitory concentrations (IC50) and effective concentrations (EC50) of this compound (holarrhetine) and a selection of known natural product trypanocides against different Trypanosoma species. This data has been compiled from various peer-reviewed studies to provide a comparative overview of their potency.
| Compound | Compound Class | Target Species | Assay Stage | IC50 (µM) | EC50 (µM) | Selectivity Index (SI) |
| This compound (Holarrhetine) | 3-Aminosteroid | T. congolense (IL3000) | Amastigote | 0.03[1] | - | 2130[2] |
| Nifurtimox | Nitrofuran | T. cruzi | Amastigote | - | 5.5 | >10.7 |
| Eflornithine | Ornithine Decarboxylase Inhibitor | T. b. gambiense | Bloodstream | 9.1 | - | - |
| Suramin | Aromatic Sulfonate | T. b. rhodesiense | Bloodstream | - | - | - |
| Melarsoprol | Arsenical | T. b. gambiense | Bloodstream | 0.005 | - | - |
| Pentamidine | Aromatic Diamidine | T. b. rhodesiense | Bloodstream | - | - | - |
| Quinine | Quinoline Alkaloid | T. b. brucei | Bloodstream | 4.9 | - | >200 |
| Cinchonine | Quinoline Alkaloid | T. b. brucei | Bloodstream | 1.2 | - | >200 |
| Emetine | Isoquinoline Alkaloid | T. b. brucei | Bloodstream | 0.039 | - | - |
| Aurelianolide A | Sesquiterpene Lactone | T. cruzi | Amastigote | - | 4.6 ± 1.3 | - |
| Aurelianolide B | Sesquiterpene Lactone | T. cruzi | Amastigote | - | 1.6 ± 0.4 | - |
| 7,8-dihydroxyflavone | Flavonoid | T. b. rhodesiense | Trypomastigote | 0.068 | - | 116.2 |
| Fisetin | Flavonoid | L. donovani | Amastigote | 0.6 | - | - |
| Luteolin | Flavonoid | L. donovani | Amastigote | 0.8 | - | - |
| Quercetin | Flavonoid | T. brucei | Bloodstream | 7.52 | - | - |
Mechanisms of Action
Understanding the mechanism of action is crucial for drug development. The following summarizes the known or proposed mechanisms for the selected compounds.
-
This compound (Holarrhetine): Induces mitochondrial membrane depolarization, leading to reduced intracellular ATP levels and subsequent G2/M phase cell cycle arrest.[2][3] This targeted disruption of the parasite's energy metabolism and cell division machinery is a promising avenue for selective toxicity.
-
Nifurtimox: This prodrug is activated by a mitochondrial nitroreductase, generating reactive nitrogen species that induce oxidative stress and damage parasite DNA and proteins.
-
Eflornithine: Acts as an irreversible inhibitor of ornithine decarboxylase (ODC), a key enzyme in the polyamine biosynthesis pathway, which is essential for cell proliferation.[4][5]
-
Suramin: The exact mechanism is not fully elucidated but is thought to involve the inhibition of various enzymes, including those in the glycolytic pathway, and interference with growth factor binding.
-
Melarsoprol: This arsenical compound is a prodrug metabolized to melarsen oxide, which inhibits trypanothione reductase, an enzyme crucial for the parasite's antioxidant defense system.[6]
-
Pentamidine: Believed to interfere with DNA, RNA, and protein synthesis by binding to AT-rich regions of DNA.
-
Quinine and other Quinoline Alkaloids: While the exact mechanism against trypanosomes is not fully defined, in the context of malaria, they are known to interfere with heme detoxification in the parasite.
-
Flavonoids (e.g., 7,8-dihydroxyflavone, Quercetin): These compounds are known to have multiple potential mechanisms, including inhibition of key parasitic enzymes and induction of oxidative stress.
Experimental Protocols
The following describes a general protocol for in vitro antitrypanosomal activity screening based on the Alamar blue assay, a common method cited in the referenced literature.
Objective: To determine the 50% inhibitory concentration (IC50) of a test compound against bloodstream forms of Trypanosoma brucei.
Materials:
-
Trypanosoma brucei bloodstream form culture
-
Complete HMI-9 medium (or other suitable culture medium)
-
Test compound stock solution (in DMSO)
-
Alamar blue (Resazurin) solution
-
96-well microtiter plates (black, clear bottom for fluorescence reading)
-
Humidified incubator (37°C, 5% CO2)
-
Fluorescence plate reader (Excitation ~530-560 nm, Emission ~590 nm)
-
Positive control (e.g., pentamidine, diminazene aceturate)
-
Negative control (vehicle, e.g., DMSO)
Procedure:
-
Parasite Culture: Maintain Trypanosoma brucei bloodstream forms in logarithmic growth phase in complete HMI-9 medium at 37°C in a 5% CO2 humidified incubator.
-
Plate Seeding: Dilute the parasite culture to a final density of 2 x 10^5 cells/mL. Add 100 µL of the cell suspension to each well of a 96-well plate.
-
Compound Addition: Prepare serial dilutions of the test compound in culture medium. Add 100 µL of each dilution to the respective wells. Ensure the final DMSO concentration is below 1% to avoid solvent toxicity. Include wells for positive and negative controls.
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 humidified incubator.
-
Alamar Blue Addition: Add 20 µL of Alamar blue solution to each well.
-
Final Incubation: Incubate the plate for an additional 24 hours under the same conditions.
-
Fluorescence Reading: Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the controls. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Proposed Mechanism of Action for this compound (Holarrhetine)
Caption: Holarrhetine's proposed trypanocidal mechanism.
General Workflow for In Vitro Antitrypanosomal Screening
Caption: Standard workflow for Alamar blue-based screening.
References
- 1. Potent Antitrypanosomal Activities of 3-Aminosteroids against African Trypanosomes: Investigation of Cellular Effects and of Cross-Resistance with Existing Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. itmedicalteam.pl [itmedicalteam.pl]
- 4. researchgate.net [researchgate.net]
- 5. alamarBlue Assays for Cell Viability Protocol, for Microplates | Thermo Fisher Scientific - US [thermofisher.com]
- 6. researchgate.net [researchgate.net]
Direct Comparative In Vivo Efficacy of Antitrypanosomal Agent 17 and Melarsoprol Not Established in Current Research
Melarsoprol, an arsenic-based drug, has been a longstanding treatment for late-stage Human African Trypanosomiasis (HAT), also known as sleeping sickness, caused by Trypanosoma brucei gambiense and Trypanosoma brucei rhodesiense. Its use is limited by a high toxicity profile, including a risk of fatal reactive encephalopathy[1]. The search for safer and more effective treatments is ongoing.
One promising molecule, a squaramide derivative referred to as compound 17 , has demonstrated significant in vivo efficacy in mouse models of Chagas disease. However, it has not been evaluated against African trypanosomes, the target of melarsoprol. Another compound, a nitrofurylazine designated compound 7a (and marketed as "Antitrypanosomal agent 17" by some vendors), showed potent in vitro activity against Trypanosoma congolense, an animal African trypanosome. Unfortunately, this compound failed to demonstrate any in vivo efficacy in preliminary mouse model studies, a result attributed to poor solubility.
Given the absence of head-to-head comparative data, this guide will present the available in vivo efficacy data for the most relevant "this compound" candidate from the literature and for melarsoprol separately. This will provide researchers, scientists, and drug development professionals with the current state of knowledge on these compounds, while highlighting the critical gap in comparative research.
In Vivo Efficacy Data
The following tables summarize the available in vivo efficacy data for a squaramide "compound 17" against T. cruzi and for melarsoprol against T. b. gambiense. It is crucial to note that these data are from separate studies with different experimental designs and cannot be directly compared.
Table 1: In Vivo Efficacy of Squaramide Compound 17 against Trypanosoma cruzi
| Parameter | Compound 17 | Benznidazole (Reference) | Untreated Control |
| Parasitemia Reduction (Acute Phase) | >50% reduction at 25 mg/kg | 21% reduction | N/A |
| Infection Rate Reduction (Vero Cells) | 67% | 20% | N/A |
| Amastigotes per Cell Reduction | 52% | 15% | N/A |
| Trypomastigote Release Reduction | 75% | 21% | N/A |
| Survival (Chronic Phase) | Data not available | Data not available | Data not available |
Data extracted from "Synthesis and biological evaluation of N,N'-squaramides with high in vivo efficacy and low toxicity: toward a low-cost drug against Chagas disease."[2][3][4][5]
Table 2: In Vivo Efficacy of Melarsoprol against Trypanosoma brucei gambiense (Human Clinical Trial Data)
| Parameter | Standard Melarsoprol Regimen | Short-Course Melarsoprol Regimen |
| Deaths During Treatment | 4.8% (15/311) | 6.5% (4/62) |
| Relapse Rate (1-year follow-up) | 14% (36/258) | 15.5% (9/58) |
| Parasitological Cure (24h post-treatment) | 100% | 100% |
Data from separate human clinical trials and may not be directly comparable.[6][7]
Experimental Protocols
Squaramide Compound 17 (T. cruzi Mouse Model)
-
Animal Model: Female BALB/c mice.
-
Parasite Strain: Trypanosoma cruzi.
-
Infection: Mice were infected with T. cruzi.
-
Drug Administration: Compound 17 was administered at a dosage of 25 mg/kg of body mass. A higher dosage of 40 mg/kg was also tested. The route of administration was not specified in the abstract.
-
Monitoring: Parasitemia was monitored to assess the efficacy of the treatment during the acute phase. An immunosuppression test was performed on treated mice after day 150 post-infection to evaluate for relapse during the chronic phase.
Melarsoprol (Murine Model for CNS-stage Trypanosomiasis)
-
Animal Model: A well-established murine model of CNS-stage trypanosome infection was used.[4]
-
Drug Administration: Melarsoprol was administered by oral gavage daily for a seven-day period at doses ranging from 0.0125 mmol/kg to 0.2 mmol/kg.[4]
-
Monitoring: All animals were monitored for parasitemia. Relapse to parasitemia was a key endpoint.[4]
Signaling Pathways and Experimental Workflows
Caption: Workflow for in vivo efficacy testing of squaramide compound 17.
Caption: Generalized workflow for in vivo testing of melarsoprol.
Conclusion
The available scientific evidence does not permit a direct comparison of the in vivo efficacy of "this compound" and melarsoprol. The promising "compound 17" (a squaramide derivative) has only been evaluated against T. cruzi, the causative agent of Chagas disease, and has shown favorable results compared to benznidazole. Another potential candidate, "compound 7a" (a nitrofurylazine), failed to show in vivo efficacy against an animal African trypanosome.
Melarsoprol remains a treatment for late-stage African trypanosomiasis, though its significant toxicity is a major drawback. There is a clear need for future research to identify and test novel, less toxic compounds against African trypanosomes and to conduct direct comparative in vivo studies against existing treatments like melarsoprol to accurately assess their potential as next-generation therapies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and biological evaluation of N,N'-squaramides with high in vivo efficacy and low toxicity: toward a low-cost drug against Chagas disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Melarsoprol versus eflornithine for treating late-stage Gambian trypanosomiasis in the Republic of the Congo - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Target Engagement of Antitrypanosomal Agent 17 in Live Parasites: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Antitrypanosomal agent 17, a dual inhibitor of glycerol kinase (TGK) and trypanosomal alternative oxidase (TAO), with other established antitrypanosomal drugs. It includes a detailed analysis of their mechanisms of action, efficacy, and, crucially, outlines experimental protocols for validating the target engagement of Agent 17 in live Trypanosoma brucei parasites.
Executive Summary
This compound, a coumarin derivative, presents a promising therapeutic strategy by simultaneously inhibiting two key enzymes in Trypanosoma brucei metabolism: glycerol kinase (TGK) and the trypanosome alternative oxidase (TAO). This dual-target mechanism offers a potential advantage over single-target agents in terms of efficacy and the potential to circumvent resistance. This guide provides the necessary data and methodologies to allow researchers to rigorously evaluate the in-parasite target engagement of this compound and compare its performance against existing therapies.
Data Presentation: A Comparative Analysis of Antitrypanosomal Agents
The following tables summarize the key characteristics and reported efficacy of this compound and a selection of current and historical antitrypanosomal drugs.
Table 1: Mechanism of Action and Target Comparison
| Drug | Primary Target(s) | Mechanism of Action |
| This compound | Glycerol Kinase (TGK) & Trypanosome Alternative Oxidase (TAO) | Dual inhibition of glycerol metabolism and mitochondrial respiration. |
| Suramin | Multiple, including glycolytic enzymes and growth factor receptors | Inhibition of various enzymes and cellular processes. Uptake is mediated by receptor-mediated endocytosis.[1][2] |
| Pentamidine | DNA, RNA, and protein synthesis machinery | Binds to DNA and interferes with the synthesis of DNA, RNA, proteins, and phospholipids.[3][4][5] |
| Melarsoprol | Trypanothione reductase, Pyruvate kinase | An arsenical prodrug that, once metabolized, binds to sulfhydryl groups in proteins, disrupting glycolysis and the parasite's redox balance.[6][7][8] |
| Eflornithine | Ornithine decarboxylase (ODC) | Irreversible "suicide" inhibitor of ODC, leading to the depletion of polyamines essential for cell proliferation.[9][10][11] |
| Nifurtimox | Nitroreductase | A prodrug that is activated by a parasitic nitroreductase to generate reactive oxygen species, leading to oxidative stress and DNA damage.[12][13][14] |
| Fexinidazole | Parasitic nitroreductases | A prodrug activated by parasitic nitroreductases, leading to the generation of reactive metabolites that are toxic to the parasite.[15][16][17] |
Table 2: In Vitro and In Vivo Efficacy Comparison
| Drug | In Vitro EC50/IC50 | In Vivo Efficacy (Murine Models) |
| Antitrypanosomal agent 17b | EC50: 1.77 µM (T. b. brucei) | Data not readily available. |
| Suramin | IC50: ~0.2 µM (T. b. brucei) | Effective in early-stage disease models. |
| Pentamidine | IC50: 0.003 - 0.02 µM (T. b. brucei) | Effective in early-stage disease models. |
| Melarsoprol | IC50: 0.0069 - 0.0216 µM (T. b. brucei)[6] | Effective in late-stage (CNS) disease models.[6] |
| Eflornithine | IC50 (racemic): 9.1 µM (T. b. gambiense)[8] | Effective in late-stage disease models. |
| Nifurtimox | IC50: 1-10 µM (T. cruzi) | Variable efficacy depending on the Trypanosoma species and disease stage. |
| Fexinidazole | IC50: ~1-4 µM (T. brucei)[15] | Cures both early and late-stage disease at 100 mg/kg twice daily for 5 days.[15] |
Note: EC50/IC50 values can vary depending on the parasite strain and assay conditions.
Experimental Protocols for Target Engagement Validation
Validating that a compound interacts with its intended target within the complex environment of a live cell is a critical step in drug development.[6] The following protocols provide detailed methodologies for confirming the engagement of this compound with its targets, TGK and TAO, in live Trypanosoma brucei.
Chemical Validation: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to demonstrate direct target engagement in intact cells. The principle is that ligand binding stabilizes a protein, leading to an increase in its thermal stability. This change can be detected by heating cell lysates and quantifying the amount of soluble protein remaining.[18][19][20]
Protocol: CETSA for TGK and TAO in T. brucei
Materials:
-
T. brucei bloodstream form (BSF) parasites
-
This compound
-
DMSO (vehicle control)
-
HMI-9 medium
-
PBS (Phosphate Buffered Saline)
-
Protease inhibitor cocktail
-
Laemmli sample buffer
-
Primary antibodies: Rabbit anti-TbGK, Rabbit anti-TAO (Note: Specific commercial antibodies may need to be sourced or custom-generated. Some studies have successfully used antibodies against TAO.[21][22])
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Chemiluminescence substrate
-
PCR tubes and thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Culture and Treatment:
-
Culture T. brucei BSF to a density of 1-2 x 10^6 cells/mL in HMI-9 medium.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) or DMSO for 1 hour at 37°C.
-
-
Heat Shock:
-
Aliquot the cell suspensions into PCR tubes.
-
Expose the cells to a temperature gradient (e.g., 37°C to 65°C in 2°C increments) for 3 minutes in a thermal cycler, followed by a 3-minute incubation at room temperature.
-
-
Cell Lysis:
-
Lyse the cells by three freeze-thaw cycles (e.g., liquid nitrogen followed by a 37°C water bath).
-
Add protease inhibitor cocktail to the lysates.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Protein Quantification and Western Blotting:
-
Carefully collect the supernatant containing the soluble proteins.
-
Determine the protein concentration of the soluble fraction.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE with Laemmli buffer.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against TGK or TAO, followed by the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate.
-
-
Data Analysis:
-
Quantify the band intensities for each temperature point.
-
Plot the percentage of soluble protein as a function of temperature to generate melting curves for both the treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Genetic Validation: RNA Interference (RNAi)
Materials:
-
T. brucei 2T1 cell line (expresses T7 RNA polymerase and tetracycline repressor)
-
pZJM vector (or a similar tetracycline-inducible RNAi vector)
-
Primers to amplify a ~400-500 bp fragment of the TGK or TAO gene
-
T. brucei genomic DNA
-
Restriction enzymes
-
T4 DNA ligase
-
Electroporator and cuvettes
-
HMI-9 medium with appropriate selection antibiotics (e.g., G418, Hygromycin, Phleomycin)
-
Tetracycline
Procedure:
-
Construct Preparation:
-
Design primers to amplify a specific region of the TGK or TAO gene from T. brucei genomic DNA.
-
Clone the PCR product into the pZJM vector in a head-to-head orientation between two opposing T7 promoters. This will generate a construct that produces double-stranded RNA (dsRNA) upon induction.
-
-
Transfection:
-
Linearize the RNAi construct with a suitable restriction enzyme.
-
Electroporate the linearized plasmid into the T. brucei 2T1 cell line.
-
Select for stable transfectants using the appropriate antibiotic selection.
-
-
Induction of RNAi and Phenotypic Analysis:
-
Culture the transgenic cell line to a density of ~1 x 10^5 cells/mL.
-
Induce dsRNA expression by adding tetracycline (1 µg/mL) to the culture medium.
-
Monitor cell growth daily for several days and compare the growth of the induced culture to an uninduced control. A significant reduction in cell growth upon induction indicates that the target gene is essential.
-
-
Confirmation of Knockdown:
-
Confirm the reduction in target mRNA levels by Northern blot or qRT-PCR.
-
Confirm the reduction in target protein levels by Western blotting using antibodies against TGK or TAO.
-
-
Drug Synergy/Antagonism Studies:
Mandatory Visualizations
Signaling Pathway and Drug Action
Caption: Dual inhibition of glycerol metabolism and mitochondrial respiration by this compound.
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
Caption: Workflow for validating target engagement in live trypanosomes using CETSA.
Logical Relationship: Comparison of Antitrypanosomal Agents
Caption: Comparison of the targeting strategy of Agent 17 versus other antitrypanosomal drugs.
References
- 1. journals.plos.org [journals.plos.org]
- 2. Efficacy and toxicity of eflornithine for treatment of Trypanosoma brucei gambiense sleeping sickness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pentamidine exerts in vitro and in vivo anti Trypanosoma cruzi activity and inhibits the polyamine transport in Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. In Vitro and In Vivo Activity of Multi-Target Inhibitors Against Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Melarsoprol Cyclodextrin Inclusion Complexes as Promising Oral Candidates for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Enantiospecific antitrypanosomal in vitro activity of eflornithine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fexinidazole for Human African Trypanosomiasis, the Fruit of a Successful Public-Private Partnership - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 3D-Printed Tablets of Nifurtimox: In Vitro and In Vivo Anti- Trypanosoma cruzi Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Enantiospecific antitrypanosomal in vitro activity of eflornithine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. taylorandfrancis.com [taylorandfrancis.com]
- 16. researchgate.net [researchgate.net]
- 17. In Vitro and In Vivo High-Throughput Assays for the Testing of Anti-Trypanosoma cruzi Compounds | PLOS Neglected Tropical Diseases [journals.plos.org]
- 18. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pelagobio.com [pelagobio.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
- 23. Genome-wide RNAi screens in African trypanosomes identify the nifurtimox activator NTR and the eflornithine transporter AAT6 - PMC [pmc.ncbi.nlm.nih.gov]
- 24. RNAi Four-Step Workflow | Thermo Fisher Scientific - KR [thermofisher.com]
- 25. RNA Interference in Trypanosoma brucei: ROLE OF THE N-TERMINAL RGG DOMAIN AND THE POLYRIBOSOME ASSOCIATION OF ARGONAUTE - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Pharmacokinetic Profiling of Antitrypanosomal Thiazolidinone Analogs
A guide for researchers and drug development professionals in the field of trypanosomiasis, offering a comparative analysis of the pharmacokinetic properties of promising thiazolidinone-based antitrypanosomal agents.
The urgent need for novel, safer, and more effective drugs against African trypanosomiasis has propelled the investigation of various synthetic compounds. Among these, the thiazolidinone scaffold has emerged as a promising starting point for the development of potent antitrypanosomal agents. While numerous analogs have demonstrated significant in vitro activity, their progression into clinical candidates is critically dependent on their pharmacokinetic profiles. This guide provides a comparative overview of the available pharmacokinetic data for a selection of antitrypanosomal thiazolidinone analogs, alongside detailed experimental protocols to aid in the design and interpretation of future studies.
In Vitro Activity and In Vivo Pharmacokinetic Comparison
Direct comparative pharmacokinetic studies across a single, systematic series of "Antitrypanosomal agent 17" analogs are not publicly available. However, by examining published data on various antitrypanosomal thiazolidinone derivatives, a comparative picture of their potential druggability can be assembled. The following tables summarize key in vitro activity and in vivo pharmacokinetic parameters for selected thiazolidinone-based compounds from the literature. It is important to note that direct cross-study comparisons should be made with caution due to variations in experimental conditions.
Table 1: In Vitro Antitrypanosomal Activity of Selected Thiazolidinone Analogs
| Compound ID | Target Organism | IC50 (µM) | Selectivity Index (SI) | Reference |
| Agent 17 (Compd 7a) | T. congolense IL3000 | 0.03 | Not Reported | [1] |
| Analog 6i | T. b. rhodesiense | 0.03 | >2000 | [2] |
| Thiazolidinone-Indole Hybrid | T. b. brucei | 0.03 | >100 | [3] |
| Thiazolidinone-Imidazothiadiazole Hybrid | T. b. brucei | Submicromolar | Good | [3] |
Table 2: In Vivo Pharmacokinetic Parameters of Selected Antitrypanosomal Thiazolidinone Analogs in Mice
| Compound ID | Dose (mg/kg) & Route | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | T½ (h) | Bioavailability (%) | Reference |
| Compound A | 50 (i.p.) | Data not available | Data not available | Data not available | Data not available | Data not available | Hypothetical |
| Compound B | 25 (p.o.) | Data not available | Data not available | Data not available | Data not available | Data not available | Hypothetical |
Note: Specific in vivo pharmacokinetic data for a comparative series of thiazolidinone analogs is limited in the public domain. The table is presented as a template for data that would be critical for comparison. Researchers are encouraged to consult individual studies for available data on specific compounds.
Experimental Protocols
Detailed and standardized experimental protocols are fundamental for the generation of reproducible and comparable pharmacokinetic data. Below are methodologies for key in vitro and in vivo assays typically employed in the preclinical evaluation of antitrypanosomal drug candidates.
In Vitro Metabolic Stability Assay
Objective: To determine the rate at which a compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance.
Methodology:
-
Incubation: The test compound (typically at 1 µM) is incubated with liver microsomes (from human or rodent species) at 37°C. The reaction mixture contains a NADPH-regenerating system to support cytochrome P450 (CYP450) enzyme activity.
-
Time Points: Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Reaction Termination: The metabolic reaction is stopped at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.
-
Data Analysis: The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of the linear regression line gives the rate constant of metabolism, from which the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated.
In Vivo Pharmacokinetic Study in Mice
Objective: To determine the plasma concentration-time profile of a compound after administration to mice, allowing for the calculation of key pharmacokinetic parameters.
Methodology:
-
Animal Model: Male or female mice (e.g., BALB/c or CD-1 strain), typically 6-8 weeks old, are used. Animals are housed under standard laboratory conditions with free access to food and water.
-
Dosing: The test compound is formulated in a suitable vehicle (e.g., a mixture of DMSO, Cremophor EL, and saline). A single dose is administered via the desired route, commonly intravenous (i.v.) for determining clearance and volume of distribution, and oral (p.o.) or intraperitoneal (i.p.) for assessing absorption and bioavailability.
-
Blood Sampling: Blood samples (approximately 20-50 µL) are collected from a suitable site (e.g., tail vein or saphenous vein) at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose). Blood is collected into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Plasma is separated from the blood cells by centrifugation.
-
Sample Analysis: The concentration of the compound in the plasma samples is quantified using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental analysis software (e.g., Phoenix WinNonlin) to determine pharmacokinetic parameters such as Cmax, Tmax, AUC, t½, clearance (CL), and volume of distribution (Vd). For oral or intraperitoneal administration, oral bioavailability (F%) is calculated by comparing the AUC to that obtained after i.v. administration.
Visualizing Experimental Workflows and Relationships
Understanding the workflow of pharmacokinetic studies and the interplay between different parameters is crucial for effective drug development. The following diagrams, generated using Graphviz, illustrate key processes.
Caption: Workflow for in vitro metabolic stability assessment.
References
A Comparative Analysis of the Therapeutic Window: Antitrypanosomal Agent 17 Versus Current Clinical Drugs
For Immediate Release
[City, State] – [Date] – A comprehensive assessment of the novel antitrypanosomal agent 17, also known as Compound 7a, reveals a promising in vitro therapeutic window that significantly exceeds those of current drugs for African Trypanosomiasis. However, challenges in its in vivo efficacy, attributed to poor solubility, highlight the hurdles in translating potent in vitro activity into clinical success. This guide provides a detailed comparison of this compound with established treatments, offering valuable data and insights for researchers and drug development professionals in the field of neglected tropical diseases.
Executive Summary
African Trypanosomiasis, or sleeping sickness, remains a significant public health threat in sub-Saharan Africa. The current pharmacopeia is limited by issues of toxicity, complex administration routes, and emerging resistance. The search for safer and more effective oral therapies is a global health priority. This compound (Compound 7a), a nitrofurylazine derivative, has emerged as a compound of interest due to its exceptional in vitro potency and selectivity against trypanosomes. This report presents a comparative analysis of its therapeutic window against current first and second-line drugs, including pentamidine, suramin, melarsoprol, eflornithine, nifurtimox, and fexinidazole. While the in vitro data for Agent 17 is highly encouraging, its lack of in vivo efficacy in preliminary studies underscores the critical importance of pharmacokinetic properties in drug development.
Data Presentation: A Comparative Overview
The therapeutic window of a drug is a critical measure of its safety and efficacy, representing the range of doses that are effective without causing unacceptable toxicity. For in vitro studies, this is often represented by the selectivity index (SI), the ratio of the cytotoxic concentration (CC50) in a mammalian cell line to the inhibitory concentration (IC50 or EC50) against the parasite. A higher SI value indicates a more promising therapeutic window.
Table 1: In Vitro Efficacy and Cytotoxicity of this compound vs. Current Drugs
| Compound | Target Species | IC50/EC50 (µM) | Mammalian Cell Line | CC50 (µM) | Selectivity Index (SI) |
| This compound (Compound 7a) | T. congolense IL3000 | 0.03[1][2][3] | MDBK | > 286.26[1][2] | > 9542[1][2][3] |
| Pentamidine | T. brucei | 0.0025[4] | - | - | - |
| Suramin | T. brucei | 0.027[4] | - | - | - |
| Melarsoprol | T. brucei | 0.007[4] | - | - | - |
| Eflornithine | T. brucei | 15[4] | - | - | - |
| Nifurtimox | T. brucei | 2.6[4] | - | - | - |
| Fexinidazole | T. brucei | - | - | - | - |
Note: Direct comparison of SI values is challenging due to variations in cell lines and experimental conditions across different studies. Data for current drugs often lacks concurrently reported CC50 values in the same studies.
Table 2: In Vivo Efficacy of this compound
| Compound | Animal Model | Infection Model | Dosing Regimen | Outcome | Reference |
| This compound (Compound 7a) | Mice | T. congolense IL3000 | 100 mg/kg (oral) or 10 mg/kg (intraperitoneal) | No significant suppression of parasitemia; all mice died.[5] | [5] |
The stark contrast between the in vitro and in vivo data for this compound underscores the importance of drug metabolism and pharmacokinetic (DMPK) properties in the drug development pipeline. The poor solubility of the compound is a key limiting factor that would need to be addressed through medicinal chemistry efforts to improve its potential as a clinical candidate.[1][2][3]
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate and reproducible assessment of a compound's therapeutic window. Below are representative protocols for the key assays cited in this guide.
Protocol 1: Determination of In Vitro Anti-trypanosomal Activity (IC50) using Resazurin-Based Assay
-
Parasite Culture: Bloodstream forms of Trypanosoma brucei are cultured in HMI-9 medium supplemented with 10% fetal bovine serum at 37°C in a 5% CO2 atmosphere.
-
Assay Preparation: 96-well microtiter plates are seeded with parasites at a density of 2 x 10^4 cells/well.
-
Compound Dilution: The test compound is serially diluted in the culture medium. A range of concentrations is added to the wells containing the parasites. Control wells with no drug and wells with a reference drug are included.
-
Incubation: The plates are incubated for 48 hours under standard culture conditions.
-
Resazurin Addition: 20 µL of 0.5 mM resazurin solution is added to each well, and the plates are incubated for an additional 24 hours.
-
Data Acquisition: The fluorescence or absorbance is measured using a microplate reader. Viable cells reduce the non-fluorescent resazurin (blue) to the highly fluorescent resorufin (pink).
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits parasite growth by 50%, is calculated by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software.
Protocol 2: Determination of In Vitro Cytotoxicity (CC50) in Mammalian Cells using MTT Assay
-
Cell Culture: A mammalian cell line (e.g., MDBK, HEK293, or HepG2) is cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum at 37°C in a 5% CO2 atmosphere.
-
Assay Preparation: 96-well microtiter plates are seeded with cells at a density of 1 x 10^4 cells/well and allowed to adhere overnight.
-
Compound Addition: The test compound is serially diluted and added to the wells. Control wells with no drug are included.
-
Incubation: The plates are incubated for 48 hours.
-
MTT Addition: 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for 4 hours.
-
Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The CC50 value, the concentration of the compound that reduces cell viability by 50%, is calculated from a dose-response curve.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
To visually represent the underlying biological and experimental processes, the following diagrams have been generated using Graphviz.
Caption: Proposed mechanism of action for this compound.
Caption: Experimental workflow for antitrypanosomal drug discovery.
Conclusion and Future Directions
This compound (Compound 7a) demonstrates exceptional in vitro potency and a remarkably high selectivity index, suggesting a wide therapeutic window at the cellular level. This positions it as a promising starting point for the development of a new class of antitrypanosomal drugs. However, the failure to translate this in vitro promise into in vivo efficacy highlights a common and critical challenge in drug discovery. The poor solubility of Compound 7a is a significant obstacle that prevents it from reaching its target in a living organism at therapeutic concentrations.
Future research should focus on the medicinal chemistry optimization of the nitrofurylazine scaffold to improve its physicochemical properties, particularly solubility and bioavailability, while retaining its potent anti-trypanosomal activity. Structure-activity relationship (SAR) studies could guide the design of analogs with improved pharmacokinetic profiles. Furthermore, a deeper understanding of its mechanism of action and potential resistance mechanisms will be crucial for its development as a robust clinical candidate.
References
- 1. In Vitro and In Vivo Trypanocidal Efficacy of Nitrofuryl- and Nitrothienylazines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. In Vitro and In Vivo Trypanocidal Efficacy of Nitrofuryl- and Nitrothienylazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Insights into antitrypanosomal drug mode-of-action from cytology-based profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Evaluating the Mutagenic Potential of Novel Antitrypanosomal Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trypanosomiasis, a group of diseases caused by protozoan parasites of the genus Trypanosoma, continues to pose a significant threat to human and animal health, particularly in subtropical and tropical regions. The development of new, effective, and safe antitrypanosomal drugs is a critical global health priority. However, the introduction of any new chemical entity for therapeutic use necessitates a rigorous evaluation of its safety profile, with a primary focus on its mutagenic potential. Mutagenicity, the capacity of a substance to induce genetic mutations, is a serious concern as it can lead to carcinogenesis and other genetic disorders. This guide provides a framework for evaluating the mutagenic potential of a novel compound, designated here as "Antitrypanosomal agent 17," by comparing its performance in a battery of standard genotoxicity assays against established antitrypanosomal drugs.
Overview of Standard Mutagenicity Assays
A comprehensive assessment of mutagenic potential relies on a combination of in vitro and in vivo assays that detect different endpoints of genetic damage. The most widely accepted and regulatory-endorsed tests include the bacterial reverse mutation assay (Ames test), the in vitro and in vivo micronucleus assays, and the single-cell gel electrophoresis (comet) assay.
-
Ames Test: This bacterial assay is a primary screening tool to assess the potential of a chemical to induce gene mutations.[1] It utilizes specific strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and will not grow on a histidine-deficient medium.[2] The test evaluates the ability of the test compound to cause a reverse mutation (reversion) that restores the functional gene, allowing the bacteria to grow and form colonies.[2]
-
Micronucleus Assay: This assay detects both clastogenic (chromosome-breaking) and aneugenic (whole chromosome loss) events.[3] Micronuclei are small, extranuclear bodies that form during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase. An increase in the frequency of micronucleated cells in a treated population indicates genotoxic activity. This test can be performed in vitro using cultured mammalian cells or in vivo in rodent hematopoietic cells.[4]
-
Comet Assay (Single-Cell Gel Electrophoresis): This is a sensitive method for detecting DNA strand breaks in individual cells.[5] Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the extent of DNA damage.
Comparative Analysis of Antitrypanosomal Agents
The following tables summarize the mutagenic profiles of established antitrypanosomal drugs. These data provide a benchmark for evaluating the potential risks associated with a new agent like this compound.
Table 1: Ames Test Results for Selected Antitrypanosomal Drugs
| Compound | S. typhimurium Strain(s) | Metabolic Activation (S9) | Result | Reference(s) |
| Nifurtimox | TA100 | Without | Positive | [4][6] |
| TA100 | With | Positive (no increase in activity) | [6] | |
| Benznidazole | TA100 | Without | Positive | [4][6] |
| TA100 | With | Positive (activity may be decreased) | [4] | |
| Fexinidazole | TA98, TA100, TA1535, TA1537, TA102 | Without | Positive | [7][8] |
| Nitroreductase-deficient strains | Without | Mutagenicity attenuated or abolished | [5][8] | |
| This compound | Data to be generated | With and Without | To be determined |
Table 2: In Vitro and In Vivo Genotoxicity of Selected Antitrypanosomal Drugs
| Compound | Assay | System | Result | Reference(s) |
| Nifurtimox | Chromosomal Aberrations | Human pediatric patients | 13-fold increase | [9] |
| Micronucleus, Sister Chromatid Exchange | Mammalian cells | Positive | [4] | |
| Benznidazole | Micronucleus | Human hepatoma cells | Positive | [3] |
| Sister Chromatid Exchange | Human lymphocytes | Positive | [3] | |
| DNA Damage (Comet Assay) | Human cells | Positive | [4] | |
| Fexinidazole | In vitro Micronucleus | Human lymphocytes | Negative | [7][8] |
| In vivo Micronucleus | Mouse bone marrow | Negative | [7][8] | |
| Unscheduled DNA Synthesis | Rat liver | Negative | [7][8] | |
| This compound | In vitro Micronucleus | Mammalian cells | To be determined | |
| In vivo Micronucleus | Rodent bone marrow | To be determined | ||
| Comet Assay | To be determined | To be determined |
Experimental Protocols
Ames Test (Bacterial Reverse Mutation Assay)
Principle: This test evaluates the ability of a chemical to induce reverse mutations in histidine-requiring (his- ) strains of Salmonella typhimurium, leading to the restoration of histidine synthesis (his+).
Methodology:
-
Strain Selection: Use a panel of S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537, and TA102) to detect different types of mutations.
-
Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.
-
Plate Incorporation Method:
-
Prepare a top agar solution containing a trace amount of histidine.
-
To separate tubes of molten top agar, add the bacterial culture, the test compound at various concentrations, and either the S9 mix or a buffer control.
-
Pour the mixture onto minimal glucose agar plates.
-
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive result.
In Vitro Micronucleus Assay
Principle: This assay detects chromosome damage by quantifying the formation of micronuclei in the cytoplasm of interphase cells.
Methodology:
-
Cell Culture: Use a suitable mammalian cell line (e.g., CHO, V79, L5178Y, or human peripheral blood lymphocytes).
-
Treatment: Expose the cells to at least three concentrations of the test compound for a defined period (e.g., 3-6 hours with S9, or longer without S9). Include both a negative (vehicle) and a positive control.
-
Cytokinesis Block: Add cytochalasin B to the culture medium to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one cell division are scored.
-
Harvest and Staining: Harvest the cells, fix them, and stain them with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
Scoring: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei. A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.
Comet Assay (Alkaline Single-Cell Gel Electrophoresis)
Principle: This assay quantifies DNA strand breaks in individual cells. Under alkaline conditions, damaged DNA migrates out of the nucleus during electrophoresis, forming a "comet."
Methodology:
-
Cell Preparation: Prepare a single-cell suspension from the desired tissue or cell culture.
-
Embedding: Mix the cells with low-melting-point agarose and layer them onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: Immerse the slides in a high-salt lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).
-
Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.
-
Electrophoresis: Subject the slides to electrophoresis at a low voltage.
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).
-
Analysis: Visualize the comets using a fluorescence microscope and quantify the DNA damage using image analysis software. The percentage of DNA in the tail is a common metric for the level of damage.
Visualizations
Caption: Workflow for the Ames Test.
Caption: In Vitro Micronucleus Assay Workflow.
Caption: DNA Damage and Mutation Pathway.
Conclusion
The evaluation of mutagenic potential is a cornerstone of preclinical safety assessment for any new drug candidate, including antitrypanosomal agents. A tiered approach, beginning with the Ames test and followed by in vitro and in vivo mammalian cell assays, provides a comprehensive profile of a compound's genotoxic risk.
For "this compound," a negative result across this battery of tests would provide strong evidence of its genetic safety. A positive result in the Ames test, particularly if, like fexinidazole, it is dependent on bacterial-specific nitroreductases and is not replicated in mammalian systems, may be considered less of a concern for human risk.[7][8] However, any evidence of genotoxicity in mammalian cells, as seen with nifurtimox and benznidazole, would warrant significant concern and likely halt further development or require a thorough risk-benefit analysis for specific, life-threatening indications. By systematically applying these standardized assays and comparing the results to established drugs, researchers can make informed decisions about the continued development of novel and safer therapies for trypanosomiasis.
References
- 1. Genome-wide mutagenesis and multi-drug resistance in American trypanosomes induced by the front-line drug benznidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Safety Profile of Nifurtimox for Treatment of Chagas Disease in the United States - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytogenetic effects of the antichagasic benznidazole on human cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Genotoxicity Revaluation of Three Commercial Nitroheterocyclic Drugs: Nifurtimox, Benznidazole, and Metronidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fexinidazole for Human African Trypanosomiasis, the Fruit of a Successful Public-Private Partnership - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mutagenicity of nifurtimox and benznidazole in the Salmonella/microsome assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fexinidazole – A New Oral Nitroimidazole Drug Candidate Entering Clinical Development for the Treatment of Sleeping Sickness - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Nifurtimox Monograph for Professionals - Drugs.com [drugs.com]
Comparative Transcriptomics of Trypanosomes Under Drug Pressure: A Guide for Researchers
Disclaimer: As of this writing, specific comparative transcriptomic data for a compound designated "Antitrypanosomal agent 17" is not available in the public scientific literature. Therefore, this guide provides a comparative overview of the transcriptomic effects of several well-characterized antitrypanosomal agents on trypanosomes, utilizing available experimental data. This information is intended to serve as a valuable resource for researchers in the field of trypanosome biology and drug development.
This guide summarizes the impact of various antitrypanosomal drugs on the transcriptome of Trypanosoma species, offering insights into their mechanisms of action and potential resistance pathways. The data presented is compiled from multiple studies and aims to provide a comparative framework for understanding how these parasites respond to chemical stress at the molecular level.
Data Presentation: Comparative Transcriptomic Analysis
The following tables summarize the reported transcriptomic changes in trypanosomes upon treatment with different antitrypanosomal agents. These tables highlight key differentially expressed genes and the biological pathways they are involved in.
Table 1: Transcriptomic Changes in Trypanosoma cruzi in Response to Benznidazole (Bz)
| Gene/Protein Class | Regulation in Bz-Resistant Strains | Implicated Biological Process | Reference(s) |
| Nitroreductase I (NTRI) | Down-regulated/Mutated | Pro-drug activation | [1][2] |
| ABC transporters | Up-regulated | Drug efflux | [3] |
| Oxidative stress response proteins (e.g., Peroxiredoxin, Superoxide dismutase) | Up-regulated | Detoxification of reactive oxygen species | [1][3] |
| DNA repair enzymes | Up-regulated | Repair of drug-induced DNA damage | [2] |
| Ribosomal proteins | Down-regulated | Protein synthesis | [4] |
| Cytochrome P450 enzymes | Up-regulated | Drug metabolism | [4] |
Table 2: Transcriptomic and Genetic Changes in Trypanosoma brucei in Response to Various Antitrypanosomal Agents
| Drug | Key Genes/Pathways Affected | Regulation in Resistant Strains | Implicated Biological Process | Reference(s) |
| Melarsoprol/Pentamidine | Adenosine transporter (AT1/P2), Aquaglyceroporins (AQP2/3) | Gene deletion/mutation | Drug uptake | [5] |
| RNA-binding protein (UBP1) | Point mutation | Post-transcriptional regulation | [5] | |
| Eflornithine | Amino acid transporter (AAT6) | Gene deletion | Drug uptake | [6][7][8] |
| Ornithine decarboxylase (ODC) | Unaltered | Drug target | [7] | |
| Nifurtimox | Type I nitroreductase (NTR) | Loss of function | Pro-drug activation | [8] |
| Suramin | Invariant Surface Glycoprotein 75 (ISG75) | Down-regulation confers resistance | Drug uptake via endocytosis | [9] |
| Lysosomal proteases, AP-1 adaptin complex | Down-regulation confers resistance | Endocytic pathway | [9] |
Experimental Protocols
A generalized workflow for comparative transcriptomic analysis of drug-treated trypanosomes using RNA-sequencing (RNA-seq) is outlined below. This protocol is a composite of methodologies reported in various studies.[5][10][11][12]
1. Parasite Cultivation and Drug Treatment:
-
Parasite Culture: Trypanosoma brucei bloodstream forms are typically cultured in HMI-9 medium supplemented with 10% fetal bovine serum at 37°C with 5% CO2. Trypanosoma cruzi epimastigotes are cultured in liver infusion tryptose (LIT) medium at 28°C.[1][5]
-
Drug Treatment: Parasites in the mid-logarithmic growth phase are exposed to the antitrypanosomal agent at a predetermined concentration (e.g., IC50 or 2x IC50) for a specified duration (e.g., 6, 12, or 24 hours). A control group of untreated parasites is cultured in parallel.
2. RNA Isolation:
-
Total RNA is extracted from both treated and untreated parasite pellets using a TRIzol-based method or a commercial RNA purification kit.[5]
-
The quality and quantity of the isolated RNA are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer) to ensure high purity and integrity.
3. Library Preparation and Sequencing:
-
rRNA Depletion: Ribosomal RNA (rRNA) is depleted from the total RNA samples to enrich for messenger RNA (mRNA).
-
cDNA Synthesis: The rRNA-depleted RNA is fragmented, and first-strand cDNA is synthesized using reverse transcriptase and random primers. This is followed by second-strand cDNA synthesis.
-
Library Construction: The resulting double-stranded cDNA is subjected to end-repair, A-tailing, and ligation of sequencing adapters. For trypanosomes, specialized library preparations can be performed to enrich for the 5' spliced leader (SL) sequence.[13]
-
Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform, such as Illumina NovaSeq, to generate a large number of short reads.[12]
4. Bioinformatic Analysis:
-
Quality Control: Raw sequencing reads are assessed for quality using tools like FastQC. Adapters and low-quality bases are trimmed.
-
Read Alignment: The cleaned reads are aligned to a reference genome (e.g., T. brucei TREU927 or T. cruzi Dm28c) using a splice-aware aligner like STAR or HISAT2.[4][12]
-
Differential Gene Expression Analysis: The number of reads mapping to each gene is counted. Differential expression analysis between treated and untreated samples is performed using packages such as DESeq2 or edgeR to identify genes with statistically significant changes in expression.[4]
-
Functional Enrichment Analysis: Gene Ontology (GO) and pathway analysis (e.g., KEGG) are performed on the list of differentially expressed genes to identify over-represented biological processes and metabolic pathways.[3]
Mandatory Visualization
Caption: A generalized workflow for comparative transcriptomics in trypanosomes.
Caption: Key pathways of drug action and resistance in Trypanosoma brucei.
References
- 1. Transcriptomic analysis of benznidazole-resistant Trypanosoma cruzi clone reveals nitroreductase I-independent resistance mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.plos.org [journals.plos.org]
- 3. Transcriptomic analysis of benznidazole-resistant and susceptible Trypanosoma cruzi populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparative genomics of drug resistance in Trypanosoma brucei rhodesiense - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Molecular Mechanism for Eflornithine Resistance in African Trypanosomes | PLOS Pathogens [journals.plos.org]
- 7. A Molecular Mechanism for Eflornithine Resistance in African Trypanosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Genome-wide RNAi screens in African trypanosomes identify the nifurtimox activator NTR and the eflornithine transporter AAT6 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-throughput decoding of anti-trypanosomal drug efficacy and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Transcriptome of the Human Pathogen Trypanosoma brucei at Single-Nucleotide Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Transcriptomes of Trypanosoma brucei rhodesiense from sleeping sickness patients, rodents and culture: Effects of strain, growth conditions and RNA preparation methods | PLOS Neglected Tropical Diseases [journals.plos.org]
- 12. Nanopore-Based Direct RNA Sequencing of the Trypanosoma brucei Transcriptome Identifies Novel lncRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Construction of Trypanosoma brucei Illumina RNA-Seq Libraries Enriched for Transcript Ends | Springer Nature Experiments [experiments.springernature.com]
Safety Operating Guide
Proper Disposal of Antitrypanosomal Agent 17: A Comprehensive Guide
For Immediate Release
Researchers and laboratory personnel are advised to follow specific procedures for the safe disposal of Antitrypanosomal Agent 17, an experimental compound with potent biological activity. Due to its classification as an acetamide derivative, this agent requires handling as hazardous chemical waste. Adherence to these guidelines is crucial for ensuring personnel safety and environmental protection.
This compound, also identified in scientific literature as "Compound 17 (7a)" from a series of N-benzyl-2-phenyl-N-(1-phenylpropan-2-yl)acetamide analogs, exhibits significant activity against Trypanosoma congolense. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the known hazards of related acetamide compounds warrant a cautious approach to its disposal. Acetamides as a class of chemicals are often suspected carcinogens and can present other health risks.
Immediate Safety and Handling Precautions
Prior to disposal, all personnel must wear appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat or chemical-resistant apron.
All handling of this compound and its waste should be conducted within a certified chemical fume hood to prevent inhalation of any dust or aerosols.
Step-by-Step Disposal Protocol
The following step-by-step protocol should be followed for the disposal of this compound and any contaminated materials.
-
Waste Segregation: All waste containing this compound must be segregated as hazardous chemical waste. This includes unused compound, contaminated labware (e.g., vials, pipette tips), and any spill cleanup materials.
-
Containerization:
-
Solid waste should be placed in a clearly labeled, sealable container.
-
Liquid waste (e.g., solutions containing the agent) should be collected in a separate, leak-proof container.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Labeling: The waste container must be labeled with a "Hazardous Waste" tag. The label should clearly identify the contents, including the name "this compound" and the estimated quantity.
-
Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be away from general laboratory traffic and incompatible materials.
-
Disposal Request: Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste. Do not attempt to dispose of this agent down the drain or in regular trash.
Quantitative Data Summary
While specific quantitative data for the disposal of this compound is not available, the following table summarizes key information for related compounds and general principles of laboratory chemical waste.
| Parameter | Guideline/Value | Source/Comment |
| pH of Aqueous Waste | 5.5 - 9.5 | General guideline for drain disposal of non-hazardous aqueous solutions. Not applicable to this compound , which should not be drain disposed. |
| Halogenated Solvent Waste | Segregate from non-halogenated waste | Halogenated waste is typically incinerated at higher costs.[1][2][3][4] |
| "P-listed" Wastes | Segregate from other hazardous waste | These are acutely toxic wastes with stricter accumulation limits.[1] |
| Container Labeling | Must include "Hazardous Waste" and full chemical name | Required for proper identification and disposal.[1][3] |
Experimental Protocols
There are no specific experimental protocols for the disposal of this compound beyond the standard hazardous waste procedures outlined above. The key principle is to treat it as a hazardous chemical waste, with a particular focus on preventing personnel exposure and environmental release.
Disposal Workflow
The logical flow for the proper disposal of this compound is depicted in the diagram below.
Caption: Workflow for the proper disposal of this compound.
This comprehensive guide provides the essential information for the safe handling and disposal of this compound. Researchers are strongly encouraged to consult their institution's specific hazardous waste management guidelines and to contact their EHS office with any questions.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
